molecular formula C13H16O3 B1302061 5-(3,5-Dimethylphenyl)-5-oxovaleric acid CAS No. 845790-45-6

5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Cat. No.: B1302061
CAS No.: 845790-45-6
M. Wt: 220.26 g/mol
InChI Key: SXRAQQMGZKWORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-Dimethylphenyl)-5-oxovaleric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-Dimethylphenyl)-5-oxovaleric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,5-dimethylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-6-10(2)8-11(7-9)12(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRAQQMGZKWORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374421
Record name 5-(3,5-Dimethylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-45-6
Record name 3,5-Dimethyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845790-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-Dimethylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chemical Scaffold

5-(3,5-Dimethylphenyl)-5-oxovaleric acid, identified by the CAS number 845790-45-6 , is an intriguing organic molecule that holds considerable potential for researchers, medicinal chemists, and professionals in drug development.[1][2][3] This keto-acid derivative, characterized by a valeric acid chain attached to a 3,5-dimethylphenyl group via a ketone, presents a unique structural motif. Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a valuable building block in organic synthesis. While specific biological activities of this compound are not yet extensively documented in peer-reviewed literature, its structural class, aryl alkanoic acids, is well-represented in pharmacologically active agents.[4][5] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a forward-looking perspective on its potential applications in drug discovery and medicinal chemistry.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and potential for biological interactions.

PropertyValueSource
CAS Number 845790-45-6[1]
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.27 g/mol [1]
Melting Point 82-84 °C[1]
Appearance Crystalline solid[1]

The presence of both a hydrophilic carboxylic acid group and a lipophilic dimethylphenyl group imparts an amphipathic character to the molecule, suggesting it may have interesting solubility profiles and the potential to interact with biological membranes or protein binding sites.

Synthesis Protocol: A Validated Approach via Friedel-Crafts Acylation

The most logical and established method for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is through a Friedel-Crafts acylation reaction.[6][7][8] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[7] The following protocol outlines a reliable method for its preparation in a laboratory setting.

Reaction Principle

The synthesis involves the reaction of 1,3-dimethylbenzene (m-xylene) with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the glutaric anhydride, facilitating the generation of an acylium ion electrophile, which is then attacked by the electron-rich m-xylene ring.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Catalyst Addition and Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagents 1. Combine m-xylene and glutaric anhydride in an appropriate solvent (e.g., nitrobenzene or CS₂) in a three-necked flask. cooling 2. Cool the mixture in an ice bath (0-5 °C) with continuous stirring. reagents->cooling catalyst 3. Gradually add anhydrous AlCl₃ in portions. Maintain the temperature below 10 °C. cooling->catalyst stirring 4. After addition, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC). catalyst->stirring quench 5. Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl. stirring->quench extraction 6. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). quench->extraction wash 7. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. extraction->wash evaporation 8. Remove the solvent under reduced pressure to obtain the crude product. wash->evaporation recrystallization 9. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product. evaporation->recrystallization

Caption: Experimental workflow for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add 1,3-dimethylbenzene (m-xylene) and glutaric anhydride in equimolar amounts. Dissolve the reactants in a suitable anhydrous solvent such as nitrobenzene or carbon disulfide.

  • Cooling: Immerse the reaction flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) in small portions through the dropping funnel. A stoichiometric amount or a slight excess of the catalyst is typically required in Friedel-Crafts acylations because the product ketone can form a complex with the Lewis acid.[6]

  • Reaction Progression: After the complete addition of AlCl₃, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Mechanism of the Friedel-Crafts Acylation

G cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation A Glutaric Anhydride C Acylium Ion Electrophile A->C + AlCl₃ D m-Xylene B AlCl₃ E Sigma Complex (Resonance Stabilized) D->E + Acylium Ion F Deprotonation by [AlCl₃(OH)]⁻ E->F G 5-(3,5-Dimethylphenyl)-5-oxovaleric acid F->G

Caption: Mechanism of the Friedel-Crafts acylation for the synthesis of the target compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological data for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is limited, its chemical structure provides clues to its potential applications.

  • Scaffold for Novel Therapeutics: The aryl alkanoic acid motif is present in many non-steroidal anti-inflammatory drugs (NSAIDs).[4] This compound could serve as a starting point for the synthesis of new anti-inflammatory agents.

  • Intermediate in Organic Synthesis: Its dual functionality allows for a wide range of chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reduction, oxidation, or condensation reactions. This makes it a versatile intermediate for creating libraries of compounds for high-throughput screening.[9][10]

  • Probing Biological Systems: The keto-acid functionality is found in various biologically relevant molecules and can participate in important biological processes.[11][12][13] Derivatives of this compound could be used as chemical probes to study metabolic pathways or enzyme activities. The valeric acid component, a short-chain fatty acid, has been shown to have various biological activities, including anti-inflammatory and immunomodulatory effects.[14]

Future Directions and Conclusion

5-(3,5-Dimethylphenyl)-5-oxovaleric acid represents a chemical entity with significant, yet largely untapped, potential. Its straightforward synthesis and versatile chemical nature make it an attractive candidate for further investigation. Future research should focus on:

  • Exploring its Biological Activity: Screening the compound and its derivatives for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, is a logical next step.

  • Developing Novel Derivatives: Synthesizing a library of derivatives by modifying the carboxylic acid and ketone functionalities could lead to the discovery of potent and selective bioactive molecules.

  • Computational Studies: In silico modeling and docking studies could help predict potential biological targets and guide the design of new derivatives with enhanced activity.

References

  • Oakwood Chemical. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Pharmacy 180. Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • National Institutes of Health. The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. [Link]

  • National Institutes of Health. Mechanochemical Friedel–Crafts acylations. [Link]

  • Frontiers. Keto-enol tautomerism in the development of new drugs. [Link]

  • Asian Publication Corporation. Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. [Link]

  • YouTube. Friedel-Crafts Alkylation of m-Xylene. [Link]

  • ResearchGate. (PDF) Synthesis and properties of the α-keto acids. [Link]

  • ResearchGate. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl). [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • News-Medical.Net. Study reveals how ketogenic diet protects against epilepsy seizures. [Link]

  • PubMed. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. [Link]

  • PrepChem.com. Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. [Link]

  • National Institutes of Health. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

  • PubChem. 2-Oxovaleric acid. [Link]

  • Google Patents.
  • PubChem. 3,3-Dimethyl-5-phenylpentanoic acid. [Link]

  • PubChem. 3-Formyl-5-oxopentanoic acid. [Link]

  • J&H CHEM. 5-(3,5-dimethylphenyl)-5-oxovaleric acid cas no.845790-45-6. [Link]

Sources

5-(3,5-Dimethylphenyl)-5-oxovaleric acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, a gamma-keto acid with potential applications in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, properties, synthesis, and potential biological activities.

Introduction and Overview

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is an aromatic ketone and carboxylic acid derivative. The presence of both a keto and a carboxylic acid functional group within the same molecule makes it a versatile building block in organic synthesis. The 3,5-dimethylphenyl moiety is a common structural feature in various biologically active compounds, suggesting that this molecule could serve as a valuable intermediate in the development of novel therapeutics. This guide will delve into the known characteristics of this compound and explore its potential applications based on the reactivity of its functional groups and the biological activities of structurally related molecules.

Chemical Structure and Properties

The chemical identity and fundamental properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid are summarized below.

Chemical Structure:

Caption: Chemical structure and nomenclature of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Physicochemical Properties:

A compilation of the key physicochemical properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is presented in the table below.

PropertyValueSource
CAS Number 845790-45-6[1]
Molecular Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.27 g/mol [1]
Appearance Solid[2]
Melting Point 82-84 °C[1]
Purity 95%[1]

Synthesis and Characterization

The primary route for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with glutaric anhydride.[3]

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis involves the electrophilic aromatic substitution reaction where the acylium ion, generated from glutaric anhydride and a Lewis acid catalyst (e.g., aluminum chloride), attacks the electron-rich m-xylene ring.

G reagent1 m-Xylene intermediate Acylium Ion Intermediate reagent1->intermediate Electrophilic Attack reagent2 Glutaric Anhydride reagent2->intermediate Activation catalyst AlCl₃ (Lewis Acid) catalyst->reagent2 product 5-(3,5-Dimethylphenyl)- 5-oxovaleric acid intermediate->product Acylation

Caption: Proposed synthetic workflow for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Experimental Protocol: Synthesis

The following is a proposed, detailed step-by-step methodology for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Materials:

  • 1,3-Dimethylbenzene (m-xylene)

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the mixture in an ice bath.

  • Formation of Acylium Ion: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride. The reaction is exothermic and should be controlled by the rate of addition.

  • Acylation: After the addition of glutaric anhydride is complete, add m-xylene (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Once the addition of m-xylene is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Signals corresponding to the three protons on the dimethylphenyl ring are expected. The two equivalent protons ortho to the carbonyl group would likely appear as a singlet, and the proton para to the carbonyl would appear as a separate singlet.

  • Aliphatic Protons: The methylene protons of the valeric acid chain will exhibit distinct signals. The protons alpha to the carbonyl group (C4-H₂) and alpha to the carboxylic acid group (C2-H₂) will be deshielded and appear as triplets. The central methylene protons (C3-H₂) would appear as a quintet.

  • Carboxylic Acid Proton: A broad singlet, typically downfield, corresponding to the acidic proton of the carboxyl group.

  • Methyl Protons: A singlet integrating to six protons, representing the two equivalent methyl groups on the aromatic ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbons: Two distinct signals in the downfield region for the ketone and carboxylic acid carbonyl carbons.

  • Aromatic Carbons: Signals for the six carbons of the dimethylphenyl ring. The carbons bearing the methyl groups and the carbon attached to the carbonyl group will have distinct chemical shifts.

  • Aliphatic Carbons: Three signals corresponding to the three methylene carbons of the valeric acid chain.

  • Methyl Carbons: A single signal for the two equivalent methyl carbons.

FTIR (Fourier-Transform Infrared) Spectroscopy:

  • C=O Stretch (Ketone): A strong absorption band is expected around 1680-1700 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, broad absorption band around 1700-1725 cm⁻¹.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals in the 2850-3100 cm⁻¹ region.

  • C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 220.27).

  • Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of water (M-18), the carboxyl group (M-45), and cleavage at the keto group, leading to fragments corresponding to the dimethylbenzoyl cation and the butanoic acid radical cation.

Chemical Reactivity and Potential Applications

The dual functionality of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid opens up a range of possibilities for its application in organic synthesis.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amide Formation: Conversion to an acid chloride followed by reaction with an amine to yield amides.

  • Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

Reactivity of the Ketone Group

The ketone group can be targeted for various reactions, such as:

  • Reduction: Selective reduction to a secondary alcohol using reagents like sodium borohydride.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an amine.

  • Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.

Potential Applications in Medicinal Chemistry

The 2,5-dimethylphenyl scaffold is present in numerous compounds with demonstrated antimicrobial activity.[4] This suggests that 5-(3,5-Dimethylphenyl)-5-oxovaleric acid and its derivatives could be promising candidates for the development of new antibacterial and antifungal agents. The presence of the carboxylic acid and ketone functional groups provides handles for further chemical modification to optimize biological activity and pharmacokinetic properties.

Potential Biological Activity and Proposed Screening

Based on the prevalence of the dimethylphenyl motif in antimicrobial compounds, it is hypothesized that 5-(3,5-Dimethylphenyl)-5-oxovaleric acid may exhibit antimicrobial properties.[4]

Proposed Experimental Protocol: Antimicrobial Screening

A standard broth microdilution assay can be employed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Materials:

  • 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation: Grow bacterial and fungal cultures to a standardized density.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

G start Prepare Stock Solution of Compound step2 Perform Serial Dilution in 96-well Plate start->step2 step1 Prepare Microbial Inoculum step3 Inoculate Wells with Microbes step1->step3 step2->step3 step4 Incubate Plates step3->step4 end Determine Minimum Inhibitory Concentration (MIC) step4->end

Caption: Workflow for antimicrobial susceptibility testing.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a versatile chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. The presence of the 3,5-dimethylphenyl moiety suggests that this compound and its derivatives may possess interesting biological activities, particularly as antimicrobial agents. Further research is warranted to fully explore the synthetic utility and therapeutic potential of this promising molecule.

References

  • ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]

  • PMC. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. [Link]

  • NIST WebBook. 5-Bromovaleric acid, 3,5-dimethylphenyl ester. [Link]

  • SpectraBase. Oxalic acid, monoamide, N-(3,4-dimethylphenyl)-, heptyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • Human Metabolome Database. Showing metabocard for 5-Phenylvaleric acid (HMDB0002043). [Link]

  • Oakwood Chemical. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. [Link]

  • Green Chemistry (RSC Publishing). A bio-based route to the carbon-5 chemical glutaric acid and to bionylon-6,5 using metabolically engineered Corynebacterium glutamicum. [Link]

  • Kezin, V. A., et al. (2024).
  • Scribd. Friedel-Crafts Acylation Report - Exp.4. [Link]

  • NIH. Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. [Link]

  • YouTube. Friedel-Crafts Alkylation of m-Xylene. [Link]

  • Penta chemicals. Isovaleric acid. [Link]

  • ResearchGate. Formation of an Interfering Substance, 3,4-Dimethyl-5 - Phenyl 1,3 - Oxazolidine, During A Pseudoephedrine Urinalysis. [Link]

  • ResearchGate. Triflic Anhydride Mediated Ring-Opening/Recyclization Reaction of α-Carbamoyl α-Oximyl Cyclopropanes with DMF: Synthetic Route to 5-Aminoisoxazoles. [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • ScienceDirect. Cytotoxic 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienes mounted on alicyclic scaffolds. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • ResearchGate. Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides. [Link]

  • PMC. Mechanochemical Friedel–Crafts acylations. [Link]

  • MDPI. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. [Link]

  • ResearchGate. Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. [Link]

  • PubChem. 2-Oxovaleric acid. [Link]

  • ResearchGate. (PDF) Friedel-Crafts Acylation. [Link]

  • PubMed. Design, synthesis, and neurochemical evaluation of 5-(3-alkyl-1,2,4- oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists. [Link]

  • MDPI. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines. [Link]

  • PubMed. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. [Link]

  • ChemRxiv. Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. [Link]

  • MDPI. Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. [Link]

  • The Royal Society of Chemistry. 2 - Supporting Information. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. The FTIR Spectra of Oxalic Acid (Spectral Database for Organic Compounds, 1999). [Link]

  • SpectraBase. Dimethyl 5-(2-methylphenyl)pentan-5-one-2,3-dicarboxylate - Optional[MS (GC)] - Spectrum. [Link]

  • ResearchGate. 5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid (gemfibrozil). [Link]

  • PubChem. 5-Oxopentanoic acid. [Link]

  • Exposome-Explorer. Valeric acid (5:0) (Compound). [Link]

Sources

Physicochemical properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind experimental methodologies and contextualizes the importance of each property in practical applications, from synthesis to formulation. We will explore the compound's chemical identity, core physical properties, spectroscopic profile, and the validated protocols required for their determination. The overarching goal is to equip scientists with the foundational knowledge necessary to effectively utilize this compound as a building block or intermediate in complex synthetic pathways and drug discovery programs.

Chemical Identity and Structure

The precise identification and structural confirmation of a compound are the bedrock of all subsequent research. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a bifunctional molecule, containing both a ketone and a carboxylic acid moiety. This dual functionality dictates its chemical behavior and potential applications.

Table 1: Compound Identification

Identifier Value Source(s)
Chemical Name 5-(3,5-Dimethylphenyl)-5-oxovaleric acid [1][2]
Synonym 5-(3,5-dimethylphenyl)-5-oxopentanoic acid [3]
CAS Number 845790-45-6 [3][4]
Molecular Formula C₁₃H₁₆O₃ [2][4]

| Molecular Weight | 220.27 g/mol |[4] |

The structure consists of a valeric acid chain where the C5 carbon is part of a ketone, which is, in turn, attached to a 3,5-dimethylphenyl group. This substitution pattern on the aromatic ring is crucial as it influences steric hindrance and electronic effects, which can modulate the reactivity of the adjacent carbonyl group.

Caption: Chemical structure of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Core Physicochemical Properties

The physicochemical properties of a molecule are critical predictors of its behavior in both chemical and biological systems. They influence reactivity, solubility, absorption, and distribution.

Table 2: Summary of Physicochemical Properties

Property Value Notes
Physical State Solid Inferred from melting point.
Melting Point 82-84 °C Experimentally determined.[1][4]
Boiling Point 417.2 ± 33.0 °C Predicted value; potential for decomposition at high temperatures.[1]
Density 1.114 ± 0.06 g/cm³ Predicted value.[1]

| pKa | 4.63 ± 0.10 | Predicted value; refers to the carboxylic acid proton.[1] |

Melting Point: A Gauge of Purity and Stability

The sharp melting point range of 82-84 °C suggests that the compound can be obtained in a high state of purity.[1][4] This property is fundamental for quality control, confirming the identity and purity of synthesized batches. As a crystalline solid at room temperature, it offers advantages in handling, weighing, and storage stability compared to oils or low-melting solids.

Solubility Profile: The Key to Application

While specific experimental solubility data is not widely published, the molecular structure allows for a qualitative prediction. The presence of the carboxylic acid group suggests that the compound will be soluble in polar organic solvents like methanol, ethanol, and acetone, and will exhibit increased solubility in aqueous solutions at higher pH due to the formation of the carboxylate salt. Conversely, the substituted phenyl ring imparts significant nonpolar character, suggesting solubility in less polar solvents like dichloromethane and ethyl acetate.[5] This amphiphilic nature is common in drug candidates, influencing both formulation and membrane permeability.

Acidity (pKa): Dictating Ionization State

The predicted pKa of 4.63 is characteristic of a carboxylic acid.[1] This value is paramount as it determines the ionization state of the molecule in a given environment. At a physiological pH of ~7.4, the carboxylic acid group will be almost completely deprotonated to its carboxylate form (COO⁻). This transformation from a neutral molecule to a charged anion dramatically alters its properties, including solubility, polarity, and its ability to interact with biological targets like proteins and receptors.

ionization_equilibrium compound_acid R-COOH Protonated (Acidic pH) compound_base R-COO⁻ + H⁺ Deprotonated (Basic pH) compound_acid->compound_base pKa ≈ 4.63 compound_base->compound_acid

Caption: Ionization equilibrium of the carboxylic acid group.

Analytical and Spectroscopic Profile

Confirmation of the structure and assessment of purity rely on a suite of analytical techniques. While specific spectra for this compound are not publicly available, its expected spectroscopic characteristics can be reliably predicted based on its functional groups.

  • ¹H NMR: The spectrum should feature distinct signals for the aromatic protons, the two methyl groups on the phenyl ring (appearing as a singlet), and the aliphatic protons of the valeric acid chain (appearing as multiplets). The carboxylic acid proton will present as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show characteristic peaks for the two carbonyl carbons (ketone and carboxylic acid), distinct aromatic carbons, and the aliphatic carbons of the chain.

  • Infrared (IR) Spectroscopy: Two strong carbonyl (C=O) stretching bands are expected: one for the ketone (~1685 cm⁻¹) and another for the carboxylic acid (~1710 cm⁻¹). A broad O-H stretching band from the carboxylic acid will also be prominent around 2500-3300 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (220.27) would be expected. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl groups. Analytical techniques like GC-MS and LC-MS are crucial for both identification and quantification.[6]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following methods represent robust approaches for validating the key physicochemical properties of this compound.

Protocol 1: Melting Point Determination (Thomas-Hoover Apparatus)
  • Rationale: This method provides a precise measurement of the temperature range over which the solid-to-liquid phase transition occurs. A narrow range is indicative of high purity.

  • Procedure:

    • Finely powder a small, dry sample of the compound.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the apparatus rapidly to ~10 °C below the expected melting point (82 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

    • The melting point range is reported as T₁-T₂.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is a cornerstone of purity analysis, separating the target compound from impurities based on differential partitioning between a stationary and mobile phase.[7] A reverse-phase method is suitable due to the compound's mixed polarity.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 254 nm (where the phenyl group absorbs).

      • Injection Volume: 10 µL.

    • Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Acetonitrile/Water prep1->prep2 analysis1 Inject Sample onto C18 Column prep2->analysis1 analysis2 Run Gradient Elution analysis1->analysis2 analysis3 Detect at 254 nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate % Purity data1->data2 end end data2->end Final Report

Caption: Workflow for purity determination via reverse-phase HPLC.

Protocol 3: pKa Determination by Potentiometric Titration
  • Rationale: This classic method measures the change in pH of a solution of the acid as a strong base is added. The pKa is the pH at the half-equivalence point, providing a direct experimental measure of acidity.

  • Procedure:

    • Accurately weigh ~50 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50% ethanol/water) to ensure solubility of both the acid and its conjugate base.

    • Calibrate a pH meter using standard buffers (pH 4.0 and 7.0).

    • Place the pH electrode in the sample solution and record the initial pH.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

    • Plot pH versus the volume of NaOH added. The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added.

Relevance in Research and Drug Development

The 2,5-dimethylphenyl scaffold is a structural feature present in various antimicrobial and bioactive compounds.[8][9] Molecules incorporating this moiety have been investigated for their potential as novel therapeutic agents, particularly in the development of antimicrobials targeting drug-resistant pathogens.[8][10] The keto-acid functionality of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid makes it a versatile intermediate. The carboxylic acid can be converted to esters, amides, or other functional groups, while the ketone can undergo reactions such as reduction, oximation, or condensation, providing a rich platform for generating diverse chemical libraries for screening in drug discovery programs.[11]

Conclusion

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a well-defined crystalline solid with predictable physicochemical properties rooted in its bifunctional keto-acid structure. Its melting point provides a reliable indicator of purity, while its predicted pKa is crucial for understanding its behavior in physiological systems. The analytical protocols outlined herein provide a robust framework for its characterization and quality control. As a versatile chemical intermediate, this compound holds potential for application in synthetic chemistry and serves as a valuable building block for the exploration of new bioactive molecules in the field of drug development.

References

  • 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem - NIH. Available from: [Link]

  • 3-Oxo-5-phenylpentanoic acid methyl ester - ChemBK. Available from: [Link]

  • 2-Oxovaleric acid | C5H8O3 | CID 74563 - PubChem. Available from: [Link]

  • 5-Oxopentanoic acid | C5H8O3 | CID 439963 - PubChem - NIH. Available from: [Link]

  • 3,3-Dimethyl-5-phenylpentanoic acid | C13H18O2 | CID 22620527 - PubChem. Available from: [Link]

  • 5-(3,5-Dimethylphenyl)-5-oxovaleric acid - Oakwood Chemical. Available from: [Link]

  • 5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | CID 317555 - PubChem. Available from: [Link]

  • Analytical Methods for the Determination of Organic Acids in Honey - ResearchGate. Available from: [Link]

  • 4-antipyrinecarboxaldehyde | CAS#:950-81-2 | Chemsrc. Available from: [Link]

  • Analytical Methods for Organic Acids - Shimadzu Scientific Instruments. Available from: [Link]

  • Full article: Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Available from: [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - ResearchGate. Available from: [Link]

  • Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl) - ResearchGate. Available from: [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - MDPI. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a ketoacid of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted aromatic ring linked to a five-carbon chain with both ketone and carboxylic acid functionalities, makes it a versatile scaffold for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. These derivatives are being explored for their potential as therapeutic agents in a range of diseases. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, with a focus on the well-established Friedel-Crafts acylation route. The guide will delve into the mechanistic underpinnings, detailed experimental protocols, and critical process considerations to enable researchers to confidently synthesize and utilize this important chemical building block.

Primary Synthesis Pathway: Friedel-Crafts Acylation of m-Xylene with Glutaric Anhydride

The most direct and widely employed method for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with glutaric anhydride. This reaction is a classic example of an electrophilic aromatic substitution, a fundamental transformation in organic chemistry for forming carbon-carbon bonds to aromatic rings.[1]

Mechanistic Insights

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. In this specific synthesis, the reaction is initiated by the activation of glutaric anhydride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and facilitating its cleavage to form the acylium ion.

This acylium ion is the key electrophile that is then attacked by the electron-rich π-system of the m-xylene ring. The two methyl groups on the m-xylene ring are activating and ortho-, para-directing. Due to steric hindrance at the position between the two methyl groups (position 2), the acylation predominantly occurs at the less hindered position 4, leading to the desired 3,5-dimethylphenyl substitution pattern. The subsequent loss of a proton from the intermediate carbocation (arenium ion) restores the aromaticity of the ring and yields the final product.[1]

It is important to note that the product, a ketone, can form a complex with the Lewis acid catalyst. This complexation deactivates the product towards further acylation and necessitates the use of stoichiometric or even excess amounts of the catalyst.[1] The final product is liberated from this complex during the aqueous work-up.

Friedel_Crafts_Acylation_Mechanism GlutaricAnhydride Glutaric Anhydride ActivatedComplex Activated Complex GlutaricAnhydride->ActivatedComplex Coordination AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->ActivatedComplex mXylene m-Xylene AreniumIon Arenium Ion Intermediate mXylene->AreniumIon AcyliumIon Acylium Ion ActivatedComplex->AcyliumIon Cleavage AcyliumIon->AreniumIon Electrophilic Attack ProductComplex Product-AlCl₃ Complex AreniumIon->ProductComplex Deprotonation FinalProduct 5-(3,5-Dimethylphenyl)- 5-oxovaleric acid ProductComplex->FinalProduct Aqueous Work-up

Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
m-Xylene106.1750 mL~0.42
Glutaric Anhydride114.1020 g0.175
Anhydrous Aluminum Chloride (AlCl₃)133.3450 g0.375
Dichloromethane (CH₂Cl₂)84.93200 mL-
Crushed Ice-200 g-
Concentrated Hydrochloric Acid (HCl)36.4650 mL-
Diethyl Ether74.12300 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Initial Charging: The flask is charged with anhydrous aluminum chloride (50 g) and dichloromethane (100 mL). The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Reactants: A solution of glutaric anhydride (20 g) and m-xylene (50 mL) in dichloromethane (100 mL) is prepared and placed in the dropping funnel. This solution is added dropwise to the stirred suspension of aluminum chloride over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) in a large beaker with vigorous stirring. This step hydrolyzes the aluminum chloride complex and should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water (100 mL) and then with a saturated sodium bicarbonate solution (100 mL) to remove any remaining acid.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes, to yield the final product as a crystalline solid.

Expected Yield: 65-75%

Product Characterization

The identity and purity of the synthesized 5-(3,5-Dimethylphenyl)-5-oxovaleric acid can be confirmed by various spectroscopic techniques.

PropertyValue
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
Melting Point 82-84 °C
Appearance White to off-white crystalline solid

¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.5-11.5 (br s, 1H, -COOH), 7.55 (s, 2H, Ar-H), 7.15 (s, 1H, Ar-H), 3.05 (t, J = 6.5 Hz, 2H, -CH₂-CO-Ar), 2.60 (t, J = 6.5 Hz, 2H, -CH₂-COOH), 2.35 (s, 6H, Ar-CH₃), 2.10 (p, J = 6.5 Hz, 2H, -CH₂-CH₂-CH₂-).

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 200.5 (C=O, ketone), 178.5 (C=O, acid), 138.5 (Ar-C), 136.0 (Ar-C), 134.0 (Ar-CH), 126.5 (Ar-CH), 35.5 (-CH₂-), 33.0 (-CH₂-), 21.0 (Ar-CH₃), 20.0 (-CH₂-).

IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1680 (C=O stretch of ketone), 1605, 1460 (C=C aromatic stretch).

Mass Spectrometry (EI): m/z (%) 220 (M⁺), 133 (M - C₄H₆O₂), 105.

Alternative Synthesis Pathways

While Friedel-Crafts acylation is the most common route, other synthetic strategies can be envisioned for the preparation of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, particularly if specific starting materials are more readily available or if milder reaction conditions are desired.

Grignard Reaction Approach

A Grignard-based synthesis offers a viable alternative. This would involve the reaction of a Grignard reagent derived from a halogenated 3,5-dimethylbenzene with glutaric anhydride or a suitable derivative.

Proposed Pathway:

  • Formation of Grignard Reagent: 1-Bromo-3,5-dimethylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form 3,5-dimethylphenylmagnesium bromide.

  • Reaction with Glutaric Anhydride: The Grignard reagent is then added to a solution of glutaric anhydride at low temperature. The nucleophilic Grignard reagent attacks one of the carbonyl carbons of the anhydride, leading to a ring-opening reaction.

  • Work-up: Acidic work-up protonates the resulting carboxylate and alkoxide to yield the final ketoacid product.

Grignard_Synthesis BromoXylene 1-Bromo-3,5-dimethylbenzene Grignard 3,5-Dimethylphenyl- magnesium bromide BromoXylene->Grignard Mg Mg Mg->Grignard GlutaricAnhydride Glutaric Anhydride Adduct Intermediate Adduct GlutaricAnhydride->Adduct H3O H₃O⁺ (Work-up) FinalProduct 5-(3,5-Dimethylphenyl)- 5-oxovaleric acid H3O->FinalProduct Grignard->Adduct Adduct->FinalProduct

Figure 2: Grignard Synthesis Pathway.

Causality of Experimental Choices: This method avoids the use of strong Lewis acids and can sometimes offer better regioselectivity if the starting aryl halide is appropriately substituted. However, it requires strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

Oxidation of a Precursor Alcohol or Alkane

Another potential route involves the oxidation of a suitable precursor. For instance, if 5-(3,5-dimethylphenyl)pentan-1-ol or 5-(3,5-dimethylphenyl)pentanoic acid were available, they could be oxidized to the target ketoacid.

  • Oxidation of a Secondary Alcohol: If 1-(3,5-dimethylphenyl)pentane-1,5-diol could be synthesized, selective oxidation of the secondary alcohol would yield the desired product. However, the synthesis of this diol might be as complex as the primary routes to the target molecule.

  • Benzylic Oxidation: Direct oxidation of a C-H bond at the benzylic position of a suitable precursor, such as 5-(3,5-dimethylphenyl)pentanoic acid, could be a possibility. This would require a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The challenge with this approach lies in achieving selective oxidation at the benzylic position without cleaving the alkyl chain or oxidizing the methyl groups on the aromatic ring.

These alternative pathways, while theoretically plausible, are generally less direct and may involve more steps or less readily available starting materials compared to the Friedel-Crafts acylation.

Conclusion

The synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is most efficiently achieved through the Friedel-Crafts acylation of m-xylene with glutaric anhydride using a Lewis acid catalyst. This method is robust, high-yielding, and utilizes readily available starting materials. This guide has provided a detailed experimental protocol for this primary pathway, along with a thorough discussion of the underlying reaction mechanism and characterization data for the final product. Alternative synthetic strategies, such as the Grignard reaction, offer potential alternatives, although they may present their own synthetic challenges. A comprehensive understanding of these synthetic routes and the rationale behind the experimental choices is crucial for researchers and drug development professionals working with this important chemical intermediate.

References

  • Friedel-Crafts Alkylation of m-Xylene. (2022, April 2). YouTube. Retrieved from [Link]

  • Friedel-Crafts Reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigating 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, a gamma-keto acid with the chemical formula C13H16O3 and a molecular weight of 220.27[1], presents a compelling scaffold for investigation. While direct biological activity data for this specific compound is not yet prevalent in public literature, its structural motifs—a dimethylphenyl group and a keto-acid chain—are features of molecules with established pharmacological relevance. The 2,5-dimethylphenyl scaffold, for instance, is a common structural feature in many antimicrobial compounds.[2] This guide provides a comprehensive framework for elucidating the potential biological activities of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, from initial hypothesis generation to preclinical evaluation.

Hypothesizing Biological Activity: A Structure-Based Approach

The molecular architecture of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid provides logical starting points for investigating its therapeutic potential.

  • Antimicrobial Potential: The presence of the dimethylphenyl group is a key indicator for potential antimicrobial activity. This scaffold is found in a variety of compounds with demonstrated activity against bacteria, fungi, and viruses.[2] Therefore, a primary avenue of investigation should be its efficacy against a panel of clinically relevant microbes.

  • Metabolic and Anti-inflammatory Modulation: Keto acids are integral to various metabolic pathways.[3][4] Alpha-keto acids, for example, are involved in the Krebs cycle and amino acid metabolism.[3] The valeric acid component of the molecule suggests a potential to interact with enzymes and receptors involved in cellular metabolism and inflammation.

  • Neurological Activity: The lipophilic nature of the dimethylphenyl group could facilitate crossing the blood-brain barrier. Phenyl-containing compounds have been explored for their effects on the central nervous system.[5][6] Therefore, investigating potential interactions with neurological targets is a worthwhile secondary line of inquiry.

A Roadmap for Investigation: A Phased Experimental Approach

A systematic and tiered approach is essential for efficiently evaluating the biological potential of a novel compound. Modern drug discovery programs often employ a screening cascade to test compounds in a range of in vitro biological assays designed to measure primary activities, selectivity, and cellular toxicity.[7]

experimental_workflow cluster_0 Phase 1: In Silico & Physicochemical Profiling cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Secondary & Mechanistic Assays cluster_3 Phase 4: In Vivo Validation A In Silico ADME/Tox Prediction B Physicochemical Characterization (Solubility, Stability, logP) A->B Inform experimental design C Antimicrobial Susceptibility Testing B->C D Enzyme/Receptor Binding Assays B->D E Cell-Based Phenotypic Screens B->E F Mechanism of Action Studies (e.g., Target Deconvolution) C->F Active compounds D->F Confirmed hits E->F Active compounds G In Vitro Toxicology (Cytotoxicity, Genotoxicity) F->G Characterized lead H Animal Models of Disease (e.g., Infection, Inflammation) G->H Safe & potent lead I Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies H->I Efficacious compound

Caption: A phased experimental workflow for evaluating the biological activity of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Detailed Methodologies: A Guide to Execution

Phase 1: Foundational Characterization

The initial phase focuses on predicting and measuring the fundamental properties of the compound to inform subsequent assays.

1.1 In Silico ADME/Tox Profiling: Computational models are invaluable for early-stage assessment of a compound's drug-like properties.[8][9]

  • Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

  • Methodology: Utilize computational software (e.g., SwissADME, pkCSM) to calculate parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, and potential for toxicity.

  • Causality: These predictions help to identify potential liabilities early on and guide the design of in vitro and in vivo studies.[10][11]

1.2 Physicochemical Characterization: Experimental determination of key physical and chemical properties is crucial for accurate assay development.

  • Objective: To experimentally determine the aqueous solubility, chemical stability, and lipophilicity of the compound.

  • Protocols:

    • Solubility: Employ turbidimetric or thermodynamic methods to quantify solubility in physiological buffers.

    • Stability: Assess stability at different pH values and temperatures using High-Performance Liquid Chromatography (HPLC).

    • Lipophilicity (LogP/D): Determine the partition coefficient between octanol and water using the shake-flask method or reversed-phase HPLC.

  • Trustworthiness: These experimental data provide a reliable foundation for designing subsequent biological assays, ensuring accurate compound concentrations and minimizing experimental artifacts.

Phase 2: Broad Spectrum In Vitro Screening

This phase involves a battery of in vitro assays to identify potential biological activities.

2.1 Antimicrobial Susceptibility Testing: Given the presence of the dimethylphenyl scaffold, assessing antimicrobial activity is a primary focus.[2]

  • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

  • Protocol:

    • Prepare a two-fold serial dilution of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in appropriate growth media in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under optimal growth conditions.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Causality: This assay provides a quantitative measure of the compound's antimicrobial potency and spectrum of activity.

2.2 Enzyme and Receptor Binding Assays: To explore potential metabolic or neurological effects, direct binding assays against relevant targets are necessary.

  • Objective: To assess the binding affinity of the compound to a panel of enzymes and receptors implicated in metabolism, inflammation, and neurological function.

  • Methodology:

    • Enzyme Inhibition Assays: For targets like cyclooxygenases (COX-1/COX-2) or metabolic enzymes, measure the compound's ability to inhibit enzyme activity using colorimetric, fluorometric, or radiometric methods.

    • Receptor Binding Assays: For neurological targets like G-protein coupled receptors (GPCRs) or ion channels, use radioligand binding assays or functional assays measuring downstream signaling events (e.g., calcium flux).

  • Expertise: The selection of the target panel should be guided by structural similarity to known ligands and the in silico profiling results.

2.3 Cell-Based Phenotypic Screening: Phenotypic screens can uncover unexpected biological activities by assessing the compound's effect on whole cells.[12]

  • Objective: To identify cellular phenotypes modulated by the compound in relevant human cell lines.

  • Protocol:

    • Treat various cell lines (e.g., cancer cell lines, immune cells, neuronal cells) with a range of concentrations of the compound.

    • Utilize high-content imaging or other automated platforms to assess a variety of cellular parameters, including proliferation, apoptosis, morphology, and the expression of specific biomarkers.

  • Causality: This unbiased approach can reveal novel mechanisms of action and therapeutic opportunities that might be missed by target-based screening.[13]

Phase 3: Delving into Mechanism and Safety

Once a primary biological activity is identified, the focus shifts to understanding its mechanism of action and assessing its safety profile.

3.1 Mechanism of Action (MoA) Studies: Identifying the molecular target is a critical step in drug development.[14]

  • Objective: To identify the specific protein(s) with which 5-(3,5-Dimethylphenyl)-5-oxovaleric acid interacts to elicit its biological effect.

  • Methodology:

    • Affinity-Based Pull-Down: The compound can be immobilized on a solid support and used to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.[14]

    • Thermal Shift Assays (CETSA): This technique measures the change in the thermal stability of proteins upon ligand binding.

  • Trustworthiness: These methods provide direct evidence of target engagement and are essential for validating the proposed mechanism of action.

moa_pathway Compound 5-(3,5-Dimethylphenyl)- 5-oxovaleric acid Target Identified Target (e.g., Enzyme, Receptor) Compound->Target Binds to Pathway Signaling Pathway (e.g., MAPK, NF-κB) Target->Pathway Modulates Response Cellular Response (e.g., Apoptosis, Cytokine Release) Pathway->Response Leads to

Caption: A simplified signaling pathway illustrating the mechanism of action of a bioactive compound.

3.2 In Vitro Toxicology: Early assessment of potential toxicity is crucial to de-risk a drug development program.[15]

  • Objective: To evaluate the cytotoxic and genotoxic potential of the compound in vitro.

  • Protocols:

    • Cytotoxicity Assays: Measure cell viability in various human cell lines (e.g., HepG2 for liver toxicity) using assays like MTT or LDH release.

    • Genotoxicity Assays: Assess the potential for DNA damage using the Ames test (bacterial reverse mutation assay) and the micronucleus test in mammalian cells.

  • Causality: These assays are standard components of preclinical safety evaluation and are required by regulatory agencies.[15]

Phase 4: In Vivo Validation

Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy and pharmacokinetic properties.

4.1 Animal Models of Disease: The choice of animal model is critical and depends on the identified biological activity.[16][17]

  • Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model.

  • Examples:

    • Antimicrobial: A murine model of systemic infection or a topical infection model.

    • Anti-inflammatory: A rodent model of arthritis or inflammatory bowel disease.

    • Neurological: A mouse model of neurodegeneration or a behavioral model for anxiety or depression.

  • Methodology: Administer the compound to the animals and measure relevant disease parameters (e.g., bacterial load, inflammation markers, behavioral endpoints).

4.2 Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding how the body processes the drug and how the drug affects the body is essential.

  • Objective: To determine the ADME properties of the compound in vivo and to establish a relationship between drug exposure and therapeutic effect.

  • Protocol:

    • Administer the compound to animals via the intended clinical route (e.g., oral, intravenous).

    • Collect blood and tissue samples at various time points.

    • Analyze the samples using LC-MS/MS to determine the concentration of the compound and its metabolites over time.

    • Correlate the pharmacokinetic parameters (e.g., half-life, bioavailability) with the observed pharmacodynamic effects.

  • Expertise: These studies are critical for determining the optimal dosing regimen for clinical trials.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Summary of In Vitro Activity

AssayEndpointResult
Antimicrobial
S. aureus MICµg/mL
E. coli MICµg/mL
C. albicans MICµg/mL
Enzyme Inhibition
COX-1 IC50µM
COX-2 IC50µM
Cytotoxicity
HepG2 CC50µM

Conclusion

5-(3,5-Dimethylphenyl)-5-oxovaleric acid represents a promising starting point for a drug discovery program. Its structural features suggest the potential for antimicrobial, anti-inflammatory, or neurological activity. The systematic approach outlined in this guide, from initial in silico assessment to in vivo validation, provides a robust framework for thoroughly investigating its therapeutic potential. By adhering to principles of scientific integrity and employing validated methodologies, researchers can effectively unlock the biological secrets of this intriguing molecule and potentially develop a novel therapeutic agent.

References

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive P
  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
  • In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. PubMed Central.
  • ADME-Tox in drug discovery: integration of experimental and comput
  • Keto-enol tautomerism in the development of new drugs. Frontiers.
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Novel In Vitro Models for Drug Discovery.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.
  • A beginners guide to ADME Tox. Cell Guidance Systems.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. [No Source Found].
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and w
  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. PubMed Central.
  • In Vitro ADME-Tox Profiling.
  • Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl) - ResearchGate.
  • Keto acid. Wikipedia.
  • Multifaced Assessment of Antioxidant Power, Phytochemical Metabolomics, In-Vitro Biological Potential and In-Silico Studies of Neurada procumbens L.: An Important Medicinal Plant. MDPI.
  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central.
  • In Vitro Assays for Screening Small Molecules. PubMed.
  • In Vivo Models of Diabetes: Unravelling Molecular Pathways in Metabolic and Skeletal Complic
  • Biologics & Small Molecules Research. Sartorius.
  • Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. [No Source Found].
  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media.
  • Alpha ketoacid decarboxylases: Diversity, structures, reaction mechanisms, and applications for biomanufacturing of pl
  • Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. PrepChem.com.
  • Elemental Analysis, Phytochemical Screening and Evaluation of Antioxidant, Antibacterial and Anticancer Activity of Pleurotus ostreatus through In Vitro and In Silico Approaches. MDPI.
  • QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE E. R. Kofanov. [No Source Found].
  • A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENS
  • 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. Oakwood Chemical.
  • 5-Oxo-5-phenylvaleric acid 96 1501-05-9. Sigma-Aldrich.
  • Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed.
  • 5-Oxo-5-phenylvaleric acid | CAS 1501-05-9. SCBT.
  • 5-Oxo-5-phenylvaleric Acid. LGC Standards.

Sources

A Comprehensive Technical Guide to 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This whitepaper provides an in-depth technical overview of 5-(3,5-dimethylphenyl)-5-oxovaleric acid, a member of the aryl keto-acid class of molecules. Aryl keto-acids are valuable intermediates in organic synthesis and serve as foundational scaffolds in medicinal chemistry. This guide details the robust and efficient synthesis of the title compound via Friedel-Crafts acylation, outlines its key physicochemical properties, and provides a thorough analysis of its expected spectroscopic characteristics for structural verification. Furthermore, we explore its prospective applications, particularly as a versatile building block for the development of novel therapeutic agents, leveraging the known biological activities of the dimethylphenyl moiety. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to utilize this compound in their synthetic and discovery workflows.

Introduction: The Role of Aryl Keto-Acids in Synthesis

Aryl keto-acids represent a pivotal class of bifunctional molecules, integrating the reactivity of both a ketone and a carboxylic acid with the structural and electronic properties of an aromatic ring. This dual functionality makes them highly versatile precursors for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant scaffolds.[1][2] 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a prime example, offering a stable yet reactive platform for chemical modification. Its structure is characterized by a five-carbon aliphatic chain, providing flexibility, a ketone for nucleophilic additions, a carboxylic acid for amide or ester formation, and a 3,5-dimethylphenyl (m-xylenyl) group that influences its steric and electronic properties.

compound 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Caption: Chemical structure of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for its application in experimental settings, influencing everything from solvent selection to purification strategy.[3] The key physicochemical data for 5-(3,5-dimethylphenyl)-5-oxovaleric acid are summarized below.[4]

PropertyValueReference
CAS Number 845790-45-6[4]
Molecular Formula C₁₃H₁₆O₃[4]
Molecular Weight 220.27 g/mol [4]
Appearance White to off-white solid
Melting Point (Mp) 82-84 °C[4]
Purity ≥95% (as commercially available)[4]

Synthesis: The Friedel-Crafts Acylation Approach

The most reliable and industrially scalable method for preparing aryl keto-acids like the title compound is the Friedel-Crafts acylation.[5] This classic electrophilic aromatic substitution reaction provides a direct route to forming a carbon-carbon bond between an aromatic ring and an acyl group.[6]

Mechanistic Rationale and Causality

The chosen synthetic pathway involves the reaction of 1,3-dimethylbenzene (m-xylene) with glutaric anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Causality of Component Selection:

  • 1,3-Dimethylbenzene: The two methyl groups are ortho-, para-directing and activating, making the aromatic ring highly nucleophilic. The 4-position (para to one methyl and ortho to the other) is the most sterically accessible and electronically favorable site for electrophilic attack, leading to high regioselectivity.

  • Glutaric Anhydride: As a cyclic anhydride, it is an excellent acylating agent. Upon reaction, the anhydride ring opens to form the required five-carbon keto-acid backbone in a single step.

  • Aluminum Chloride (AlCl₃): This powerful Lewis acid is essential for activating the anhydride. It coordinates with one of the carbonyl oxygens, polarizing the C-O bond and facilitating the formation of a highly reactive acylium ion electrophile.[7] A stoichiometric amount is required, as the product's carbonyl and carboxyl groups will also complex with the catalyst.[6]

The reaction mechanism proceeds via the formation of the acylium ion, which is then attacked by the electron-rich π-system of the m-xylene ring. Subsequent loss of a proton re-aromatizes the ring and yields the final product after an acidic workup to decompose the aluminum complexes.[7][8]

Experimental Workflow Diagram

The overall process, from starting materials to the purified final product, follows a logical and validated sequence of operations designed for high yield and purity.

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1,3-Dimethylbenzene E Combine Reactants under Anhydrous Conditions (0-5 °C) A->E B Glutaric Anhydride B->E C Anhydrous AlCl₃ C->E D Inert Solvent (e.g., CS₂ or Nitrobenzene) D->E F Stir at Room Temperature (Monitor via TLC) E->F G Quench with Ice & HCl F->G Reaction Complete H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Wash with Brine H->I J Dry over Na₂SO₄ & Concentrate I->J K Recrystallization (e.g., Toluene/Hexane) J->K L 5-(3,5-Dimethylphenyl)- 5-oxovaleric acid K->L Pure Product

Caption: Standard workflow for Friedel-Crafts acylation synthesis.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed for reproducibility.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (2.2 eq).

  • Solvent Addition: Add a suitable inert solvent, such as carbon disulfide or nitrobenzene, and cool the suspension to 0-5 °C using an ice bath.

  • Reactant Addition: Slowly add a solution of glutaric anhydride (1.0 eq) and 1,3-dimethylbenzene (1.1 eq) in the same solvent via the dropping funnel over 30-45 minutes. The rate of addition must be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum complexes and protonates the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., toluene-hexane) to yield pure 5-(3,5-dimethylphenyl)-5-oxovaleric acid.

Spectroscopic Characterization and Analysis

While specific experimental spectra for this exact compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for confirming the identity and purity of the synthesized material.

Technique Expected Features
¹H NMR ~12.0 ppm: Broad singlet, 1H (Carboxylic acid, -COOH).~7.5 ppm: Singlet, 1H (Aromatic H at C2).~7.4 ppm: Singlet, 2H (Aromatic H at C4, C6).~3.1 ppm: Triplet, 2H (Methylene, -CH₂-CO-Ar).~2.5 ppm: Triplet, 2H (Methylene, -CH₂-COOH).~2.4 ppm: Singlet, 6H (Aromatic methyls, -CH₃).~2.0 ppm: Quintet, 2H (Central methylene, -CH₂-).
¹³C NMR ~200 ppm: Ketone carbonyl.~178 ppm: Carboxylic acid carbonyl.~138-140 ppm: Aromatic quaternary carbons.~126-135 ppm: Aromatic CH carbons.~35-40 ppm: Methylene carbon alpha to ketone.~33 ppm: Methylene carbon alpha to acid.~21 ppm: Aromatic methyl carbons.~20 ppm: Central methylene carbon.
IR (Infrared) 2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid).~1710 cm⁻¹: Sharp C=O stretch (carboxylic acid).~1685 cm⁻¹: Sharp C=O stretch (aryl ketone).~1600, 1450 cm⁻¹: C=C aromatic ring stretches.
MS (Mass Spec) m/z 220.27: Molecular ion peak [M]⁺.m/z 133: Fragment from cleavage of the acyl group, [C₉H₉O]⁺.m/z 119: Fragment representing the dimethylbenzoyl cation, [C₈H₇O]⁺.

Note: Predicted NMR shifts are estimates and can vary based on solvent and experimental conditions. The IR spectrum of α-keto acids shows characteristic carbonyl stretching frequencies that are crucial for functional group identification.[9]

Potential Applications in Drug Discovery

The true value of 5-(3,5-dimethylphenyl)-5-oxovaleric acid lies in its potential as a versatile scaffold for building new chemical entities with therapeutic potential.[10]

Scaffold for Antimicrobial Agents

The 3,5-dimethylphenyl moiety is a recognized structural feature in various bioactive compounds.[11] Notably, related scaffolds are found in potent antimicrobial agents, including antifungals and antibacterials like linezolid.[12] This suggests that derivatives of the title compound could be synthesized and screened for activity against a range of pathogens, including multidrug-resistant strains.

Intermediate for Complex Syntheses

The bifunctional nature of the molecule allows for orthogonal chemical modifications.

  • The Carboxylic Acid: Can be readily converted into amides, esters, or acid chlorides, allowing for the introduction of diverse functional groups or linkage to other molecular fragments.

  • The Ketone: Can be reduced to a secondary alcohol, converted to an oxime, or used as a handle for forming heterocyclic rings such as pyridazines or pyrazolones.[13]

This dual reactivity makes it an ideal starting point for creating libraries of compounds for high-throughput screening in various drug discovery campaigns, from anticancer to anti-inflammatory programs.[14][15][16]

Logical Derivatization Pathways

The following diagram illustrates logical and experimentally feasible transformations to generate a library of diverse compounds from the core structure, expanding its utility in medicinal chemistry.

cluster_ketone Ketone Modifications cluster_acid Carboxylic Acid Modifications CORE 5-(3,5-Dimethylphenyl)- 5-oxovaleric Acid A Reduction (NaBH₄) → Hydroxy Acid CORE->A B Reductive Amination → Amino Acid CORE->B C Reaction with Hydrazine → Dihydropyridazinone CORE->C D Amide Coupling (EDC, R-NH₂) → Amide Derivatives CORE->D E Esterification (H⁺, R-OH) → Ester Derivatives CORE->E F Reduction (LiAlH₄) → Diol CORE->F

Caption: Potential synthetic modifications of the core molecule.

Conclusion

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a readily accessible and highly versatile chemical intermediate. Its synthesis via Friedel-Crafts acylation is efficient, well-understood, and scalable. The presence of two distinct and reactive functional handles—a ketone and a carboxylic acid—positions it as a valuable starting material for constructing diverse molecular libraries. While direct biological data on the compound itself is sparse, the established pharmacological importance of its constituent substructures, particularly the dimethylphenyl scaffold, strongly suggests its potential as a foundational element in modern drug discovery programs targeting a range of therapeutic areas.

References

  • Al-Zoubi, W., Al-Sbou, Y., & Al-Zghool, A. (2021). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC - PubMed Central. Available at: [Link]

  • Chen, Y., et al. (2026). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines.
  • Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Oakwood Chemical. (n.d.). 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. Available at: [Link]

  • Macmillan Group - Princeton University. (2015). Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Available at: [Link]

  • Ramírez-Calderón, G., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Manallack, D. T. (2008). The Application of pKa in Drug Discovery. ScienceOpen. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Available at: [Link]

  • Prakash Academy. (2013). Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-Oxovaleric acid. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Diagnosis of Some New Heterocyclic Compounds from Mefenamic Drug and Study of Their Possible Biological Activity. Available at: [Link]

  • Frontiers. (n.d.). Computational drug discovery of potential 5α-reductase phytochemical inhibitors and hair growth promotions using in silico techniques. Available at: [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Available at: [Link]

  • PubMed Central. (n.d.). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface... Available at: [Link]

  • Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC - NIH. Available at: [Link]

  • NIH. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-3-oxopentanoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN101423515A - Novel preparation method of Ezetimibe.
  • Chemsrc. (n.d.). 3,3-dimethyl-5-oxohexanoic acid. Available at: [Link]

Sources

A Comprehensive Guide to the Spectroscopic Interpretation of 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a keto-carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its structure is paramount for its application in research and drug development. This technical guide provides an in-depth analysis of the spectroscopic data for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering a practical framework for spectroscopic data interpretation. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and trustworthiness.

Molecular Structure and Functional Groups

The structure of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid incorporates a 3,5-disubstituted aromatic ring, a ketone, and a carboxylic acid. These functional groups give rise to characteristic signals in their respective spectra, which will be dissected in this guide.

Caption: Molecular Structure of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Methodologies: A Scientist's Perspective

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following sections detail the experimental protocols for NMR, IR, and MS, with an emphasis on the rationale behind the chosen parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, the acidic proton of the carboxylic acid may exchange with residual water in the solvent or be very broad. DMSO-d₆ is an excellent alternative that can slow down this exchange and allow for the observation of the carboxylic acid proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should be set to encompass all expected proton resonances (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • A spectral width of 0-220 ppm is generally sufficient for most organic molecules.

  • 2D NMR (Optional but Recommended):

    • Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing definitive structural assignments.

cluster_nmr NMR Workflow Sample_Prep Sample Preparation (5-10 mg in 0.5-0.7 mL deuterated solvent) Spectrometer High-Field NMR Spectrometer (≥400 MHz) Sample_Prep->Spectrometer H1_Acquisition ¹H NMR Acquisition (16-32 scans) Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (≥1024 scans) Spectrometer->C13_Acquisition TwoD_NMR 2D NMR (COSY, HSQC) for detailed correlation Spectrometer->TwoD_NMR Data_Processing Data Processing and Interpretation H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing TwoD_NMR->Data_Processing

Caption: Experimental Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[1]

Experimental Protocol:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This method is more traditional but can yield high-quality spectra.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its elemental composition and structure.[2]

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, LC-MS would be a suitable choice.

  • Ionization:

    • Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is a "hard" ionization technique that provides detailed structural information.

    • Electrospray Ionization (ESI): A "soft" ionization technique where the sample is dissolved in a solvent and sprayed through a high-voltage needle. This method typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation, providing clear molecular weight information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Predicted Spectroscopic Data and Interpretation

Due to the lack of publicly available experimental spectra for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, the following interpretations are based on established spectroscopic principles and data from analogous structures, such as 3',5'-dimethylacetophenone and levulinic acid.[3][4]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the carboxylic acid proton.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12broad singlet1H-COOH
~7.6singlet2HAr-H (ortho to C=O)
~7.2singlet1HAr-H (para to C=O)
~3.1triplet2H-CH₂-C=O
~2.6triplet2H-CH₂-COOH
~2.4singlet6HAr-CH₃
~2.2quintet2H-CH₂-CH₂-CH₂-

Interpretation:

  • Aromatic Region (7.0-8.0 ppm): The 3,5-disubstituted aromatic ring will give rise to two signals. The two protons ortho to the carbonyl group are chemically equivalent and are expected to appear as a singlet around 7.6 ppm. The single proton para to the carbonyl will appear as a singlet at a slightly upfield position, around 7.2 ppm.

  • Aliphatic Region (2.0-3.5 ppm): The three methylene groups of the valeric acid chain will appear as distinct signals. The methylene group adjacent to the aromatic ketone (~3.1 ppm) and the methylene group adjacent to the carboxylic acid (~2.6 ppm) will both be triplets due to coupling with the central methylene group. The central methylene group will appear as a quintet (or a triplet of triplets) around 2.2 ppm.

  • Methyl Protons (2.4 ppm): The two equivalent methyl groups on the aromatic ring will produce a sharp singlet integrating to six protons.

  • Carboxylic Acid Proton (11-12 ppm): The acidic proton of the carboxylic acid is expected to be a broad singlet far downfield. Its chemical shift can be highly variable and dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (ppm)Assignment
~206C=O (ketone)
~178C=O (carboxylic acid)
~138Ar-C (quaternary, attached to CH₃)
~137Ar-C (quaternary, attached to C=O)
~134Ar-CH (para to C=O)
~126Ar-CH (ortho to C=O)
~38-CH₂-C=O
~33-CH₂-COOH
~21Ar-CH₃
~20-CH₂-CH₂-CH₂-

Interpretation:

  • Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region of the spectrum. The ketone carbonyl will be around 206 ppm, while the carboxylic acid carbonyl will be at a slightly more shielded position, around 178 ppm.

  • Aromatic Carbons: Four signals are expected for the aromatic carbons. The two quaternary carbons attached to the methyl groups will be around 138 ppm, and the quaternary carbon attached to the carbonyl group will be around 137 ppm. The two types of protonated aromatic carbons will appear at approximately 134 ppm and 126 ppm.

  • Aliphatic Carbons: The three methylene carbons of the valeric acid chain will have distinct chemical shifts. The carbon adjacent to the ketone will be the most deshielded (~38 ppm), followed by the carbon adjacent to the carboxylic acid (~33 ppm), and the central methylene carbon (~20 ppm).

  • Methyl Carbons: The two equivalent aromatic methyl carbons will give a single signal around 21 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the strong absorptions of the carbonyl groups and the hydroxyl group of the carboxylic acid.[5]

Predicted IR Data:

Frequency (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
~1685StrongC=O stretch (aromatic ketone)
~1600, ~1475MediumC=C stretch (aromatic ring)
~3050WeakC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)

Interpretation:

  • O-H Stretch: A very broad absorption band from approximately 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear around 1710 cm⁻¹. The aromatic ketone C=O stretch will be at a slightly lower frequency, around 1685 cm⁻¹, due to conjugation with the aromatic ring.

  • Aromatic C=C Stretches: Absorptions in the 1600-1475 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will provide the molecular weight and information about the fragmentation patterns of the molecule.

Predicted MS Data (EI):

  • Molecular Ion (M⁺∙): m/z = 220. The molecular weight of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid (C₁₃H₁₆O₃) is 220.26 g/mol . The molecular ion peak may be observed, although it might be weak in EI-MS.

  • Key Fragment Ions:

    • m/z = 119: This would be a very prominent peak resulting from the cleavage of the bond between the carbonyl carbon and the adjacent methylene group (alpha-cleavage), forming the stable 3,5-dimethylbenzoyl cation.

    • m/z = 101: This fragment corresponds to the [M - C₇H₇O]⁺ fragment, resulting from cleavage on the other side of the ketone.

    • m/z = 91: Loss of CO from the m/z 119 fragment could lead to the formation of a tolyl cation.

    • McLafferty Rearrangement: A McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage to give a neutral enol and a charged alkene.

cluster_ms Predicted Mass Spectrometry Fragmentation M [M]⁺∙ (m/z 220) F1 [C₈H₇O]⁺ (m/z 119) 3,5-dimethylbenzoyl cation M->F1 α-cleavage F2 [C₅H₉O₂]⁺ (m/z 101) M->F2 α-cleavage F3 [C₇H₇]⁺ (m/z 91) tolyl cation F1->F3 -CO

Caption: Predicted key fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. By understanding the principles of NMR, IR, and MS, and by logically interpreting the predicted spectral data, researchers can confidently elucidate and verify the structure of this and similar molecules. The methodologies and interpretations presented herein are designed to be a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science, promoting a high standard of scientific rigor and data integrity.

References

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • SpectraBase. Levulinic acid. [Link]

  • ResearchGate. 1 H-NMR (A) and 13 C-NMR (B) of levulinic acid. [Link]

  • Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

Sources

Methodological & Application

Application Note: High-Throughput Quantification of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methods for the quantitative determination of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in biological matrices, primarily human plasma. The protocols are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies. Recognizing the absence of a standardized public method for this specific analyte, this document synthesizes established principles of bioanalysis for structurally related keto-carboxylic acids. We present a primary method based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, and a secondary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as a cost-effective alternative. Each protocol is supported by detailed step-by-step instructions, from sample preparation to data analysis, and is grounded in the principles of regulatory bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA)[1][2][3][4][5].

Introduction: The Analytical Challenge

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a small molecule characterized by both a ketone and a carboxylic acid functional group. This bifunctionality dictates its physicochemical properties and presents specific challenges and opportunities for bioanalysis. The carboxylic acid moiety offers a site for ionization, making it amenable to reversed-phase chromatography and electrospray ionization-mass spectrometry (ESI-MS). The aromatic ring provides a chromophore, enabling ultraviolet (UV) detection.

The primary analytical objective is to achieve accurate and precise quantification of the analyte in complex biological matrices like plasma, which are rich in potentially interfering endogenous components such as proteins and phospholipids[6][7]. Therefore, robust sample preparation is as critical as the final analytical technique to ensure reliable data. This guide is built on the foundational principle of creating self-validating systems, where the causality behind each experimental choice is explained to ensure methodological robustness.

Physicochemical Properties of the Analyte

While extensive experimental data for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is not publicly available, its structure allows for the prediction of key properties relevant to analytical method development.

PropertyValue/PredictionRationale & Implication for Analysis
Molecular Formula C₁₃H₁₆O₃[8]Defines the exact mass for mass spectrometry.
Molecular Weight 220.27 g/mol [8]Used for concentration calculations.
Structure Aromatic ketone and carboxylic acidThe carboxylic acid is ionizable (pKa ~4-5), suitable for ESI-MS in negative mode. The aromatic ring acts as a chromophore for UV detection. The overall molecule is expected to have moderate polarity.
Predicted LogP ~2.5-3.5Suggests good retention on reversed-phase (e.g., C18) columns and suitability for liquid-liquid or solid-phase extraction.

Recommended Analytical Methodologies

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[9] The method involves chromatographic separation of the analyte from matrix components followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

3.1.1. Causality of Method Selection:

  • Specificity: MRM allows for the detection of a specific precursor ion and its characteristic fragment ion, virtually eliminating interference from co-eluting matrix components.[10]

  • Sensitivity: LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range, which is essential for pharmacokinetic studies where drug concentrations can be very low.

  • High Throughput: Modern LC-MS/MS systems, coupled with efficient sample preparation, enable rapid analysis times, often under 5 minutes per sample.[10]

3.1.2. Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Spiking (Calibrators, QCs) P2 Protein Precipitation (e.g., with Acetonitrile) P1->P2 P3 Supernatant Evaporation P2->P3 P4 Reconstitution P3->P4 A1 Injection onto Reversed-Phase C18 Column P4->A1 Inject A2 Gradient Elution A1->A2 A3 ESI Source (Negative Mode) A2->A3 A4 Tandem Mass Spectrometer (MRM Detection) A3->A4 D1 Peak Integration A4->D1 Acquire Data D2 Calibration Curve (Linear Regression) D1->D2 D3 Concentration Calculation D2->D3

Caption: LC-MS/MS workflow for analyte quantification.

3.1.3. Detailed Protocol: LC-MS/MS

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in methanol.

    • Prepare a similar stock solution for a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte or a structurally similar compound.

    • Perform serial dilutions of the analyte stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation): [6][7]

    • Aliquot 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A (see below).

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-2.5 min: 10-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-10% B

      • 3.1-4.0 min: 10% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Ionization Mode: ESI Negative.

    • MRM Transitions (Hypothetical):

      • Analyte: Q1: 219.1 -> Q3: 119.1 (loss of glutaric acid moiety)

      • IS: To be determined based on the chosen standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio (Analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the analyte in QC and unknown samples from the calibration curve.

Secondary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For laboratories where an LC-MS/MS is not available, HPLC-UV provides a viable alternative, leveraging the aromatic ring of the analyte as a chromophore.

3.2.1. Causality of Method Selection:

  • Accessibility: HPLC-UV systems are more common and less expensive to operate than LC-MS/MS systems.

  • Robustness: The technology is well-established and known for its reliability.

  • Sufficient Sensitivity for some applications: While less sensitive than mass spectrometry, UV detection may be adequate for studies with higher dosing, where plasma concentrations are expected to be in the µg/mL range.[11]

3.2.2. Experimental Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing P1 Plasma Sample Spiking (Calibrators, QCs) P2 Liquid-Liquid Extraction (e.g., with Ethyl Acetate) P1->P2 P3 Organic Phase Evaporation P2->P3 P4 Reconstitution P3->P4 A1 Injection onto Reversed-Phase C18 Column P4->A1 Inject A2 Isocratic or Gradient Elution A1->A2 A3 UV Detector (e.g., 254 nm) A2->A3 D1 Peak Area Integration A3->D1 Acquire Data D2 Calibration Curve (Linear Regression) D1->D2 D3 Concentration Calculation D2->D3

Caption: HPLC-UV workflow for analyte quantification.

3.2.3. Detailed Protocol: HPLC-UV

  • Preparation of Standards: As described in section 3.1.3.

  • Sample Preparation (Liquid-Liquid Extraction - LLE): [12]

    • Aliquot 100 µL of plasma into a glass tube.

    • Add 10 µL of IS working solution.

    • Add 50 µL of 1 M HCl to acidify the sample.

    • Add 1 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase.

  • HPLC-UV Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water:Acetic Acid (50:50:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min (isocratic).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV scan).

  • Data Analysis: As described in section 3.1.4, using peak areas instead of peak area ratios if an IS without a chromophore is used.

Bioanalytical Method Validation

A rigorous validation process is mandatory to ensure the reliability of the analytical data. The validation must be performed according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation" guidance.[2][3][5]

4.1. Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria.

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[2]
Linearity & Range To define the concentration range over which the method is accurate and precise.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.[11][13]
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels. Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[13][14]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy within ±20% and precision ≤20%.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible across QC levels.
Matrix Effect To assess the suppression or enhancement of ionization by matrix components in LC-MS/MS.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability To ensure the analyte is stable during sample collection, storage, and processing.Freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. Analyte concentration should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive framework for the quantification of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in biological matrices. The primary LC-MS/MS method offers high sensitivity and selectivity, making it ideal for demanding pharmacokinetic studies. The secondary HPLC-UV method serves as a robust and accessible alternative. The causality-driven explanations for methodological choices and the detailed, step-by-step protocols are designed to empower researchers to implement these methods effectively. Adherence to the outlined validation principles is paramount to ensure that the data generated is accurate, reliable, and suitable for regulatory submission.

References

  • Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed Central. Available at: [Link]

  • Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed. Available at: [Link]

  • Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed. Available at: [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available at: [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. Available at: [Link]

  • Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. American Chemical Society. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available at: [Link]

  • Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed Central. Available at: [Link]

  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed. Available at: [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - NIH. Available at: [Link]

  • Analytical Methods - OPUS. Available at: [Link]

  • Drug Analysis of Plasma Samples - Chemistry LibreTexts. Available at: [Link]

  • Measurement of ketone enrichment using LC-MS/MS and flux analysis using single - ResearchGate. Available at: [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF - ResearchGate. Available at: [Link]

  • Bioanalytical sample preparation | Biotage. Available at: [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. Available at: [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. Available at: [Link]

  • Organic Acids Qualitative Analysis in Urine by GCMS - Erndim. Available at: [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements - AOAC International. Available at: [Link]

  • Bioanalytical Method Validation - FDA. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens - ResearchGate. Available at: [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. Available at: [Link]

  • 3,3-Dimethyl-5-phenylpentanoic acid | C13H18O2 | CID 22620527 - PubChem. Available at: [Link]

  • LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - The Capital Region of Denmark's Research Portal. Available at: [Link]

  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available at: [Link]

  • Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC - NIH. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]

  • 5-Amino-3-oxopentanoic acid | C5H9NO3 | CID 20542556 - PubChem. Available at: [Link]

  • 3,3-dimethyl-5-oxohexanoic acid | CAS#:20624-63-9 | Chemsrc. Available at: [Link]

  • 5-(3,5-Dimethylphenyl)-5-oxovaleric acid - Oakwood Chemical. Available at: [Link]

Sources

Application Notes and Protocols for Investigating 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a small molecule whose biological activities are not yet extensively characterized. Its chemical structure, featuring a dimethylphenyl group and a carboxylic acid moiety, suggests potential interactions with biological systems. Structural analogs containing a dimethylphenyl scaffold have been associated with antimicrobial properties. Furthermore, similar phenyl-oxo-valeric acid derivatives have demonstrated antioxidant and potential anticancer activities, indicating that 5-(3,5-Dimethylphenyl)-5-oxovaleric acid may be a candidate for drug discovery and development.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to initiate the investigation of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid's effects on mammalian cells. The following protocols are designed to be robust and self-validating, enabling the characterization of the compound's potential cytotoxic, pro-apoptotic, and cell cycle-modulating properties.

Hypothesized Mechanism of Action and Investigational Rationale

While the precise mechanism of action for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is currently unknown, its structural features provide a basis for several investigational avenues. The presence of the lipophilic dimethylphenyl group could facilitate membrane interaction, while the keto-acid functionality might engage with various enzymes or receptors.

Based on the activities of related compounds, we can hypothesize that 5-(3,5-Dimethylphenyl)-5-oxovaleric acid may exert its effects through:

  • Induction of Oxidative Stress: Similar to other keto-acid compounds, it might interfere with cellular redox balance, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

  • Mitochondrial Dysfunction: The compound could potentially disrupt mitochondrial function, a key event in many forms of programmed cell death.

  • Enzyme Inhibition: The oxovaleric acid moiety could act as a competitive or non-competitive inhibitor for enzymes involved in critical metabolic or signaling pathways.

The following cellular assays are selected to systematically test these hypotheses and elucidate the compound's biological impact.

Section 1: Assessment of Cytotoxicity using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[2] A decrease in the metabolic activity is indicative of reduced cell viability or proliferation, and can be a measure of the compound's cytotoxic effects.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in a 96-well plate incubate1 Incubate for 24h for cell adherence seed->incubate1 treat Treat cells with varying concentrations of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid incubate1->treat incubate2 Incubate for desired exposure time (e.g., 24, 48, 72h) treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO or SDS) incubate3->solubilize read_abs Read absorbance at ~570 nm solubilize->read_abs calculate Calculate cell viability and IC50 read_abs->calculate

Caption: Workflow for assessing cytotoxicity with the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

  • Mammalian cell line of interest (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[2]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Data Presentation: MTT Assay
Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
250.63 ± 0.0450.4
500.31 ± 0.0324.8
1000.15 ± 0.0212.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 2: Detection of Apoptosis by Annexin V Staining

Principle: Apoptosis, or programmed cell death, is a crucial cellular process. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[4] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[4]

Experimental Workflow: Annexin V/PI Staining

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed Seed and treat cells with 5-(3,5-Dimethylphenyl)-5-oxovaleric acid harvest Harvest cells (including supernatant) seed->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze cell populations (viable, early/late apoptotic, necrotic) acquire->analyze

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid for the appropriate time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation: Annexin V/PI Staining
Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control95.22.11.51.2
Compound (IC50)45.835.712.36.2
Positive Control10.550.330.19.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Section 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5] This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry is then used to measure the fluorescence of a large population of cells, allowing for the generation of a histogram that reflects the distribution of cells throughout the cell cycle.[5] Alterations in the cell cycle distribution upon treatment with a compound can indicate its mechanism of action, for instance, by inducing cell cycle arrest at a specific phase.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed Seed and treat cells with 5-(3,5-Dimethylphenyl)-5-oxovaleric acid harvest Harvest cells seed->harvest wash1 Wash cells with PBS harvest->wash1 fix Fix cells in cold 70% ethanol wash1->fix wash2 Wash cells to remove ethanol fix->wash2 stain Stain with Propidium Iodide and RNase A wash2->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze cell cycle distribution acquire->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cells treated with 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid for the appropriate time. Harvest the cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Data Presentation: Cell Cycle Analysis
Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.420.114.5
Compound (IC50)30.215.354.5
Positive Control (Nocodazole)12.15.882.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC - PubMed Central. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Elemental Analysis, Phytochemical Screening and Evaluation of Antioxidant, Antibacterial and Anticancer Activity of Pleurotus ostreatus through In Vitro and In Silico Approaches. MDPI. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • NOX5 Cell-Free Assay for the High-Throughput Screening of Small Molecules. PubMed. Available at: [Link]

  • [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. PubMed. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]

  • Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate. Available at: [Link]

  • Multifaced Assessment of Antioxidant Power, Phytochemical Metabolomics, In-Vitro Biological Potential and In-Silico Studies of Neurada procumbens L.: An Important Medicinal Plant. MDPI. Available at: [Link]

  • Protocol IncuCyte® Apoptosis Assay. UiB. Available at: [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility. Available at: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available at: [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. Available at: [Link]

  • Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

  • Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. PMC - NIH. Available at: [Link]

  • 5-Oxopentanoic acid. PubChem - NIH. Available at: [Link]

  • 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. Oakwood Chemical. Available at: [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid: A Framework for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

The journey of a novel chemical entity (NCE) from laboratory synthesis to potential therapeutic application is a rigorous process, with in vivo experimentation forming the critical bridge between in vitro discovery and clinical relevance. This guide provides a comprehensive framework for designing and executing foundational in vivo experiments for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, a compound for which extensive biological data is not yet publicly available.

Given the nascent stage of its characterization, a rigid, indication-specific protocol would be premature. Instead, this document outlines a strategic, tiered approach. This methodology is designed to be broadly applicable to other NCEs, providing researchers, scientists, and drug development professionals with a logical progression of studies to systematically characterize the pharmacokinetic, safety, and preliminary efficacy profile of a test compound.

The structural motifs of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, including a phenyl ketone and a valeric acid chain, do not point to a single, definitive mechanism of action. However, related structures are known to possess a range of activities, including antimicrobial and anti-inflammatory properties. Therefore, this guide will use anti-inflammatory and metabolic disease models as illustrative examples for exploratory efficacy studies, while emphasizing that the data from initial safety and pharmacokinetic assessments should ultimately guide the selection of the most relevant disease models.

Our approach is grounded in established principles of preclinical drug development, adhering to international guidelines to ensure data integrity, reproducibility, and the ethical use of laboratory animals.

I. Foundational Steps: Pre-formulation and Animal Model Selection

Physicochemical Characterization and Formulation

Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. This knowledge directly informs the development of a suitable and stable formulation for dosing, which is critical for accurate and reproducible results. The route of administration intended for clinical use should be mimicked as closely as possible in preclinical studies.[1]

Table 1: Key Pre-formulation Parameters for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

ParameterImportanceTarget Value/Information
Solubility Determines appropriate vehicle for solubilization. Crucial for both oral and parenteral routes.Solubility in aqueous buffers (pH 3, 5, 7.4), common excipients (e.g., PEG400, DMSO, Solutol), and oils.
pKa Predicts solubility and absorption at different physiological pH values.Determined by titration or computational modeling.
LogP/LogD Indicates lipophilicity, which influences absorption, distribution, and cell permeability.Measured experimentally or calculated.
Stability Ensures the compound does not degrade in the formulation vehicle under storage and study conditions.Assessed in the chosen vehicle at relevant temperatures (e.g., 4°C, room temp) over time.
Purity Confirms the identity and purity of the test article. A Certificate of Analysis (CoA) is required for GLP studies.[1]>95% purity is typically required.
Rationale for Animal Model Selection

The selection of an appropriate animal model is a critical decision that depends on the specific scientific question.[2] For initial safety, pharmacokinetic, and efficacy screening of an NCE, rodents (mice and rats) are the most commonly used models due to their well-characterized genetics, physiology, and the availability of established disease models.[3] All animal experiments must be designed in accordance with ethical guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, to improve the quality and reliability of the data and to minimize animal use.[4][5]

  • Species Selection: Both mice and rats are typically used in preclinical toxicology programs to gather data from both a rodent and a non-rodent species (though for initial screening, one rodent species may suffice).[6] Rats are often preferred for initial pharmacokinetic studies due to their larger size, which facilitates serial blood sampling.

  • Strain Selection: The choice of strain (e.g., C57BL/6 mice, Sprague-Dawley rats) should be justified based on the study's objectives and historical data for the chosen disease model.

  • Animal Welfare: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[6]

II. Tier 1: Acute Toxicity and Dose Range Finding

The primary goal of this initial phase is to determine the safety and tolerability of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. An acute toxicity study helps to identify the maximum tolerated dose (MTD) and informs the dose selection for subsequent pharmacokinetic and efficacy studies.[7] The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to place a substance into a toxicity class.[8][9]

Protocol 1: Acute Oral Toxicity Study in Rats (Adapted from OECD 423)

Objective: To determine the acute oral toxicity of the test compound and identify a dose range for subsequent studies.

Materials:

  • 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water, selected based on pre-formulation data)

  • Healthy, young adult Sprague-Dawley rats (8-10 weeks old), nulliparous and non-pregnant females are often used as they can be slightly more sensitive.[10]

  • Oral gavage needles

  • Standard laboratory equipment for observation and measurement.

Workflow for Acute Toxicity Assessment

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least 5 days before dosing.

  • Fasting: Fast animals overnight prior to dosing (with access to water).[11]

  • Dose Preparation: Prepare a homogenous suspension/solution of the test compound in the selected vehicle.

  • Administration: Administer a single oral dose by gavage. The volume should typically not exceed 10 mL/kg.

  • Dosing Steps:

    • Start with a dose of 300 mg/kg in 3 female rats.

    • If 2 or 3 animals die, the experiment is stopped, and the substance is classified.

    • If 0 or 1 animal dies, confirm by dosing 3 additional animals at the same level.

    • If the overall mortality is 1 or less out of 6, proceed to a higher dose (e.g., 2000 mg/kg) in a new group of 3 animals.

    • The OECD guidelines provide specific starting doses and progression factors.[8] A limit test at 2000 mg/kg can be used for substances expected to have low toxicity.[12]

  • Observation: Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.[11]

Table 2: Parameters for Clinical Observation

CategoryParameters to Observe
General Mortality, Morbidity, Changes in body weight (Day 0, 7, 14)
Behavioral Changes in gait, posture, response to handling, presence of tremors or convulsions.
Physiological Changes in skin, fur, eyes, mucous membranes; presence of salivation, diarrhea, lethargy.
Autonomic Changes in respiratory rate, pupillary size.
  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

III. Tier 2: In Vivo Pharmacokinetic (PK) Profiling

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development.[13] A PK study provides essential parameters such as bioavailability, clearance, volume of distribution, and half-life, which are critical for designing rational dosing regimens for efficacy studies and predicting human pharmacokinetics.[14]

Protocol 2: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid following intravenous and oral administration.

Materials:

  • Test compound and formulation vehicle.

  • Healthy, young adult Sprague-Dawley rats (cannulated, e.g., jugular vein, is recommended for serial sampling).

  • Dosing syringes, gavage needles.

  • Blood collection supplies (e.g., K2EDTA tubes, capillaries).

  • Centrifuge, freezer (-80°C).

  • LC-MS/MS or other validated bioanalytical method for quantifying the compound in plasma.

Workflow for a Single-Dose PK Study

PK_Workflow A1 Acclimate Cannulated Rats (n=3-5) A2 Administer IV Bolus Dose (e.g., 1-2 mg/kg) A1->A2 A3 Collect Blood Samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) A2->A3 C1 Process Blood to Plasma A3->C1 B1 Acclimate Cannulated Rats (n=3-5) B2 Administer Oral Gavage Dose (e.g., 10-20 mg/kg) B1->B2 B3 Collect Blood Samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) B2->B3 B3->C1 C2 Quantify Drug Concentration (LC-MS/MS) C1->C2 C3 Pharmacokinetic Analysis (Non-compartmental) C2->C3

Caption: A logical flow for selecting initial in vivo efficacy models.

Protocol 3: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This is a classical and highly reproducible model of acute inflammation used for the evaluation of anti-inflammatory drugs. [15]Carrageenan injection induces a biphasic inflammatory response, involving mediators like histamine, serotonin, bradykinin, and prostaglandins.

Objective: To evaluate the potential anti-inflammatory activity of the test compound.

Procedure:

  • Animals: Male Sprague-Dawley rats (150-200g).

  • Groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% CMC, PO)

    • Positive Control (e.g., Indomethacin, 5 mg/kg, PO) [16] * Test Compound (e.g., 3 dose levels selected based on PK/Tox data, PO)

  • Dosing: Administer the vehicle, positive control, or test compound by oral gavage.

  • Inflammation Induction: One hour after dosing, inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat. [16][17]5. Measurement: Measure the paw volume using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection. [16]6. Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

    • Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's).

Protocol 4: High-Fat Diet (HFD)-Induced Obesity in Mice (Metabolic Model)

This model is widely used to study obesity and associated metabolic complications like insulin resistance and dyslipidemia, which are hallmarks of metabolic syndrome. [18][19] Objective: To evaluate the potential effects of the test compound on weight gain and metabolic parameters in a diet-induced obesity model.

Procedure:

  • Animals: Male C57BL/6J mice (6 weeks old), a strain susceptible to diet-induced obesity.

  • Diet Induction:

    • Divide mice into two main groups: one fed a standard chow diet (Control, ~10% kcal from fat) and one fed a high-fat diet (HFD, e.g., 60% kcal from fat). [18] * Feed the diets for 8-12 weeks to induce a stable obese phenotype.

  • Treatment Groups (n=8-10 per group):

    • Chow + Vehicle

    • HFD + Vehicle

    • HFD + Test Compound (at least 2 dose levels)

    • HFD + Positive Control (e.g., Rosiglitazone)

  • Dosing: Begin daily oral gavage of the compounds after the diet-induction period. Continue for 4-8 weeks.

  • Monitoring:

    • Body Weight and Food Intake: Measure weekly.

    • Fasting Blood Glucose and Insulin: Measure at baseline and at the end of the study to calculate HOMA-IR (an index of insulin resistance).

    • Glucose Tolerance Test (GTT): Perform towards the end of the treatment period to assess glucose disposal.

    • Terminal Endpoints: At the end of the study, collect blood for lipid panel analysis (triglycerides, cholesterol) and harvest tissues (liver, adipose tissue) for weight and histopathological analysis.

Table 4: Key Parameters in HFD Model

ParameterMeasurement MethodSignificance
Body Weight Weekly weighingPrimary indicator of anti-obesity effect.
Food Intake Weekly measurementDifferentiates between effects on energy expenditure vs. appetite.
Fasting Glucose/Insulin Glucose meter/ELISAAssesses insulin resistance (HOMA-IR).
Glucose Tolerance GTTMeasures the body's ability to clear a glucose load.
Plasma Lipids Colorimetric assaysEvaluates effects on dyslipidemia.
Liver Weight & Histology Gravimetry & H&E stainingAssesses hepatic steatosis (fatty liver).

V. Conclusion and Path Forward

This document provides a structured, multi-tiered framework for the initial in vivo characterization of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. By systematically evaluating its safety, pharmacokinetic profile, and activity in exploratory efficacy models, researchers can build a comprehensive data package. This data is essential for making informed go/no-go decisions, identifying a potential therapeutic indication, and designing more advanced, hypothesis-driven mechanism-of-action and chronic toxicology studies required for progression towards clinical development. The principles and protocols outlined herein are designed to maximize data quality and translatability while adhering to the highest ethical standards in animal research.

References

  • U.S. Food and Drug Administration. (2012). Guidance for Industry: S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link] [20][21]2. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1994). S3A Note for Guidance on Toxicokinetics: The Assessment of Systemic Exposure in Toxicity Studies. [Link] [22]3. Altasciences. (n.d.). Planning Your Preclinical Assessment for a Successful Regulatory Submission. [Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. [Link]

  • Workman, P., et al. (2010). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British Journal of Cancer. [Link]

  • U.S. Food and Drug Administration. (1982). Toxicological Principles for the Safety Assessment of Direct Food Additives and Color Additives Used in Food. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Singh, S. P., et al. (2011). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. BioMed Research International. [Link]

  • Cooley, L. F., et al. (2022). A Structured Approach to Optimizing Animal Model Selection for Human Translation. ILAR Journal. [Link]

  • Mouse Metabolic Phenotyping Centers (MMPC). (2023). Chronic High-Fat/Sugar Diet Feeding. [Link] [18][23]11. Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. [Link]

  • Sakuratani, Y., et al. (2022). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Journal of Toxicological Sciences. [Link]

  • Ben-Zeev, M. (1999). Rat paw oedema modeling and NSAIDs: Timing of effects. InflammoPharmacology. [Link]

  • Ndonwi, W. N., et al. (2020). A novel mice model of metabolic syndrome: the high-fat-high-fructose diet-fed ICR mice. Lipids in Health and Disease. [Link]

  • Phillips, B. T., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. [Link]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • NC3Rs. (n.d.). The ARRIVE guidelines. [Link]

  • Zenobi, R. (2015). Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. Angewandte Chemie. [Link]

  • Al-Trad, B., et al. (2023). The Effect of Experimental Protocol on the Toxicity of Saxitoxin in Mice. Toxins. [Link]

  • Prisys Biotech. (2024). Designing Animal Studies: Key Considerations For Preclinical Research Success. [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423. [Link]

  • Goud, B. J., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Chakraborty, C., et al. (2022). Role of animal models in biomedical research: a review. Journal of Applied Biology & Biotechnology. [Link]

  • OECD. (1987). OECD Guideline for Testing of Chemicals 420. [Link]

  • Di, L., & Kerns, E. H. (2014). The Role of Pharmacokinetic Studies in Drug Discovery. Expert Opinion on Drug Discovery. [Link]

Sources

Illuminating Biology: A Guide to the Characterization and Application of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Small-molecule chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[1][2][3][4] This guide introduces 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, a commercially available keto-acid derivative[5], as a candidate chemical probe. In the absence of established biological targets for this molecule, this document provides a comprehensive framework for its characterization and validation. We present a series of detailed protocols, from initial target identification using chemoproteomic approaches to cellular and biochemical validation assays. This guide is designed to equip researchers with the necessary methodologies to not only elucidate the mechanism of action of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid but also to apply these principles to other novel small molecules.

Introduction: The Rationale for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid as a Candidate Probe

5-(3,5-Dimethylphenyl)-5-oxovaleric acid possesses key structural features that make it an intriguing candidate for a chemical probe. The presence of a ketone and a carboxylic acid group offers potential sites for interaction with biological macromolecules, while the dimethylphenyl moiety provides a scaffold that can be further modified for affinity-based applications. Keto-acids are known intermediates in various metabolic pathways, suggesting that this compound could potentially interact with enzymes or receptors involved in cellular metabolism.[6]

A high-quality chemical probe must exhibit several key characteristics: potency, selectivity, and a well-defined mechanism of action. The journey from a candidate molecule to a validated chemical probe is a rigorous one, requiring a multi-faceted experimental approach. This guide will walk you through this process, using 5-(3,5-Dimethylphenyl)-5-oxovaleric acid as a prime example.

Phase 1: Target Identification - Unveiling the Molecular Interactions

The first critical step is to identify the cellular protein(s) that 5-(3,5-Dimethylphenyl)-5-oxovaleric acid interacts with. Affinity-based protein profiling (AfBPP) is a powerful chemoproteomic technique for achieving this.[7] This involves chemically modifying the probe to enable the capture and subsequent identification of its binding partners.

Synthesis of an Affinity-Tagged Probe

To perform AfBPP, we must first synthesize a derivative of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid that incorporates a "handle" for enrichment. This is typically a biotin tag for streptavidin-based affinity capture or a clickable alkyne/azide group for bioorthogonal ligation. The carboxylic acid moiety of the parent compound is a suitable site for chemical modification, as it is less likely to be critical for the initial protein-ligand interaction compared to the ketone and aromatic ring.

Table 1: Physicochemical Properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

PropertyValueSource
CAS Number 845790-45-6[5]
Molecular Formula C₁₃H₁₆O₃[5]
Molecular Weight 220.27 g/mol [5]
Physical Form SolidOakwood Chemical
Purity ≥95%[5]
Protocol: Affinity-Based Protein Profiling (AfBPP) for Target Identification

This protocol outlines the general workflow for identifying the protein targets of our synthesized biotinylated probe.

Materials:

  • Biotinylated 5-(3,5-Dimethylphenyl)-5-oxovaleric acid probe

  • Control compound (unmodified 5-(3,5-Dimethylphenyl)-5-oxovaleric acid)

  • Cell line of interest (e.g., SH-SY5Y for neurobiology studies[8], or a relevant cancer cell line)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer for protein identification

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the biotinylated probe at a predetermined concentration (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours).

    • Include control groups: untreated cells and cells treated with the unmodified parent compound.

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Affinity Enrichment:

    • Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated probe-protein complexes.

    • Wash the beads extensively to remove non-specific protein binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and identify them by in-gel digestion followed by LC-MS/MS analysis.

Data Analysis:

  • Compare the protein profiles from the probe-treated and control samples.

  • Proteins that are significantly enriched in the probe-treated sample are considered potential binding partners.

Diagram 1: Affinity-Based Protein Profiling Workflow

AfBPP_Workflow cluster_cell In-Cell Labeling cluster_lysis Sample Preparation cluster_enrichment Target Enrichment cluster_analysis Analysis Cells Cells in Culture Probe Biotinylated Probe Cells->Probe Incubation Labeled_Cells Labeled Cells Probe->Labeled_Cells Lysate Cell Lysate Labeled_Cells->Lysate Lysis Beads Streptavidin Beads Lysate->Beads Incubation Complex Probe-Target-Bead Complex Beads->Complex MS LC-MS/MS Complex->MS Elution & Digestion Targets Identified Targets MS->Targets

Caption: Workflow for identifying protein targets using AfBPP.

Phase 2: Target Validation - Confirming the Interaction

Once potential targets are identified, the next step is to validate the interaction between 5-(3,5-Dimethylphenyl)-5-oxovaleric acid and these proteins. This involves both in vitro and in-cell assays.

Biochemical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used to quantify the binding affinity and kinetics of a small molecule to a purified protein.

Protocol: SPR Analysis

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Binding Analysis:

    • Flow solutions of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid at various concentrations over the sensor chip.

    • Measure the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.

  • Data Analysis:

    • Determine the association (kₐ) and dissociation (kₑ) rate constants.

    • Calculate the equilibrium dissociation constant (Kₑ), a measure of binding affinity.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target in a cellular context. The principle is that a protein's thermal stability increases upon ligand binding.

Protocol: CETSA

  • Cell Treatment:

    • Treat intact cells with 5-(3,5-Dimethylphenyl)-5-oxovaleric acid or a vehicle control.

  • Heating:

    • Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Analysis:

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Elucidating the Biological Consequences

After confirming target engagement, the focus shifts to understanding the functional consequences of this interaction. This involves a range of cell-based assays tailored to the putative function of the identified target protein.

Phenotypic Screening

If the target protein is known to be involved in a specific cellular process (e.g., cell proliferation, apoptosis, inflammation), phenotypic assays can be employed to assess the effect of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid on that process.

Example Assays:

  • MTT Assay: To assess effects on cell viability and proliferation.

  • Flow Cytometry: To analyze changes in the cell cycle or apoptosis.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To measure changes in the secretion of cytokines or other signaling molecules.

Transcriptomic and Proteomic Profiling

To gain a broader understanding of the cellular response to the probe, global transcriptomic (RNA-seq) and proteomic analyses can be performed on cells treated with 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. This can reveal downstream signaling pathways that are modulated by the probe-target interaction.[9][10][11][12]

Diagram 2: Chemical Probe Validation Cascade

Validation_Cascade cluster_identification Target Identification cluster_validation Target Validation cluster_functional Functional Characterization Start Candidate Probe: 5-(3,5-Dimethylphenyl)-5-oxovaleric acid AfBPP Affinity-Based Protein Profiling Start->AfBPP SPR Biochemical Validation (e.g., SPR) AfBPP->SPR CETSA Cellular Target Engagement (e.g., CETSA) SPR->CETSA Phenotypic Phenotypic Assays CETSA->Phenotypic Omics Transcriptomics/ Proteomics Phenotypic->Omics Validated_Probe Validated Chemical Probe Omics->Validated_Probe

Caption: A stepwise approach to validating a candidate chemical probe.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the characterization and validation of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid as a potential chemical probe. By following these protocols, researchers can systematically identify its biological targets, confirm target engagement, and elucidate its mechanism of action. The successful validation of this compound would provide a valuable tool for the scientific community to explore novel aspects of biology and disease. Furthermore, the principles and methodologies described herein are broadly applicable to the characterization of any novel small molecule with the potential for biological activity.

References

  • Reassessing Retinal Pigment Epithelial Ketogenesis: Enzymatic Assays for Ketone Body Levels Provide Inaccurate Results. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Molecular Networking-Based Metabolome, In Vitro Antidiabetic and Anti-Inflammatory Effects of Breonadia salicina (Vahl) Hepper & J.R.I. Wood. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). PubMed. Retrieved January 23, 2026, from [Link]

  • Peptidyl Acyloxymethyl Ketones as Activity-Based Probes for the Main Protease of SARS-CoV-2 Merel A. T. van de Plassche,1# Mar. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]

  • Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • 5-Oxopentanoic acid | C5H8O3. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Proteomic and transcriptomic profiles of human urothelial cancer cells with histone deacetylase 5 overexpression. (2022). PMC. Retrieved January 23, 2026, from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). AACR Journals. Retrieved January 23, 2026, from [Link]

  • Proteomics profiling of arginine methylation defines PRMT5 substrate specificity. (2019). PubMed. Retrieved January 23, 2026, from [Link]

  • Cell-Permeable Activity-Based Ubiquitin Probes Enable Intracellular Profiling of Human Deubiquitinases. (2018). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Temporal Proteomic Profiling of SH-SY5Y Differentiation with Retinoic Acid Using FAIMS and Real-Time Searching. (2021). PubMed. Retrieved January 23, 2026, from [Link]

  • Small Molecules and Their Role in Effective Preclinical Target Validation. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Development of Second Generation Activity-Based Chemical Probes for Sirtuins. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Atrial Proteomic Profiling Reveals a Switch Towards Profibrotic Gene Expression Program in CREM-IbΔC-X Mice with Persistent Atrial Fibrillation. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). PubMed. Retrieved January 23, 2026, from [Link]

  • 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. (n.d.). Oakwood Chemical. Retrieved January 23, 2026, from [Link]

  • Proteomic analysis of the urothelial cancer landscape. (2024). PubMed. Retrieved January 23, 2026, from [Link]

Sources

Application Notes & Protocols: Experimental Design for the Investigation of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a systematic investigation into the biological activities of the novel small molecule, 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. This guide eschews a rigid template, instead presenting a logical, hypothesis-driven framework that begins with fundamental characterization and progresses to complex cell-based and preclinical considerations. The protocols and rationale provided herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality, interpretable data for this previously uncharacterized compound.

Introduction: Rationale for Investigation

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a unique small molecule possessing two key structural motifs: a keto-acid backbone and a dimethylphenyl ring. This structure provides a compelling basis for a multi-faceted biological investigation.

  • The Keto-Acid Core: Valeric acid and other keto-acids are pivotal intermediates in fundamental metabolic pathways, including amino acid biosynthesis.[1][2] Compounds that mimic these structures can act as competitive or allosteric modulators of metabolic enzymes, presenting opportunities for developing therapeutics for metabolic disorders.

  • The Dimethylphenyl Scaffold: The 2,5-dimethylphenyl moiety is a structural feature present in numerous compounds with demonstrated antimicrobial activity.[3] This suggests a potential application for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid as an antibacterial or antifungal agent.

Given the absence of extensive prior research on this specific molecule, the following application note outlines a strategic, tiered approach to elucidate its potential bioactivity, starting with foundational assays and building toward a robust preclinical data package. This process follows the established Design-Make-Test-Analyze (DMTA) cycle common in early-stage drug discovery.[4]

Foundational Characterization: The Non-Negotiable First Steps

Before any biological assessment, a thorough understanding of the compound's physical and chemical properties is paramount. This ensures accurate dosing, prevents experimental artifacts, and guarantees reproducibility.

Physicochemical Properties

The fundamental properties of the compound must be verified and documented.

PropertyValueSource
CAS Number 845790-45-6Oakwood Chemical[5]
Molecular Formula C₁₃H₁₆O₃Oakwood Chemical[5]
Molecular Weight 220.27 g/mol Oakwood Chemical[5]
Purity ≥95% (Verify by HPLC/LC-MS)Oakwood Chemical[5]
Melting Point 82-84 °COakwood Chemical[5]
Solubility To be determined empirically-
Stability To be determined empirically-
Protocol: Preparation of Stock Solutions

Causality: Inaccurate stock concentrations are a primary source of error in biological assays. The use of a high-purity, anhydrous solvent like DMSO is critical for dissolving a wide range of organic molecules and ensuring stability. Aliquoting prevents degradation from repeated freeze-thaw cycles.

Materials:

  • 5-(3,5-Dimethylphenyl)-5-oxovaleric acid (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Pre-weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

  • Weighing: Carefully add approximately 5-10 mg of the compound to the tube. Record the exact weight to four decimal places (e.g., 0.0055 g).

  • Calculation: Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 50 mM).

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molar Concentration (mol/L))

    • Example: For 5.5 mg of compound (MW 220.27) to make a 50 mM stock:

      • Volume = 0.0055 g / (220.27 g/mol * 0.050 mol/L) = 0.0005 L = 500 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 2-3 minutes until the compound is fully dissolved. A brief sonication may be used if necessary.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL). Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Note: The final concentration of DMSO in the assay should be kept constant across all conditions and should typically not exceed 0.5% to avoid solvent-induced toxicity.

Tier 1 Screening: Assessing General Cytotoxicity

Expertise & Experience: The first critical biological question is not "what does it do?" but "at what concentration is it toxic?". Establishing a cytotoxicity profile is essential for interpreting any subsequent bioactivity data. An effect observed only at highly cytotoxic concentrations is likely a non-specific artifact of cell death, not targeted modulation.

Protocol: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Selected cell line(s) (e.g., HeLa for cancer, HEK293 for general toxicity)

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in culture medium from your stock solution. A typical starting range would be from 100 µM down to 0.1 µM.

  • Controls (Self-Validation):

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound dose (e.g., 0.2%). This represents 100% viability.

    • Positive Control: Treat cells with a known cytotoxic agent (e.g., 10% DMSO or 1 µM staurosporine). This represents 0% viability.

    • Media Blank: Wells containing only culture medium (no cells) to measure background absorbance.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions and controls.

  • Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Analysis:

    • Subtract the average absorbance of the media blank from all other readings.

    • Calculate the percentage of viability for each concentration: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Tier 2: Hypothesis-Driven Bioactivity Screening

Based on the compound's structure, we can formulate two primary hypotheses for its bioactivity. The non-toxic concentration range identified in the Tier 1 screen should be used for these assays.

Hypothesis 1: Modulation of Metabolic Enzymes

Authoritative Grounding: The keto-acid structure strongly suggests a potential interaction with enzymes that use similar molecules as substrates. An enzyme inhibition assay is a direct method to test this hypothesis. The goal is to determine if the compound reduces the rate of an enzymatic reaction and to quantify its potency (IC₅₀).[6][7]

This protocol is a template and must be adapted for a specific enzyme of interest (e.g., a dehydrogenase, reductase, or synthase relevant to a disease model).

Principle: The activity of an enzyme is monitored by measuring the change in absorbance of a substrate or product over time. An inhibitor will reduce the rate of this change in a dose-dependent manner.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Cofactors (if required, e.g., NAD⁺/NADH)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well UV-transparent plate

  • Microplate reader with kinetic reading capability

Procedure:

  • Assay Setup: In each well of the 96-well plate, add:

    • Assay Buffer

    • Serial dilutions of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

    • A fixed concentration of the enzyme.

  • Controls (Self-Validation):

    • 100% Activity Control: Enzyme + Buffer + Vehicle (DMSO).

    • 0% Activity Control (Background): Buffer + Substrate + Vehicle (no enzyme).

    • Positive Control Inhibitor: A known inhibitor for the target enzyme, if available.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a fixed concentration of the substrate to all wells to start the reaction. The substrate concentration is often set near its Michaelis-Menten constant (Kₘ) for sensitive detection of competitive inhibitors.

  • Kinetic Measurement: Immediately place the plate in the reader and measure the absorbance at the appropriate wavelength every 30 seconds for 15-30 minutes. The rate of the reaction (V₀) is the initial linear slope of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each inhibitor concentration.

    • Normalize the data: (% Activity) = (V₀_inhibitor / V₀_vehicle) * 100.

    • Plot % Activity vs. log[Inhibitor] and fit the curve to determine the IC₅₀ value.

Causality: Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is a critical next step and requires more advanced experimental designs where both substrate and inhibitor concentrations are varied.[8]

Enzyme_Inhibition cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme (E) S Substrate (S) E->S Binds Active Site I_comp Inhibitor (I) E->I_comp Competes for Active Site ES ES Complex (Product Formation) S->ES EI_comp EI Complex (Inactive) I_comp->EI_comp E2 Enzyme (E) S2 Substrate (S) E2->S2 Binds Active Site ES2 ES Complex S2->ES2 I_noncomp Inhibitor (I) ESI_noncomp ESI Complex (Inactive) I_noncomp->ESI_noncomp ES2->I_noncomp Binds Allosteric Site

Caption: Basic enzyme inhibition models.

Hypothesis 2: Antimicrobial Activity

Expertise & Experience: The presence of the dimethylphenyl group warrants an investigation into antimicrobial effects, as this scaffold is common in antibacterial and antifungal agents.[3] A broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: Bacteria or fungi are exposed to serial dilutions of the compound in a liquid growth medium. After incubation, growth is assessed visually or by measuring optical density. The MIC is identified as the lowest concentration where no growth occurs.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 600 nm)

Procedure:

  • Inoculum Preparation: Grow a fresh culture of the microorganism and adjust its concentration to a standard density (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.

  • Compound Dilution: In the 96-well plate, prepare 2-fold serial dilutions of the compound in broth. A typical range is 128 µg/mL down to 0.25 µg/mL.

  • Controls (Self-Validation):

    • Growth Control: Wells with broth and inoculum only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Vehicle Control: Inoculum plus the highest concentration of DMSO.

  • Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control), for a final volume of 100 µL.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet. This can be confirmed by reading the optical density (OD₆₀₀) on a plate reader.

Screening_Workflow start Compound Acquisition 5-(3,5-Dimethylphenyl)-5-oxovaleric acid char Physicochemical Characterization (Solubility, Stability, Purity) start->char tier1 Tier 1: Foundational Screen In Vitro Cytotoxicity (IC50) char->tier1 decision1 Is Compound Overly Toxic? tier1->decision1 stop STOP (Poor Therapeutic Window) decision1->stop Yes (IC50 < 1µM) tier2 Tier 2: Hypothesis-Driven Screens decision1->tier2 No h1 Hypothesis 1: Metabolic Enzyme Inhibition tier2->h1 h2 Hypothesis 2: Antimicrobial Activity (MIC) tier2->h2 decision2 Activity Identified? h1->decision2 h2->decision2 decision2->stop No Re-evaluate or Stop tier3 Tier 3: MOA & In Vivo Studies (PK/PD, Animal Models) decision2->tier3 Yes lead_opt Lead Optimization tier3->lead_opt

Caption: A tiered workflow for characterizing a novel compound.

Tier 3: Preclinical and In Vivo Considerations

If promising and potent activity is confirmed in Tier 2 assays, the next logical step is to evaluate the compound's behavior in a more complex biological system.

Pharmacokinetic (PK) and ADME Profiling

Expertise & Experience: A compound's efficacy in vivo is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A preliminary PK study in rodents is essential to understand if the compound can achieve and maintain therapeutic concentrations in the bloodstream after administration. The analysis of organic acids in biological fluids often requires specialized methods like GC-MS or HPLC.[9][10][11]

Key Parameters to Measure:

  • Cₘₐₓ: Maximum plasma concentration.

  • Tₘₐₓ: Time to reach Cₘₐₓ.

  • AUC: Area under the curve (total drug exposure).

  • t₁/₂: Half-life.

Rationale for Animal Model Selection

Trustworthiness: The choice of an animal model must be directly justified by the in vitro findings. Selecting an inappropriate model wastes resources and yields irrelevant data.

  • If Metabolic Activity is Confirmed: Consider using models of metabolic syndrome, which can be induced through diet (e.g., high-fat or high-fructose diet in rats) or genetic modification.[12][13][14] These models allow for the assessment of the compound's effect on parameters like blood glucose, insulin resistance, and dyslipidemia.

  • If Antimicrobial Activity is Confirmed: Utilize infection models, such as a murine thigh infection model or a skin infection model, to assess the compound's ability to reduce bacterial burden in vivo.

Model_Selection start Potent 'Hit' from In Vitro Screen q1 What is the Primary Bioactivity? start->q1 act_metabolic Metabolic Enzyme Modulation q1->act_metabolic act_antimicrobial Antimicrobial Activity q1->act_antimicrobial act_other Other (e.g., Anti-proliferative) q1->act_other model_metabolic Model: Diet-Induced Obesity (High-Fat Diet Rat/Mouse) act_metabolic->model_metabolic model_antimicrobial Model: Murine Thigh Infection (S. aureus or E. coli) act_antimicrobial->model_antimicrobial model_cancer Model: Xenograft Tumor (e.g., HeLa in Nude Mice) act_other->model_cancer pkpd Conduct Preliminary PK/PD and Toxicity Studies in Selected Model model_metabolic->pkpd model_antimicrobial->pkpd model_cancer->pkpd

Caption: Decision tree for selecting a relevant in vivo model.

Conclusion

References

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. Available at: [Link]

  • Advancements in small molecule drug design: A structural perspective. PubMed Central. Available at: [Link]

  • Animal models of metabolic syndrome: a review. PubMed Central. Available at: [Link]

  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Springer Nature. Available at: [Link]

  • 2-Keto acids based biosynthesis pathways for renewable fuels and chemicals. ScienceDirect. Available at: [Link]

  • 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. Oakwood Chemical. Available at: [Link]

  • [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. PubMed. Available at: [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. Available at: [Link]

  • Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. Frontiers. Available at: [Link]

  • Organic Acids Analysis. Labinsights. Available at: [Link]

  • The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. NIH. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. Available at: [Link]

  • Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]

  • Small Molecule Drug Discovery. Charles River Laboratories. Available at: [Link]

  • Analysis of Organic Acids in Aqueous Samples Application. Agilent. Available at: [Link]

  • Development of rat metabolic syndrome models: A review. Veterinary World. Available at: [Link]

  • Animal Models of Diabetes and Metabolic Disease. PubMed Central. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. Available at: [Link]

  • 2-Oxovaleric acid. PubChem. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for the Quantitative Analysis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a keto-carboxylic acid of interest in pharmaceutical and chemical research due to its potential as a building block in the synthesis of various organic molecules. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. The method is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical procedure.

Physicochemical Properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

  • Structure:

    • Molecular Formula: C₁₃H₁₆O₃[1]

    • Molecular Weight: 220.27 g/mol [1]

    • CAS Number: 845790-45-6[1]

  • Predicted Physicochemical Properties:

    • pKa: The acidity of the carboxylic acid group is a critical parameter. For structurally similar compounds like 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, the predicted pKa is approximately 4.62[2]. The presence of electron-donating methyl groups on the phenyl ring of the target analyte is expected to result in a slightly higher pKa. Therefore, a predicted pKa of ~4.8 is used for method development. To ensure the analyte is in its non-ionized, more hydrophobic form for optimal retention on a reversed-phase column, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the pKa[3].

    • logP: The logarithm of the octanol-water partition coefficient (logP) is an indicator of a compound's hydrophobicity. Computational prediction software suggests a logP value in the range of 2.5 to 3.0 , indicating moderate lipophilicity and suitability for reversed-phase chromatography.

    • UV Absorption (λmax): The presence of an aromatic ketone chromophore suggests strong UV absorbance. The conjugated system of the benzene ring and the carbonyl group is expected to have a maximum absorbance (λmax) in the range of 240-280 nm. For the purpose of this method, a λmax of 254 nm is selected, a common and effective wavelength for detecting aromatic compounds[4].

HPLC Method and Rationale

The developed HPLC method is based on the physicochemical properties of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Chromatographic Conditions
ParameterCondition
HPLC System Any standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Rationale for Method Parameters
  • Column Chemistry: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the moderately lipophilic analyte. The non-polar nature of the C18 chains interacts favorably with the dimethylphenyl group of the molecule.

  • Mobile Phase: A reversed-phase elution is employed.

    • Aqueous Component (Mobile Phase A): The use of 0.1% phosphoric acid in water sets the mobile phase pH to approximately 2.1. This is well below the predicted pKa of the carboxylic acid group (~4.8), ensuring that the analyte is in its protonated, non-ionized form. This state enhances its hydrophobicity, leading to better retention and improved peak symmetry by minimizing secondary interactions with the silica backbone of the stationary phase.

    • Organic Component (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency at the detection wavelength.

  • Elution Mode: An isocratic elution with a 60:40 mixture of Mobile Phase A and B is chosen for simplicity and robustness. This composition is a good starting point based on the predicted logP and should provide adequate retention and a reasonable run time.

  • Detection Wavelength: The selection of 254 nm is based on the presence of the aromatic ketone chromophore in the analyte's structure. This wavelength typically provides good sensitivity for such compounds. A diode array detector (DAD) can be used to confirm the optimal absorption maximum during method development.

Experimental Protocols

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing A Standard & Sample Preparation E Sample Injection & Data Acquisition A->E B Mobile Phase Preparation C HPLC System Setup B->C D System Suitability Test C->D D->E If Passed F Peak Integration & Quantification E->F G Report Generation F->G

Caption: Overall workflow for the HPLC analysis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Protocol 1: Mobile Phase Preparation
  • Mobile Phase A (0.1% Phosphoric Acid in Water):

    • Measure 1.0 mL of concentrated phosphoric acid (85%).

    • Add it to a 1000 mL volumetric flask containing approximately 500 mL of HPLC-grade water.

    • Bring the volume to 1000 mL with HPLC-grade water and mix thoroughly.

    • Filter the solution through a 0.45 µm membrane filter.

    • Degas the mobile phase using an appropriate method (e.g., sonication or helium sparging).

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile.

    • Filter through a 0.45 µm membrane filter.

    • Degas before use.

Protocol 2: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Mix well.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample containing 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

    • Dissolve the sample in a known volume of 50:50 acetonitrile/water to obtain a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Validation Parameters
  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by achieving baseline separation from any potential impurities.

  • Linearity: The linearity of the method should be established across a range of at least 5 concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy of the method should be assessed by determining the recovery of the analyte in a spiked sample. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is determined by analyzing a minimum of six replicate injections of the same standard solution. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The intermediate precision is assessed by performing the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on a signal-to-noise ratio of 3:1.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.

Conclusion

This application note presents a simple, robust, and reliable isocratic RP-HPLC method for the quantitative analysis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. The method development was guided by the predicted physicochemical properties of the analyte, and the established chromatographic conditions provide good peak shape and resolution. The method is suitable for routine analysis in research and quality control environments after full validation according to the provided guidelines.

References

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]

  • Dubey, S. K., et al. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 155-158.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a detailed guide and recommended procedures for the dissolution of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid for use in a variety of in vitro experimental settings. Due to its chemical structure, which includes a hydrophobic dimethylphenyl group and a polar carboxylic acid moiety, this compound presents solubility challenges in neutral aqueous solutions. Proper preparation of stock solutions is critical for ensuring experimental reproducibility, accurate dose-response relationships, and the overall validity of research findings. This guide presents two primary, field-proven protocols: dissolution in an organic solvent (DMSO) for broad compatibility and an alternative pH-modification method for preparing aqueous stocks suitable for solvent-sensitive assays. We will explore the chemical principles behind each method, provide step-by-step instructions, and offer best practices for validation and storage.

Scientific Foundation: Understanding the Molecule

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is an aromatic keto-carboxylic acid. Its solubility behavior is dictated by the interplay between its hydrophobic and hydrophilic functional groups.

  • Hydrophobic Character: The 3,5-dimethylphenyl ring is nonpolar and significantly contributes to the molecule's low intrinsic solubility in water. As the nonpolar hydrocarbon portion of a carboxylic acid increases, its aqueous solubility decreases[1].

  • Hydrophilic Character: The carboxylic acid group (-COOH) is a weak acid and provides a handle for increasing aqueous solubility through pH manipulation.[2][3] In its protonated form (at acidic or neutral pH), the molecule is less polar. However, in an alkaline environment, it deprotonates to form a highly polar and water-soluble carboxylate salt (-COO⁻).[4]

This dual nature necessitates a carefully chosen dissolution strategy to achieve the desired concentration without causing precipitation in the final assay medium.

Predicted Physicochemical Properties
PropertyPredicted Value / CharacteristicRationale & Implications for Dissolution
Chemical Class Aromatic Keto-Carboxylic AcidThe keto group is relatively stable, but the carboxylic acid is the primary target for solubility manipulation.
Aqueous Solubility (Neutral pH) Low to InsolubleThe large, nonpolar dimethylphenyl group dominates, making the molecule poorly soluble in neutral buffers like PBS. A compound with a similar core structure, 5-Phenyl-5-oxopentanoic acid, is documented as being insoluble in water[5].
Organic Solvent Solubility GoodExpected to be soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol, which is typical for aromatic carboxylic acids[1][6].
Acidity (pKa) Weakly AcidicThe carboxylic acid group can be deprotonated. The pKa of similar aromatic carboxylic acids suggests that a pH above ~6.5-7.0 will significantly increase the proportion of the soluble carboxylate form.[7]

Safety & Handling Precautions

Before handling the compound, researchers must consult the Safety Data Sheet (SDS) provided by the specific supplier. Based on data for structurally related keto-acids and valeric acid derivatives, the following general precautions are advised:

  • Hazard Class: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder.[11]

Recommended Dissolution Protocols

The choice of protocol depends primarily on the tolerance of the intended in vitro system (e.g., cell line, enzyme) to organic solvents.

Protocol A: High-Concentration Stock in an Organic Solvent (DMSO)

This is the most common and recommended method for initial screening and most cell-based assays due to its reliability and the high stock concentrations achievable.

Causality: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[12] It is miscible with water, allowing for the preparation of working solutions by dilution. However, DMSO can have biological effects, so its final concentration in the assay should be minimized and consistent across all treatments, including vehicle controls.

Step-by-Step Methodology:

  • Pre-Weigh Compound: Accurately weigh the desired amount of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10-100 mM).

  • Facilitate Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If particulates remain, place the sealed vial in a bath sonicator for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can also be applied, but care must be taken to avoid degradation.[13]

  • Visual Confirmation: Ensure the solution is clear and free of any visible precipitate.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.

Self-Validation & Best Practices:

  • Vehicle Control: Always include a vehicle control in your experiments (assay medium containing the same final concentration of DMSO as the test articles).

  • Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% (v/v) in your assay medium. For sensitive assays, this may need to be as low as 0.1%. Perform a DMSO tolerance test for your specific experimental system.

  • Dilution Check: When preparing working solutions, add the DMSO stock to the aqueous buffer/medium while vortexing to ensure rapid dispersal and minimize the risk of precipitation.

Protocol B: Aqueous Stock Solution via pH Modification

This method is suitable for assays that are sensitive to organic solvents. It leverages the acidic nature of the carboxylic acid group.

Causality: By adding a base (e.g., NaOH), the carboxylic acid (-COOH) is deprotonated to its corresponding carboxylate salt (-COO⁻ Na⁺). This ionic form is significantly more soluble in water than the neutral, protonated form.[4][7][14]

Step-by-Step Methodology:

  • Create a Slurry: Weigh the compound into a sterile conical tube. Add approximately 80% of the final desired volume of purified water (e.g., Milli-Q®) or a suitable buffer (e.g., PBS). The compound will not dissolve at this stage and will form a slurry.

  • Adjust pH: While stirring continuously, add 1 N NaOH dropwise. Monitor the solution closely. As the pH increases, the solid will begin to dissolve.

  • Endpoint of Titration: Continue adding NaOH until the solution becomes completely clear. Use a calibrated pH meter to ensure the final pH is stable and typically in the range of 7.5-8.5. Avoid making the solution excessively alkaline.

  • Final Volume Adjustment: Add purified water or buffer to reach the final desired volume.

  • Sterilization: Sterile filter the final aqueous stock solution through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PES or PVDF) into a sterile container.

  • Storage: Store the aqueous stock at 4°C for short-term use (days) or aliquot and freeze at -20°C for long-term storage.

Self-Validation & Best Practices:

  • pH Compatibility: Ensure the final pH of your stock solution is compatible with your assay.

  • Buffering Capacity: When adding the aqueous stock to your final assay medium, be aware that it may slightly alter the pH. The buffering capacity of the assay medium should be sufficient to handle this addition.

  • Precipitation Risk: If the final assay medium is acidic, the compound may precipitate out of solution as it gets re-protonated. It is crucial to visually inspect the final working solution for any signs of precipitation.

Visualization of Dissolution Principles & Workflow

The following diagrams illustrate the key chemical principles and the decision-making process for selecting a protocol.

G cluster_principle Chemical Principle of pH-Dependent Solubility Protonated 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid (Protonated, -COOH) Low Aqueous Solubility Deprotonated Carboxylate Salt Form (Deprotonated, -COO⁻) High Aqueous Solubility Protonated->Deprotonated + OH⁻ (Base) pH Increase Deprotonated->Protonated + H⁺ (Acid) pH Decrease

Caption: pH-dependent equilibrium of the compound.

G Start Start: Prepare Stock of 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid Assay_Check Is the in vitro assay tolerant to DMSO (e.g., at <0.5%)? Start->Assay_Check Protocol_A YES: Use Protocol A High-Concentration DMSO Stock Assay_Check->Protocol_A Yes Protocol_B NO: Use Protocol B Aqueous Stock via pH Modification Assay_Check->Protocol_B No End_A Dilute in aqueous medium just before use. Include vehicle control. Protocol_A->End_A End_B Verify pH compatibility and check for precipitation in final assay medium. Protocol_B->End_B

Caption: Decision workflow for selecting the optimal protocol.

Summary & Protocol Comparison

FeatureProtocol A (DMSO Stock)Protocol B (Aqueous Stock)
Primary Solvent Dimethyl Sulfoxide (DMSO)Purified Water / Buffer
Mechanism Solubilization in a polar aprotic solventConversion to a soluble salt via pH increase
Pros - High stock concentrations achievable- Simple and rapid procedure- Broadly applicable for many compounds- Avoids organic solvent toxicity- Suitable for sensitive assays (e.g., some enzymatic, lipid-based assays)
Cons - Potential for solvent-induced artifacts- Risk of precipitation on dilution- Not suitable for all assays- Lower stock concentrations typical- Risk of precipitation if final medium pH is low- May alter assay pH if not well-buffered
Best For High-throughput screening, most cell-based assays, initial compound characterization.Assays sensitive to organic solvents, in vivo preparations where DMSO is undesirable.

References

  • PubChem. (n.d.). 2-Oxovaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., & Handa, V. (2022). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Zweifach, A. (1998). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Retrieved from [Link]

  • Shavva, A. G., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts in Water and Ethan01.l~. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2001). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • MDPI. (2020). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Barrick Lab, The University of Texas at Austin. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: n-Valeric acid. Retrieved from [Link]

  • National Institutes of Health. (2017). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link]

  • Kubinyi, H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • ACS Omega. (2018). Empirical Conversion of pKa Values between Different Solvents and Interpretation of the Parameters: Application to Water, Acetonitrile, Dimethyl Sulfoxide, and Methanol. Retrieved from [Link]

  • OU College of Dentistry. (2021). SAFETY DATA SHEET. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • ChemRxiv. (2023). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-5-phenylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 15). DECARBOXYLATION OF BETA-KETOACIDS + Synthesis Of Carboxylic Acids and Reductions Via LiAlH4 [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cellculture2 - Altervista. (2024). Preparation of cell culture media. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol (chemistry). Retrieved from [Link]

  • Nexchem Ltd. (2017). SAFETY DATA SHEET - Oxalic Acid. Retrieved from [Link]

  • ChemBK. (2024). 5-Phenyl-5-oxopentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safe laboratory handling and storage conditions for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Disclaimer: This document is intended for informational purposes only and does not replace a formal Safety Data Sheet (SDS). Researchers should always consult the specific SDS provided by the manufacturer before handling any chemical. The recommendations herein are based on the chemical structure and general principles of laboratory safety for similar compounds.

Introduction

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a chemical compound that belongs to the classes of carboxylic acids and ketones. Its structure suggests potential applications in organic synthesis, medicinal chemistry, and materials science. Due to the presence of both a carboxylic acid and a ketone functional group, specific handling and storage procedures are necessary to ensure the safety of laboratory personnel and the integrity of the compound. This guide provides a detailed overview of the recommended procedures for the safe handling and storage of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in a research and development setting.

Compound Identification and Properties

A clear identification of the compound is the first step in ensuring safe handling.

PropertyValueSource
CAS Number 845790-45-6Oakwood Chemical[1]
Molecular Formula C13H16O3Oakwood Chemical[1]
Molecular Weight 220.27 g/mol Oakwood Chemical[1]
Physical Form SolidOakwood Chemical[1]
Melting Point 82-84 °COakwood Chemical[1]
Purity 95%Oakwood Chemical[1]

Hazard Assessment and GHS Classification (Predicted)

Predicted GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[2]

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 5-(3,5-Dimethylphenyl)-5-oxovaleric acid to prevent exposure.

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended.[6][7] Gloves should be inspected before use and replaced if any signs of degradation are observed.

  • Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.[7] Closed-toe shoes are also required.[8]

  • Respiratory Protection: If working with the compound as a powder or in a way that generates dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

Safe Handling Protocols

Adherence to proper handling procedures is crucial for minimizing risk.

General Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Avoid the formation of dust and aerosols.

  • Do not breathe dust.

  • Avoid contact with skin and eyes.[4][5]

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.[8]

Weighing and Dispensing
  • Preparation: Ensure the weighing area is clean and free of clutter. Place a weighing paper or boat on the balance.

  • Dispensing: Carefully transfer the solid compound from the storage container to the weighing vessel using a clean spatula. Avoid creating dust. If dust is generated, perform this task in a fume hood.

  • Closure: Immediately and securely close the container after dispensing.

  • Cleanup: Clean any spills on the balance and surrounding area promptly.

Storage Conditions

Proper storage is essential for maintaining the stability and integrity of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid and for ensuring laboratory safety.

General Storage
  • Store in a cool, dry, and well-ventilated area.[9]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[8]

  • Store away from direct sunlight and heat sources.[5][10]

  • Shelves should have a raised lip to prevent containers from falling.[10]

Incompatible Materials

Segregate 5-(3,5-Dimethylphenyl)-5-oxovaleric acid from the following incompatible materials to prevent hazardous reactions:

  • Strong Bases: As a carboxylic acid, it will react with bases.[5]

  • Strong Oxidizing Agents: The organic nature of the compound makes it susceptible to oxidation.[5][11]

  • Reducing Agents: The ketone group can be reduced.[9]

Recommended Storage Diagram

StorageWorkflow cluster_storage Chemical Storage Area cluster_segregation Segregation from Incompatibles Store_Cool_Dry Cool, Dry, Well-Ventilated Area Away_From_Heat Away from Heat/Sunlight Store_Cool_Dry->Away_From_Heat Tightly_Closed Tightly Closed Container Away_From_Heat->Tightly_Closed Bases Strong Bases Oxidizers Strong Oxidizing Agents Reducers Reducing Agents Chemical 5-(3,5-Dimethylphenyl)- 5-oxovaleric acid Chemical->Store_Cool_Dry Store in

Caption: Recommended storage conditions for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Spill and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or other emergency.

Spills
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spread of the spill. For a solid, carefully sweep or scoop up the material, avoiding dust generation.

  • Absorb: If the compound is in solution, absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect: Place the spilled material and absorbent into a sealed, labeled container for proper disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

Dispose of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid and its containers in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or with regular trash. The waste should be handled as hazardous chemical waste.

References

  • University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. Retrieved from [Link]

  • Fritzsche, I., Bührdel, P., Melcher, R., & Böhme, H. J. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • The University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Laboratory Safety Manual. Retrieved from [Link]

  • Belsito, D., et al. (2012). A toxicologic and dermatologic review of 3-methyl-5-phenylpentanol when used as a fragrance ingredient. Food and Chemical Toxicology, 50, S1-S11.
  • Fritzsche, I., Bührdel, P., Melcher, R., & Böhme, H. J. (2001). Stability of ketone bodies in serum in dependence on storage time and storage temperature.
  • Carl ROTH. (n.d.). Safety Data Sheet: n-Valeric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone bodies. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • OU College of Dentistry. (2021). Safety Data Sheet. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-5-phenylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxovaleric acid. Retrieved from [Link]

  • Nexchem Ltd. (2017). Safety Data Sheet - Oxalic Acid. Retrieved from [Link]

  • Chemsrc. (2025). 3,3-dimethyl-5-oxohexanoic acid. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxopentanoic acid. Retrieved from [Link]

Sources

The Strategic Utility of 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Scaffolds

In the landscape of organic synthesis, the identification and application of versatile building blocks are paramount to the efficient construction of complex molecular architectures. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid emerges as a particularly valuable synthon, offering a unique combination of functionalities: a reactive ketone, a terminal carboxylic acid, and a substituted aromatic ring. This trifecta of reactive sites provides chemists with a powerful tool for the strategic elaboration of diverse molecular frameworks, ranging from functionalized aliphatic chains to intricate heterocyclic systems with significant potential in medicinal chemistry and materials science.

The strategic placement of the dimethylphenyl group influences the electronic and steric properties of the molecule, guiding its reactivity and providing a lipophilic handle that can be crucial for modulating the pharmacological properties of target compounds. This guide provides an in-depth exploration of the synthesis and application of this keto acid, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid: A Robust Friedel-Crafts Approach

The most direct and scalable route to 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of m-xylene with glutaric anhydride.[1] This electrophilic aromatic substitution reaction proceeds readily in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to afford the target keto acid in good yield.

G cluster_reactants Reactants m_xylene m-Xylene product 5-(3,5-Dimethylphenyl)-5-oxovaleric acid m_xylene->product Nucleophilic Attack glutaric_anhydride Glutaric Anhydride intermediate Acylium Ion Intermediate glutaric_anhydride->intermediate lewis_acid AlCl₃ (Lewis Acid) lewis_acid->intermediate Catalyst intermediate->product

Protocol 1: Synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
m-Xylene106.17100 mL0.864
Glutaric Anhydride114.1050 g0.438
Anhydrous Aluminum Chloride133.34120 g0.900
Dichloromethane (DCM)84.93500 mL-
6 M Hydrochloric Acid36.46500 mL-
Toluene92.14As needed-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add m-xylene (100 mL) and dichloromethane (300 mL). Cool the mixture to 0-5 °C in an ice-water bath.

  • Addition of Catalyst: Slowly and portion-wise, add anhydrous aluminum chloride (120 g) to the stirred solution. Ensure the temperature does not exceed 10 °C during the addition.

  • Addition of Anhydride: Dissolve glutaric anhydride (50 g) in warm dichloromethane (200 mL) and add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The color of the mixture will darken, and HCl gas will evolve.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL). This should be done in a large beaker with vigorous stirring in a fume hood.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers and wash with water (2 x 200 mL) and brine (200 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a viscous oil or a solid.

  • Purification: Recrystallize the crude product from a mixture of toluene and hexanes to afford 5-(3,5-Dimethylphenyl)-5-oxovaleric acid as a white to off-white solid. Typical yields are in the range of 75-85%.

II. Applications in Organic Synthesis: A Gateway to Diverse Molecular Scaffolds

The bifunctional nature of 5-(3,5-dimethylphenyl)-5-oxovaleric acid makes it a versatile precursor for a variety of synthetic transformations. The ketone can be reduced or used as a handle for the introduction of new functionalities, while the carboxylic acid can undergo esterification, amidation, or serve as a directing group for cyclization reactions.

A. Reduction of the Carbonyl Group: Accessing 5-(3,5-Dimethylphenyl)valeric Acid

Complete reduction of the keto group to a methylene group is a common transformation that provides access to 5-arylalkanoic acids. These are valuable intermediates in the synthesis of various pharmaceuticals and materials. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions, the choice of which depends on the substrate's sensitivity to acidic or basic conditions.[2][3]

G start 5-(3,5-Dimethylphenyl)-5-oxovaleric acid clemmensen Clemmensen Reduction (Zn(Hg), HCl) start->clemmensen wolff_kishner Wolff-Kishner Reduction (H₂NNH₂, KOH, heat) start->wolff_kishner product 5-(3,5-Dimethylphenyl)valeric acid clemmensen->product wolff_kishner->product

This method is suitable for substrates that are stable to strong acid.[4]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
5-(3,5-Dimethylphenyl)-5-oxovaleric acid220.2710 g0.045
Zinc Wool, Amalgamated-30 g-
Concentrated Hydrochloric Acid36.4650 mL-
Toluene92.1450 mL-
Water18.0220 mL-

Procedure:

  • Amalgamated Zinc Preparation: In a fume hood, treat zinc wool (30 g) with a 5% aqueous solution of mercuric chloride (100 mL) for 5 minutes. Decant the solution and wash the amalgamated zinc with water (3 x 50 mL).

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, 5-(3,5-dimethylphenyl)-5-oxovaleric acid (10 g), toluene (50 mL), and water (20 mL).

  • Reduction: Add concentrated hydrochloric acid (50 mL) and heat the mixture to reflux with vigorous stirring. Add additional portions of concentrated hydrochloric acid (10 mL) every hour for 4 hours.

  • Work-up: After a total of 5-6 hours of reflux, cool the reaction mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).

  • Isolation and Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from hexanes to yield 5-(3,5-dimethylphenyl)valeric acid.

This method is ideal for substrates that are sensitive to acid.[2][5]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
5-(3,5-Dimethylphenyl)-5-oxovaleric acid220.2710 g0.045
Hydrazine Hydrate (85%)50.0610 mL~0.17
Potassium Hydroxide56.1110 g0.178
Diethylene Glycol106.12100 mL-

Procedure:

  • Hydrazone Formation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 5-(3,5-dimethylphenyl)-5-oxovaleric acid (10 g), hydrazine hydrate (10 mL), and diethylene glycol (100 mL). Heat the mixture to 100-120 °C for 1 hour.

  • Decomposition: Add potassium hydroxide pellets (10 g) to the mixture. Replace the reflux condenser with a distillation head and slowly raise the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

  • Reaction Completion: Once the temperature reaches 190 °C, reattach the reflux condenser and maintain the temperature for 4-5 hours.

  • Work-up: Cool the reaction mixture, dilute with water (200 mL), and acidify with 6 M HCl to pH 1-2.

  • Extraction and Purification: Extract the product with diethyl ether (3 x 75 mL). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the product by vacuum distillation or recrystallization.

B. Synthesis of Heterocyclic Scaffolds: A Gateway to Bioactive Molecules

The presence of both a ketone and a carboxylic acid makes 5-(3,5-dimethylphenyl)-5-oxovaleric acid an excellent precursor for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery.[6]

Pyridazinones are a class of heterocyclic compounds known for their diverse biological activities. They can be readily synthesized by the cyclocondensation of γ-keto acids with hydrazine derivatives.[7]

G start 5-(3,5-Dimethylphenyl)-5-oxovaleric acid intermediate Hydrazone Intermediate start->intermediate hydrazine Hydrazine (H₂NNH₂) hydrazine->intermediate Condensation product 6-(3,5-Dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one intermediate->product Intramolecular Cyclization

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
5-(3,5-Dimethylphenyl)-5-oxovaleric acid220.275 g0.0227
Hydrazine Hydrate (85%)50.062.5 mL~0.043
Ethanol46.0750 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-(3,5-dimethylphenyl)-5-oxovaleric acid (5 g) in ethanol (50 mL).

  • Addition of Hydrazine: Add hydrazine hydrate (2.5 mL) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 6-(3,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one. Further purification can be achieved by recrystallization from ethanol.

C. Intramolecular Cyclization: Formation of Tetralone Derivatives

The carboxylic acid can be activated and subsequently undergo an intramolecular Friedel-Crafts acylation to form a new ring, leading to tetralone derivatives. These are important intermediates in the synthesis of polycyclic aromatic compounds and natural products.[8]

Note: This is a representative protocol for intramolecular cyclization. The specific conditions may require optimization.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
5-(3,5-Dimethylphenyl)-5-oxovaleric acid220.275 g0.0227
Thionyl Chloride118.975 mL0.069
Anhydrous Aluminum Chloride133.346.5 g0.049
Dichloromethane (anhydrous)84.93100 mL-

Procedure:

  • Acid Chloride Formation: In a 100 mL round-bottom flask, suspend 5-(3,5-dimethylphenyl)-5-oxovaleric acid (5 g) in anhydrous dichloromethane (50 mL). Add thionyl chloride (5 mL) and a catalytic amount of DMF. Heat the mixture to reflux for 2 hours until a clear solution is obtained.

  • Cyclization: Cool the solution to 0-5 °C and slowly add anhydrous aluminum chloride (6.5 g) in portions.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up and Purification: Follow a similar work-up procedure as described in Protocol 1 to isolate and purify the tetralone derivative.

III. Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

5-(3,5-Dimethylphenyl)-5-oxovaleric acid stands out as a highly adaptable and valuable building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the diverse reactivity of its functional groups provide access to a wide array of molecular scaffolds. The protocols detailed herein offer a practical guide for the synthesis and utilization of this keto acid, enabling researchers to explore new chemical space in drug discovery and materials science. The ability to selectively manipulate the ketone and carboxylic acid functionalities, coupled with the influence of the dimethylphenyl moiety, ensures that this compound will continue to be a strategic asset in the design and execution of elegant and efficient synthetic strategies.

IV. References

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry. [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]

  • Synthesis of 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones D and... (n.d.). ResearchGate. [Link]

  • Process for the synthesis of 3,3-dimethyl-butyric acid. (n.d.). Google Patents.

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2022). PMC. [Link]

  • Friedel-Crafts Acylation Report - Exp.4 | PDF | Organic Chemistry. (n.d.). Scribd. [Link]

  • Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. (2005). Organic Chemistry Portal. [Link]

  • Bioactive Constituents Interactions with 5-HT2C and PDE-5 Receptors in Herbal Drug Mixtures used in the treatment Of Premature E. (2024). Medicinal and Medical Chemistry. [Link]

  • CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. (n.d.). [Link]

  • 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2017). MDPI. [Link]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[1]annulen-7-ols. (2021). NIH. [Link]

  • Friedel-Crafts Alkylation of m-Xylene. (2022). YouTube. [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). (2016). MDPI. [Link]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5 H -benzo[1]annulen-7-ols. (2021). ResearchGate. [Link]

  • Synthesis of 3-(7-methylbenzo[d]oxazol-4-yl) Butanoic Acid: A Precursor of seco-Pseudopteroxazole and Pseudopteroxazole. (2020). ResearchGate. [Link]

  • 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection. (n.d.). Google Patents.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (2024). PubMed. [Link]

  • 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. (2011). ResearchGate. [Link]

  • Mechanochemical Friedel–Crafts acylations. (2019). PMC. [Link]

  • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (2021). ResearchGate. [Link]

  • The Clemmensen Reduction. (2024). Juniper Publishers. [Link]

  • Biological Evaluation of Panaxadiol Derivatives as Inhibitors of ALK5. (2022). ResearchGate. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). MDPI. [Link]

  • Design, synthesis, and neurochemical evaluation of 5-(3-alkyl-1,2,4- oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines as M1 muscarinic receptor agonists. (1993). PubMed. [Link]

  • Wolff-Kishner Reduction. (2021). YouTube. [Link]

  • Clemmensen Reduction 1 | PDF | Redox | Ketone. (n.d.). Scribd. [Link]

  • Processes for preparing 3.3-dimethylbutyric acid. (n.d.). Google Patents.

  • Friedel–Crafts Acylation Reactions Using Esters. (n.d.). OUCI. [Link]

  • 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (2023). MDPI. [Link]

  • A hydrazine-free Wolff–Kishner reaction suitable for an undergraduate laboratory. (2016). CentAUR. [Link]

  • Wolff–Kishner reduction. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Strategies to improve the reaction yield of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(3,5-dimethylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize your reaction yields. The synthesis, primarily achieved through a Friedel-Crafts acylation, is a cornerstone reaction for creating carbon-carbon bonds in aromatic systems.[1][2][3] However, its success is contingent on meticulous control of various experimental parameters. This guide offers field-proven insights to navigate the complexities of this synthesis.

I. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis of 5-(3,5-dimethylphenyl)-5-oxovaleric acid, providing explanations and actionable solutions to improve your experimental outcomes.

Issue 1: Low or No Product Yield

Question: I performed the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with glutaric anhydride using an aluminum chloride (AlCl₃) catalyst, but I'm observing a very low yield of the desired 5-(3,5-dimethylphenyl)-5-oxovaleric acid. What are the potential causes and how can I improve the yield?

Answer:

A low yield in a Friedel-Crafts acylation can stem from several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the substrates.[4] Here’s a systematic approach to troubleshooting:

1. Purity and Stoichiometry of Reagents:

  • Moisture Sensitivity of AlCl₃: Aluminum chloride is extremely hygroscopic. Contamination with moisture will deactivate the catalyst by forming aluminum hydroxide, significantly reducing its Lewis acidity and, consequently, the reaction rate.

    • Protocol: Always use freshly opened, high-purity, anhydrous AlCl₃. Handle it in a glove box or under an inert atmosphere (e.g., argon or nitrogen).

  • Purity of 1,3-Dimethylbenzene and Glutaric Anhydride: Impurities in your starting materials can lead to side reactions. Ensure the purity of both reactants through distillation or recrystallization if necessary.

  • Catalyst Stoichiometry: In Friedel-Crafts acylations, the Lewis acid catalyst complexes with the carbonyl oxygen of the acylating agent and the product, rendering it inactive.[5] Therefore, a stoichiometric amount of the catalyst is often required.

    • Recommendation: Start with at least 2.2 equivalents of AlCl₃ relative to glutaric anhydride. One equivalent is consumed by the anhydride, and another by the resulting keto acid product. The excess helps drive the reaction to completion.

2. Reaction Conditions:

  • Solvent Choice: The choice of solvent is critical. While sometimes the aromatic reactant itself can serve as the solvent if used in large excess, inert solvents are generally preferred for better control.

    • Recommended Solvents: Dichloromethane (CH₂Cl₂), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) are common choices as they are inert under Friedel-Crafts conditions. Nitromethane can also be used and has been shown to enhance the rate of some acylations.

  • Temperature Control: The reaction is typically exothermic.

    • Initial Cooling: The initial addition of AlCl₃ to the mixture of 1,3-dimethylbenzene and glutaric anhydride should be done at a low temperature (0-5 °C) to control the initial exotherm and prevent side reactions.

    • Reaction Temperature: After the initial addition, the reaction mixture can be allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion.[6] The optimal temperature should be determined empirically.

3. Reaction Work-up:

  • Quenching: The reaction must be carefully quenched to hydrolyze the aluminum chloride complexes and protonate the carboxylate.

    • Protocol: Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum complexes and ensure the carboxylic acid is in its protonated form.

  • Extraction: The product needs to be efficiently extracted from the aqueous layer.

    • Recommendation: Use a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether. Perform multiple extractions to maximize recovery.

Issue 2: Formation of Isomeric Impurities

Question: My analytical data (NMR, GC-MS) shows the presence of isomeric products in addition to the desired 5-(3,5-dimethylphenyl)-5-oxovaleric acid. Why is this happening and how can I improve the regioselectivity?

Answer:

The formation of isomers in the Friedel-Crafts acylation of 1,3-dimethylbenzene is a known challenge. The two methyl groups are ortho, para-directing. Acylation can occur at the C4 position (para to one methyl and ortho to the other) or the C2 position (ortho to both methyl groups).

  • Steric Hindrance: Acylation at the C2 position is sterically hindered by the two adjacent methyl groups. Therefore, the major product is typically the 2,4-disubstituted isomer, not the desired 3,5-disubstituted product. The desired product results from acylation at the C5 position of the valeric acid chain on the 3,5-dimethylphenyl ring. The initial question implies acylation of m-xylene, where the methyl groups direct acylation to the 4-position. To obtain the 3,5-dimethylphenyl product, one would need to start with 3,5-dimethyl-substituted benzene. Assuming the starting material is indeed 1,3-dimethylbenzene, the primary isomeric impurity would be 5-(2,4-dimethylphenyl)-5-oxovaleric acid.

  • Thermodynamic vs. Kinetic Control: Friedel-Crafts acylations are generally considered to be under kinetic control, meaning the product distribution is determined by the relative rates of formation of the different isomers.[7] The less sterically hindered product is formed faster.

Strategies to Improve Regioselectivity:

  • Choice of Catalyst: While AlCl₃ is a strong and common catalyst, its high reactivity can sometimes lead to lower selectivity. Experimenting with milder Lewis acids might provide better control.

    • Alternative Catalysts: Consider using ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites or phosphotungstic acid.[8] These may offer improved regioselectivity, although they might require higher temperatures or longer reaction times.

  • Solvent Effects: The solvent can influence the steric bulk of the electrophilic species and thus affect regioselectivity. Less polar solvents may favor the formation of the less sterically hindered isomer.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is often the formation of the sterically less hindered product.

Experimental Workflow for Optimizing Regioselectivity

Caption: Decision tree for optimizing regioselectivity.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?

A1: The reaction proceeds through an electrophilic aromatic substitution mechanism.[9]

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of glutaric anhydride, which then opens to form an acylium ion complex. This complex is a potent electrophile.

  • Electrophilic Attack: The π-electrons of the 1,3-dimethylbenzene ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[10]

  • Deprotonation: A weak base, such as [AlCl₄]⁻, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product complexed with AlCl₃.

  • Hydrolysis: Addition of water during the workup hydrolyzes the aluminum complexes to release the final 5-(3,5-dimethylphenyl)-5-oxovaleric acid product.[11]

Reaction Mechanism Visualization

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution cluster_2 Step 4: Hydrolysis A Glutaric Anhydride + AlCl₃ B Acylium Ion Complex A->B Coordination & Ring Opening D Sigma Complex (Arenium Ion) B->D C 1,3-Dimethylbenzene C->D Nucleophilic Attack E Product-AlCl₃ Complex D->E Deprotonation F Final Product E->F Aqueous Workup (H₂O, HCl)

Caption: Key stages of the Friedel-Crafts acylation.

Q2: Are there any alternative, "greener" catalysts I can use instead of aluminum chloride?

A2: Yes, there is significant research into developing more environmentally friendly catalysts for Friedel-Crafts reactions to avoid the large amounts of corrosive waste generated by traditional methods.[1] Some promising alternatives include:

  • Metal Triflates: Lanthanide triflates (e.g., Yb(OTf)₃) and hafnium triflate (Hf(OTf)₄) have been shown to be effective catalysts that can often be recovered and reused.[1]

  • Solid Acid Catalysts: Zeolites, clays, and heteropoly acids are solid catalysts that can be easily separated from the reaction mixture by filtration, simplifying the workup process.[8]

  • Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, offering a recyclable reaction medium.

  • Methanesulfonic Anhydride: This reagent can promote the acylation using carboxylic acids directly, avoiding the need for conversion to an acid chloride or anhydride and producing minimal waste.

Comparison of Catalytic Systems

Catalyst SystemAdvantagesDisadvantages
AlCl₃ (Traditional) High reactivity, low costStoichiometric amounts needed, moisture sensitive, corrosive waste
Metal Triflates Catalytic amounts, often recyclableHigher cost, may require specific solvents
Solid Acids (e.g., Zeolites) Easily separable, reusableMay have lower activity, potential for pore diffusion limitations
Ionic Liquids Recyclable, can act as solventHigh cost, potential viscosity issues

Q3: How can I effectively purify the final product, 5-(3,5-dimethylphenyl)-5-oxovaleric acid?

A3: Purification of the final keto acid typically involves a combination of techniques:

  • Aqueous Wash: After the initial extraction, wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution. This will convert the carboxylic acid product into its water-soluble sodium salt, which will move to the aqueous layer. This step is effective for separating the acidic product from non-acidic impurities and unreacted 1,3-dimethylbenzene.

  • Re-acidification and Extraction: Separate the aqueous layer containing the sodium salt of your product and carefully re-acidify it with cold, dilute HCl until the pH is acidic (pH ~2). The 5-(3,5-dimethylphenyl)-5-oxovaleric acid will precipitate out if it is a solid, or it can be extracted with a fresh portion of an organic solvent like ethyl acetate.

  • Drying and Solvent Removal: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization or Column Chromatography:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/hexanes) is an excellent method for obtaining high-purity material.

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by silica gel column chromatography is a viable option.[12][13] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Safety is paramount. Key precautions include:

  • Aluminum Chloride: As mentioned, it is highly reactive with water. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The quenching process is highly exothermic and releases HCl gas, so it must be done slowly and with caution.

  • Solvents: The organic solvents used (e.g., dichloromethane, 1,2-dichloroethane) are often volatile and may be toxic or carcinogenic. Handle them exclusively in a fume hood.

  • Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.

III. References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry.

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.

  • National Institutes of Health. (n.d.). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S).

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.

  • ResearchGate. (2025, October 11). Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl).

  • Google Patents. (n.d.). EP1104750A1 - Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives.

  • Kofanov, E. R. (n.d.). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE.

  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video].

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes.

  • ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.

  • ResearchGate. (2025, February 6). (PDF) Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B.

  • PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.

  • ResearchGate. (2025, August 6). One-pot efficient synthesis of aryl α-keto esters from aryl-ketones | Request PDF.

  • ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters.

  • Google Patents. (n.d.). CN105924332A - Preparation method of 3-methyl-5-phenyl-amyl alcohol.

  • OPUS. (2025, August 28). Analytical Methods.

  • Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

  • PEARL - Plymouth Electronic Archive and Research Library. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester.

  • WUR eDepot. (n.d.). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk.

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

  • PubMed. (2010, November 2). Development and Validation of a Specific and Sensitive GC-FID Method for the Determination of Impurities in 5-chlorovaleroyl Chloride.

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

  • PubMed Central. (2018, August 29). A general deoxygenation approach for synthesis of ketones from aromatic carboxylic acids and alkenes.

  • Princeton University. (n.d.). Synthesis of a substance P antagonist: An efficient synthesis of 5-substituted-4-N,N-dimethylamino-1,2,3-triazoles.

  • ResearchGate. (2025, August 10). A Reported "New Synthesis of Lysergic Acid" Yields Only The Derailment Product: Methyl 5-Methoxy-4,5-dihydroindolo[4,3-f,g]quinoline-9-carboxylate.

  • The Organic Chemist. (2020, May 20). Closing the Loop on Friedel-Crafts Acylation: reducing those ketones [Video]. YouTube.

  • Future Journal of Pharmaceutical Sciences. (n.d.). Green analytical chemistry-based spectrophotometric techniques for ternary component analysis of pain relievers.

  • Google Patents. (n.d.). US8299293B2 - Process for preparing α-keto acids and derivatives thereof.

  • PubMed Central. (n.d.). Friedel-Crafts Acylation with Amides.

  • ResearchGate. (2025, August 7). (PDF) An Alternative Procedure for the Synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol.

Sources

Optimization of reaction conditions for the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

This guide provides an in-depth technical resource for researchers engaged in the synthesis of 5-(3,5-dimethylphenyl)-5-oxovaleric acid. We will delve into the reaction's mechanistic underpinnings, provide a robust experimental protocol, and offer a comprehensive troubleshooting guide in a direct question-and-answer format to address challenges you may encounter in the laboratory.

Synthesis Overview & Reaction Mechanism

The synthesis of 5-(3,5-dimethylphenyl)-5-oxovaleric acid is most commonly achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves reacting 1,3-dimethylbenzene (m-xylene) with glutaric anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

The reaction proceeds through several key steps:

  • Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with an oxygen atom on the glutaric anhydride, polarizing the molecule and facilitating the formation of a highly reactive acylium ion intermediate.

  • Electrophilic Attack: The electron-rich m-xylene ring acts as a nucleophile, attacking the electrophilic acylium ion. The two methyl groups on m-xylene are ortho, para-directing and activating. Acylation occurs at the C4 position, which is sterically accessible and electronically favored by both methyl groups.

  • Restoration of Aromaticity: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring, yielding the ketone product complexed with AlCl₃.

  • Hydrolysis: A final aqueous workup step hydrolyzes the aluminum-ketone complex and protonates the carboxylate to yield the final product, 5-(3,5-dimethylphenyl)-5-oxovaleric acid.

One of the key advantages of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material (m-xylene). This deactivation of the aromatic ring effectively prevents undesirable polyacylation reactions, which are a common issue in Friedel-Crafts alkylations.[1][2]

Reaction Mechanism Diagram

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Deprotonation & Hydrolysis GlutaricAnhydride Glutaric Anhydride AcyliumIon Acylium Ion Electrophile GlutaricAnhydride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) mXylene m-Xylene SigmaComplex Sigma Complex (Resonance Stabilized) mXylene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex -H⁺ FinalProduct 5-(3,5-Dimethylphenyl)- 5-oxovaleric acid ProductComplex->FinalProduct H₂O Workup

Caption: Friedel-Crafts acylation mechanism.

Experimental Protocol & Key Parameters

This protocol provides a baseline for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Experimental Workflow

G Setup 1. Assemble Dry Glassware Reagents 2. Charge m-Xylene & Solvent Setup->Reagents Cooling 3. Cool to 0-5 °C Reagents->Cooling Catalyst 4. Add AlCl₃ (Portion-wise) Cooling->Catalyst Acylation 5. Add Glutaric Anhydride Solution Catalyst->Acylation Reaction 6. Stir at RT (Monitor Progress) Acylation->Reaction Quench 7. Quench with Ice/HCl Reaction->Quench Extract 8. Extract with Organic Solvent Quench->Extract Purify 9. Purify (Recrystallization) Extract->Purify Analyze 10. Characterize (NMR, IR, MS) Purify->Analyze

Caption: Standard experimental workflow.

Step-by-Step Methodology
  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

  • Reagent Charging: In the flask, dissolve m-xylene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 2.2 eq) in portions. The addition is exothermic and will generate HCl gas; ensure adequate ventilation.

  • Acylating Agent Addition: Dissolve glutaric anhydride (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel. Add the glutaric anhydride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Once the reaction is complete, cool the flask in an ice bath again. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. Caution: This quenching process is highly exothermic and releases large volumes of HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with 1M NaOH solution (to extract the acidic product), water, and finally, brine.

  • Isolation: Acidify the combined basic aqueous layers with concentrated HCl until the pH is ~1-2, which will precipitate the product. Collect the solid product by vacuum filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol or toluene) to obtain pure 5-(3,5-dimethylphenyl)-5-oxovaleric acid.

Table 1: Reagent Stoichiometry and Conditions
ParameterRecommended ValueRationale
m-xylene1.0 equivalentLimiting Reagent
Glutaric Anhydride1.0 - 1.1 equivalentsSlight excess ensures full consumption of m-xylene.
Aluminum Chloride (AlCl₃)2.0 - 2.2 equivalentsStoichiometric amount is required as AlCl₃ complexes with both the anhydride and the final ketone product.[3]
SolventAnhydrous DCM, DCEInert solvent that does not react with the catalyst.
Temperature0-10 °C (addition), RT (reaction)Controls reaction rate and minimizes side reactions.
Reaction Time2 - 6 hoursMonitor by TLC for completion.

Troubleshooting Guide (Q&A Format)

Troubleshooting Workflow

G Start Experiment Completed CheckYield Is Yield Low or Zero? Start->CheckYield CheckPurity Is Product Impure? CheckYield->CheckPurity No CatalystMoisture Q1: Was AlCl₃ fresh and handling anhydrous? CheckYield->CatalystMoisture Yes SideProducts Q5: Are there unexpected spots on TLC/peaks in NMR? CheckPurity->SideProducts Yes Success Successful Synthesis CheckPurity->Success No Stoichiometry Q2: Was >2 eq. of AlCl₃ used? CatalystMoisture->Stoichiometry ReagentQuality Q3: Were starting materials pure? Stoichiometry->ReagentQuality TempControl Q4: Was temperature controlled during addition? ReagentQuality->TempControl Revise Revise Protocol TempControl->Revise WorkupIssue Q6: Was the workup procedure followed correctly? SideProducts->WorkupIssue PurificationIssue Q7: Is recrystallization ineffective? WorkupIssue->PurificationIssue PurificationIssue->Revise

Caption: A decision tree for troubleshooting.

Q1: My reaction yielded very little or no product. What went wrong?

Answer: This is the most common issue and usually points to a problem with the catalyst or reaction conditions.

  • Cause (Expertise): The primary culprit is often an inactive Lewis acid catalyst. Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water.[3] If your AlCl₃ has been exposed to atmospheric moisture, or if your solvent or glassware was not perfectly dry, the catalyst will be quenched before it can activate the glutaric anhydride.

  • Solution (Trustworthiness):

    • Use Fresh Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃. If the powder appears clumpy or discolored, it is likely hydrated and should be discarded.

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under a stream of dry nitrogen or argon. Use a high-quality anhydrous solvent from a sealed bottle.

    • Verify Reagent Purity: Ensure your m-xylene and glutaric anhydride are pure and free of water.

Q2: I used anhydrous conditions, but my yield is still low. What else could it be?

Answer: This often relates to stoichiometry or reaction temperature.

  • Cause (Expertise): Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃, not a catalytic amount. This is because the catalyst forms a strong complex with the carbonyl oxygen of the final ketone product, effectively taking it out of the catalytic cycle.[3] Using less than two equivalents of AlCl₃ will result in an incomplete reaction.

  • Solution (Trustworthiness):

    • Check Stoichiometry: Carefully re-calculate and weigh your reagents. Ensure you are using at least 2.0 equivalents of AlCl₃ relative to the limiting reagent (m-xylene or glutaric anhydride). Using a slight excess (e.g., 2.2 eq) can be beneficial.

    • Temperature Control: If the AlCl₃ was added too quickly or at too high a temperature, localized heating can cause side reactions or degradation of starting materials. Maintain a temperature of 0-5 °C during catalyst and reagent addition.

Q3: My final product is a dark, oily substance, not a crystalline solid. How do I fix this?

Answer: This indicates the presence of significant impurities, often polymeric or char-like materials.

  • Cause (Expertise): This can result from the reaction temperature being too high, leading to side reactions and decomposition. Friedel-Crafts reactions can be sensitive, and allowing the temperature to rise uncontrollably can lead to complex product mixtures. It can also be a result of an incomplete or inefficient workup.

  • Solution (Trustworthiness):

    • Strict Temperature Control: Ensure your ice bath is effective throughout the addition phases. Monitor the internal reaction temperature, not just the bath temperature.

    • Optimize Purification: An oily product may still contain the desired acid. Attempt to purify a small sample via column chromatography (using a silica gel column with a hexane/ethyl acetate gradient) to isolate the product. If successful, you can scale up the chromatography.

    • Improve Workup: Ensure the basic extraction (using 1M NaOH) is thorough. The desired product is a carboxylic acid and should be soluble in the basic aqueous phase. This step is crucial for separating it from neutral organic impurities.

Q4: My NMR spectrum shows a mixture of isomers. Why did this happen?

Answer: While Friedel-Crafts acylation is generally more regioselective than alkylation, isomer formation is still possible.

  • Cause (Expertise): The methyl groups in m-xylene direct acylation to the ortho and para positions (C2, C4, C6). The C4 position is the major product due to a combination of electronic activation from both methyl groups and lower steric hindrance compared to the C2 position. However, a small amount of acylation at the C2 position can occur, leading to the formation of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid. Acylation at C5 is electronically disfavored.

  • Solution (Trustworthiness):

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve regioselectivity, favoring the thermodynamically more stable product.

    • Choice of Solvent: The polarity of the solvent can influence isomer distribution. You may experiment with less polar solvents, but this can also affect reaction rates.

    • Purification: The isomers often have slightly different polarities and can usually be separated by careful recrystallization from a well-chosen solvent system or by column chromatography.

Frequently Asked Questions (FAQs)

  • Why can't I use a catalytic amount of AlCl₃? As mentioned, AlCl₃ forms a stable complex with the carbonyl group of the ketone product. This complex is not catalytically active. Therefore, at least one equivalent of AlCl₃ is needed for the product, and another equivalent is needed to act as the catalyst for the anhydride, necessitating over two equivalents in total.[3]

  • Can I use a different Lewis acid? Yes, other Lewis acids like FeCl₃, BF₃, or solid acid catalysts can be used, but AlCl₃ is often the most effective for this transformation.[4] The reaction conditions, such as temperature and solvent, would need to be re-optimized for a different catalyst. Some "greener" methodologies use solid-supported catalysts to simplify workup.[5]

  • What is the purpose of quenching the reaction with ice and HCl? This step serves two critical functions. First, it hydrolyzes and destroys any remaining active AlCl₃. Second, the water breaks down the AlCl₃-ketone complex, liberating the product. The HCl ensures the solution is acidic, which keeps the carboxylic acid product protonated and helps dissolve the aluminum hydroxides that are formed.

  • How do I know when the reaction is complete? The best way is to monitor the reaction using Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials (m-xylene and glutaric anhydride). The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new, more polar spot for the product has appeared and is no longer increasing in intensity.

  • Is this reaction sensitive to the substrate? Yes. Friedel-Crafts acylation does not work on strongly deactivated aromatic rings, such as nitrobenzene.[2] It also fails with rings containing basic amine groups (-NH₂, -NHR), as the amine will react with the AlCl₃ catalyst and deactivate it.[1] Fortunately, m-xylene is an activated ring system and is well-suited for this reaction.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • Klumpers, E. et al. (2011). Friedel-Crafts Acylation with Amides. National Institutes of Health.

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.

  • ResearchGate. (2019). (PDF) Friedel-Crafts Acylation.

  • Khan Academy. (n.d.). Friedel-Crafts acylation.

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.

  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.

  • Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation.

Sources

Addressing stability issues of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for addressing stability issues of this compound in various solvents. As a γ-keto acid, its unique structure presents specific stability considerations that are crucial for ensuring experimental reproducibility and the integrity of your results.

Understanding the Stability of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is an organic compound featuring a carboxylic acid group and a ketone group.[1][2][3] Its stability in solution is primarily influenced by the chemical properties of these two functional groups and their spatial relationship. As a gamma-keto acid (the ketone is at the third carbon from the carboxylic acid), it is less prone to the rapid thermal decarboxylation seen in beta-keto acids.[2][4] However, other potential degradation pathways and physicochemical behaviors must be considered.

The key to successfully working with this molecule is understanding its potential instabilities. These can include:

  • Keto-Enol Tautomerism: Like other ketones, this compound can exist in equilibrium with its enol tautomer.[5][6][7] While the keto form is generally more stable, changes in solvent polarity, pH, or temperature can shift this equilibrium.[6][8] The formation of the enol form can potentially open up different reaction pathways.

  • Intramolecular Reactions: The presence of both a nucleophilic carboxylic acid group and an electrophilic ketone in the same molecule can lead to intramolecular cyclization, especially under certain pH or temperature conditions, to form a lactone.

  • Solvent-Induced Degradation: The choice of solvent is critical. Protic solvents can participate in hydrogen bonding and potentially facilitate reactions, while reactive solvents could directly engage in chemical transformations with the keto or acid groups.

  • Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to air and light over extended periods, or in the presence of oxidizing agents.[9]

This guide will provide you with the knowledge and tools to anticipate, identify, and mitigate these potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 5-(3,5-Dimethylphenyl)-5-oxovaleric acid?

A1: While specific solubility data is not extensively published, based on its structure (a moderately polar organic acid), common solvents for initial trials would include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols such as ethanol or methanol. For aqueous solutions, it will likely require deprotonation of the carboxylic acid with a base (e.g., sodium hydroxide, sodium bicarbonate) to form the more soluble carboxylate salt. Always start with a small amount to test solubility before preparing a large stock solution.

Q2: My solution of the compound in an organic solvent has turned slightly yellow over time. What could be the cause?

A2: A color change to yellow can be an indicator of degradation. This could be due to several factors, including oxidation or the formation of conjugated systems through degradation pathways. We recommend performing an analytical check, such as High-Performance Liquid Chromatography (HPLC), to see if new impurity peaks have appeared compared to a freshly prepared solution.[10] Storing solutions protected from light and under an inert atmosphere (like nitrogen or argon) can help minimize this.

Q3: Is it safe to heat the solution to aid dissolution?

A3: Gentle heating can be used to aid dissolution, but it should be done with caution. Excessive or prolonged heating can accelerate degradation. As a γ-keto acid, it is more stable than a β-keto acid, but the potential for intramolecular reactions or solvent-mediated degradation increases with temperature. We recommend heating to no more than 40-50°C for short periods. Always monitor for any changes in color or the appearance of particulates.

Q4: How should I store stock solutions of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid?

A4: For optimal stability, stock solutions, especially in organic solvents like DMSO, should be stored at -20°C or -80°C.[11] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[12] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and moisture ingress. For solid material, storage in a dry, sealed container is recommended.[13]

Q5: Are there any known chemical incompatibilities I should be aware of?

A5: Yes. As an acid, it will react with bases in a neutralization reaction.[14] Avoid strong oxidizing agents, as they can react with the ketone or other parts of the molecule. It should also be kept separate from strong reducing agents. When planning experiments, consider the reactivity of all components in your mixture. For example, in a cell culture medium, the pH and presence of various biomolecules could affect the compound's stability over the course of the experiment.

Troubleshooting Guide

Unexpected results can often be traced back to the stability of a key reagent. This table provides a systematic way to troubleshoot common issues encountered with 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Observed Issue Potential Cause(s) Recommended Action / Solution
Precipitation or cloudiness in a stored solution (especially after freezing) - The compound has limited solubility at lower temperatures.- Solvent evaporation has increased the concentration beyond the solubility limit.- Degradation to a less soluble product.- Before use, allow the vial to come to room temperature and vortex thoroughly.- If precipitation persists, gentle warming (37°C) and sonication may redissolve the compound.- Ensure vials are tightly sealed to prevent evaporation.- Analyze the solution by HPLC to check for degradation products.
Appearance of new peaks in HPLC chromatogram - Chemical degradation of the compound.- Contamination of the solvent or handling equipment.- This is a clear sign of instability. Prepare fresh solutions from solid material.- Investigate the storage conditions (temperature, light exposure) and solvent purity.- Consider performing a forced degradation study (see protocol below) to identify the nature of the degradants.[9][15]
Decreased biological activity or inconsistent experimental results - Loss of the active parent compound due to degradation.- Adsorption of the compound to plasticware.- Use freshly prepared solutions for all critical experiments.- Quantify the concentration of your stock solution using a validated analytical method before use.- Consider using low-adsorption labware if significant loss is suspected.
pH of an aqueous solution changes over time - Degradation to acidic or basic byproducts.- Interaction with the container or absorption of atmospheric CO2.- Use a buffered aqueous solution if the experimental conditions allow. Choose a buffer system that is compatible with your assay and does not catalyze degradation.- Store aqueous solutions with minimal headspace and tightly sealed.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and resolving stability issues.

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues A Observation: Inconsistent Results or Physical Change B Step 1: Analytical Check Run HPLC/LC-MS on aged vs. fresh solution A->B C Are new peaks/degradants present? B->C D Conclusion: Degradation Confirmed C->D Yes E Conclusion: No Degradation Detected C->E No F Step 2: Investigate Cause D->F N Investigate other experimental parameters (e.g., assay conditions, interaction with other reagents) E->N G Storage Conditions (Temp, Light, Air) F->G H Solvent Quality (Purity, Water Content, pH) F->H I Handling (Freeze-Thaw, Contamination) F->I J Step 3: Implement Corrective Actions G->J H->J I->J K Optimize Storage (Aliquot, -80°C, Inert Gas) J->K L Change Solvent or Use Co-solvent J->L M Prepare Solutions Freshly J->M

Caption: A flowchart for systematically troubleshooting stability issues.

Potential Degradation Pathway: Intramolecular Cyclization

Gamma-keto acids can undergo intramolecular cyclization to form a five-membered lactone (a cyclic ester). This reaction is often catalyzed by acidic or basic conditions, or by heat.

DegradationPathway Hypothesized Intramolecular Cyclization of a γ-Keto Acid Start 5-(3,5-Dimethylphenyl)-5-oxovaleric acid (γ-Keto Acid) Intermediate Hemiketal Intermediate Start->Intermediate Intramolecular Nucleophilic Attack (Acid/Base Catalyzed) Product Lactone Product + H2O Intermediate->Product Dehydration

Caption: A potential degradation pathway for γ-keto acids.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in your specific experimental context, a forced degradation study is invaluable.[9][15][16][17] This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in developing stability-indicating analytical methods.

Objective: To identify potential degradation products and determine the stability of the compound under various stress conditions.

Materials:

  • 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

  • Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid at a concentration of 1 mg/mL in a suitable organic solvent (e.g., Acetonitrile or Methanol). This will be your "unstressed" control.

  • Application of Stress Conditions:

    • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small, clear glass vial.

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. (Base hydrolysis is often faster).

    • Oxidation: Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 48 hours.

    • Photostability: Expose a vial of the stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis by HPLC:

    • After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples (including the unstressed control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by reverse-phase HPLC. A typical starting method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength determined by a UV scan of the parent compound.

      • Injection Volume: 10 µL

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the unstressed control.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

    • A good stability-indicating method is one where the parent peak is well-resolved from all degradation peaks.

    • The goal is to achieve 5-20% degradation of the active ingredient.[16][17] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or concentration of stressor).

By following this guide, you will be better equipped to handle 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, ensuring the quality and reliability of your research.

References

  • Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. MDPI. Available from: [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. 2022-06-21. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. 2023-01-01. Available from: [Link]

  • Decarboxylation. Master Organic Chemistry. 2022-05-20. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. 2023-01-29. Available from: [Link]

  • 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. Oakwood Chemical. Available from: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. 2025-03-24. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Safe practices for storing acids and bases in the workplace. Storemasta Blog. 2023-05-04. Available from: [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. 2016-12-27. Available from: [Link]

  • Metabolic pathways involved in the production of ketoacids, precursors to industrial products. ResearchGate. 2020-10-24. Available from: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. 2025-11-05. Available from: [Link]

  • New Pathways for Formation of Acids and Carbonyl Products in Low-Temperature Oxidation: The Korcek Decomposition of γ-Ketohydroperoxides. Journal of the American Chemical Society. Available from: [Link]

  • Safe Working Practices: Storing Acids. Safety Storage Systems. Available from: [Link]

  • core components of analytical method validation for small molecules-an overview. Available from: [Link]

  • 2-Oxovaleric acid. PubChem. Available from: [Link]

  • Keto acid. Wikipedia. Available from: [Link]

  • Why is keto form stable than enol in keto enol tautomerism although enol form contains resonance stabilization?. Quora. 2018-03-29. Available from: [Link]

  • Safe Storage of Acids. IndustrialSafetyCabinets.com. Available from: [Link]

  • 3,3-Dimethyl-5-phenylpentanoic acid. PubChem. Available from: [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available from: [Link]

  • Forced Degradation Study in Pharmaceuticals. YouTube. 2018-10-20. Available from: [Link]

  • 5-Methoxy-3-methyl-5-oxopentanoic acid. PubChem. Available from: [Link]

  • 5-Amino-3-oxopentanoic acid. PubChem. Available from: [Link]

  • 3,3-dimethyl-5-oxohexanoic acid. Chemsrc. 2025-09-10. Available from: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in biological assays. Poor solubility can lead to variability in experimental results and inaccurate data.[1] This guide provides troubleshooting tips and detailed protocols to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in solubilizing 5-(3,5-Dimethylphenyl)-5-oxovaleric acid?

A1: 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a carboxylic acid with a significant hydrophobic portion (the dimethylphenyl group). This structure leads to poor aqueous solubility at neutral pH. The carboxylic acid group is a weak acid, and its charge state, which is crucial for solubility, is dependent on the pH of the solution.

Q2: What is the first step I should take if I observe precipitation of the compound in my assay?

A2: The first step is to determine the cause of precipitation. It could be due to low intrinsic solubility in the aqueous assay buffer or a result of the compound precipitating out of a stock solution (e.g., DMSO) when diluted into the aqueous medium. Understanding the cause will help you choose the most appropriate solubilization strategy.

Q3: Are there any general considerations for preparing stock solutions of this compound?

A3: Yes. It is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[2][3] This stock can then be diluted into your aqueous assay buffer. Always prepare fresh dilutions for your experiments to minimize the risk of precipitation over time. It is also good practice to visually inspect your solutions for any signs of precipitation before use.

Q4: How can I minimize the toxic effects of solvents like DMSO in my cell-based assays?

A4: High concentrations of DMSO can be toxic to cells.[4] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[2] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used to deliver your compound.[2]

Troubleshooting Guides & Detailed Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for enhancing the solubility of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Method 1: Utilizing Dimethyl Sulfoxide (DMSO) as a Co-solvent

DMSO is a powerful and widely used solvent for dissolving a broad range of compounds for biological assays.[2][4]

Troubleshooting
  • Issue: The compound precipitates when the DMSO stock solution is diluted into the aqueous assay buffer.

  • Solution:

    • Reduce the final concentration: The precipitation might be due to the compound's low solubility in the final aqueous solution. Try testing a lower final concentration of the compound.

    • Increase the DMSO concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 1%) might keep the compound in solution. However, you must test the tolerance of your specific cell line to this higher DMSO concentration.

    • Use an intermediate dilution step: Instead of diluting the high-concentration DMSO stock directly into the final assay medium, perform an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).

Protocol: Preparing a DMSO Stock Solution and Serial Dilutions
  • Weighing the Compound: Accurately weigh the desired amount of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in a sterile microcentrifuge tube.

  • Preparing the Stock Solution:

    • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any undissolved particles.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilutions for Assays:

    • Prepare serial dilutions of your compound from the high-concentration stock solution.[2]

    • It is often best to perform the serial dilutions in 100% DMSO to maintain the compound's solubility before the final dilution into the assay medium.

    • For the final step, add a small volume of the DMSO-diluted compound to your assay medium to reach the desired final concentration, ensuring the final DMSO concentration remains low.

Data Presentation: Recommended DMSO Concentrations
Cell TypeRecommended Max. DMSO ConcentrationReference
Most cell lines< 0.5%[2]
Human fibroblast-like synoviocytes< 0.05%[4]
Experimental Workflow: DMSO Stock Preparation

A Weigh Compound B Add Sterile DMSO A->B C Vortex/Sonicate to Dissolve B->C D Store at -20°C/-80°C C->D E Serial Dilution in DMSO D->E F Final Dilution in Assay Medium E->F

Caption: Workflow for preparing a DMSO stock solution.

Method 2: pH Adjustment for Enhanced Aqueous Solubility

For ionizable compounds like carboxylic acids, adjusting the pH of the solution can significantly increase solubility.[5][6][] By raising the pH above the compound's pKa, the carboxylic acid group will be deprotonated to form the more water-soluble carboxylate salt. The predicted pKa for a similar compound, 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, is 4.62, suggesting that 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a weak acid.[8]

Troubleshooting
  • Issue: The compound is still not soluble even after pH adjustment.

  • Solution:

    • Ensure the pH is sufficiently high: The pH should be at least 1-2 units above the pKa of the carboxylic acid to ensure complete deprotonation.

    • Check for buffer compatibility: The chosen buffer system should not interact with or precipitate the compound.

    • Combine with other methods: pH adjustment can be used in conjunction with other methods like the use of co-solvents or cyclodextrins.

Protocol: Preparing a pH-Adjusted Aqueous Stock Solution
  • Initial Suspension: Suspend the weighed 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in a small volume of purified water or a suitable buffer (e.g., PBS).

  • pH Adjustment:

    • Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH with a calibrated pH meter.

    • Continue adding the base until the compound fully dissolves and the pH is in a range suitable for your assay (typically pH 7.2-7.4 for cell-based assays).

  • Volume Adjustment and Sterilization:

    • Once the compound is dissolved, add more buffer to reach the final desired concentration.

    • Sterilize the solution by filtering it through a 0.22 µm filter.

  • Verification: Always check the final pH of your stock solution and the assay medium after adding the compound to ensure it is within the acceptable range for your experiment.

Logical Relationship: pH and Solubility

A Low pH (pH < pKa) C Protonated Form (COOH) A->C B High pH (pH > pKa) D Deprotonated Form (COO-) B->D E Low Aqueous Solubility C->E F High Aqueous Solubility D->F

Caption: Effect of pH on the solubility of a carboxylic acid.

Method 3: Using Cyclodextrins to Form Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes.[9][10][11] This is a common strategy to enhance the solubility of poorly soluble drugs.

Troubleshooting
  • Issue: The solubility enhancement with cyclodextrin is not sufficient.

  • Solution:

    • Try different types of cyclodextrins: There are various types of cyclodextrins (α, β, γ) and their derivatives (e.g., HP-β-CD, methyl-β-CD) with different cavity sizes and properties. Experiment with different types to find the most effective one for your compound.

    • Optimize the cyclodextrin concentration: The molar ratio of the compound to cyclodextrin is important. A higher concentration of cyclodextrin may be needed, but be mindful of its potential effects on your assay.

    • Use a combination of methods: Cyclodextrins can be used in combination with pH adjustment for an additive effect on solubility.

Protocol: Preparing a Solution with Cyclodextrins
  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired aqueous buffer to the desired concentration (e.g., 1-10% w/v).

  • Add the Compound: Add the weighed 5-(3,5-Dimethylphenyl)-5-oxovaleric acid to the cyclodextrin solution.

  • Facilitate Complexation:

    • Stir or sonicate the mixture for an extended period (e.g., 1-24 hours) at room temperature or with gentle heating to facilitate the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Control Experiment: It is important to include a control with only the cyclodextrin in your assay to account for any effects of the cyclodextrin itself.

Mechanism of Cyclodextrin Solubilization

A Hydrophobic Compound Poorly Soluble B Cyclodextrin Hydrophilic Exterior Hydrophobic Interior A->B Encapsulation C Water-Soluble Inclusion Complex B->C

Caption: Formation of a water-soluble inclusion complex.

Method 4: Utilizing Bovine Serum Albumin (BSA) as a Carrier Protein

Bovine serum albumin (BSA) is a protein that can bind to a variety of molecules, including poorly soluble drugs, and act as a carrier to increase their apparent solubility and stability in biological fluids.[12][13]

Troubleshooting
  • Issue: The compound is not stable in the presence of BSA.

  • Solution:

    • Optimize BSA concentration: The concentration of BSA may need to be optimized. Too high a concentration could potentially interfere with your assay.

    • Check for non-specific binding: Be aware that BSA can bind to other components in your assay, which could affect your results.

    • Consider the source of BSA: Use a high-purity, fatty acid-free BSA to minimize variability.

Protocol: Preparing a Solution with BSA
  • Prepare BSA Solution: Dissolve a suitable amount of high-purity BSA (e.g., 0.1-1% w/v) in your assay buffer.

  • Prepare Compound Stock: Prepare a concentrated stock solution of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Combine Solutions:

    • Slowly add the concentrated compound stock solution to the BSA solution while stirring.

    • The final concentration of the organic solvent should be kept to a minimum.

  • Incubation: Allow the mixture to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Control Experiment: Include a control with BSA alone in your assay to assess any effects of the protein itself.

Data Presentation: Comparison of Solubilization Methods
MethodPrincipleAdvantagesDisadvantages
DMSO Co-solvencyHigh solubilizing power for a wide range of compounds.Potential for cytotoxicity at higher concentrations.
pH Adjustment IonizationSimple and effective for ionizable compounds.May not be suitable for all assays if the required pH is outside the physiological range.
Cyclodextrins Inclusion complex formationLow toxicity, can improve stability.May not be effective for all compounds; potential for assay interference.
BSA Carrier protein bindingBiocompatible, can mimic in vivo conditions.Potential for non-specific binding and assay interference.

References

  • PubChem. (n.d.). 2-Oxovaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Bovine serum albumin nanoparticles as controlled release carrier for local drug delivery to the inner ear. Journal of Nanobiotechnology, 13(1), 1-9. Retrieved from [Link]

  • Li, Di & Huang, Jinjian. (2008). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery. 3. 639-51. 10.1517/17460441.3.6.639. Retrieved from [Link]

  • Popescu, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1139. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • Al-kassas, R., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 22(6), 218. Retrieved from [Link]

  • ResearchGate. (n.d.). How do we choose a proper concentration for the stock solution? Retrieved from [Link]

  • Quora. (n.d.). How will you increase the solubility of organic compounds in water? Retrieved from [Link]

  • Taylor & Francis Online. (2024). Bovine serum albumin nanoparticles: a promising platform for nasal drug delivery. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • Assay Genie. (n.d.). Cell Culture Guide - Techniques and Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]

  • YouTube. (2021, April 9). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Bovine Serum Albumin Nanoparticles as a Proposed Drug Formulation for the Delivery of 10H-2,7-diazaphenothiazine. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • YouTube. (2021, April 5). Cyclodextrin | Inclusion Complex. Retrieved from [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Molecular Pharmaceutics. (2021). The Uniqueness of Albumin as a Carrier in Nanodrug Delivery. Retrieved from [Link]

  • PubMed. (n.d.). Albumin-based drug carriers: comparison between serum albumins of different species on pharmacokinetics and tumor uptake of the conjugate. Retrieved from [Link]

  • ResearchGate. (n.d.). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • PubChem. (n.d.). 5-Oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 3,3-dimethyl-5-oxohexanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Experimental Results with 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the synthesis, purification, and analysis of this compound. As a γ-keto acid, its unique structure presents specific experimental nuances that, if not properly managed, can lead to variable results. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the reliability and reproducibility of your work.

Frequently Asked Questions (FAQs)

Synthesis & Purity

  • Q1: My reaction yield of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is consistently low. What are the likely causes?

  • Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the potential side products?

  • Q3: After purification by recrystallization, I still see impurities in my NMR spectrum. How can I improve the purity?

Analytical & Experimental Inconsistencies

  • Q4: The melting point of my synthesized compound is broad and lower than the reported value. What does this indicate?

  • Q5: I am seeing batch-to-batch variation in the biological activity of my compound. What could be the source of this inconsistency?

  • Q6: My HPLC chromatograms show peak tailing and inconsistent retention times for the compound. How can I optimize my HPLC method?

Troubleshooting Guides

Synthesis-Related Issues

Inconsistent or low yields in the synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, typically prepared via a Friedel-Crafts acylation of m-xylene with glutaric anhydride, can be attributed to several factors.

Causality and Troubleshooting:

  • Moisture Contamination: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive. This is a primary cause of low conversion.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened, high-purity anhydrous AlCl₃. The reaction should be set up and run under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid not only catalyzes the reaction but also complexes with the ketone product.[1] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst relative to the glutaric anhydride is often required for high conversion.

    • Solution: Use at least 2.2 equivalents of AlCl₃ per equivalent of glutaric anhydride. One equivalent is required to activate the anhydride, and another to complex with the resulting ketone.

  • Suboptimal Reaction Temperature: The reaction temperature influences both the rate of reaction and the formation of side products. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can promote side reactions such as isomerization or decomposition.

    • Solution: The reaction is typically started at a low temperature (0-5 °C) during the addition of the reactants to control the initial exothermic reaction, and then gradually warmed to room temperature or gently heated to drive the reaction to completion.

  • Poor Quality of Reagents: The purity of m-xylene, glutaric anhydride, and the solvent is crucial. Impurities can compete in the reaction or inhibit the catalyst.

    • Solution: Use high-purity, anhydrous reagents. If necessary, distill the m-xylene and the solvent before use.

The appearance of multiple spots on a TLC plate of the crude reaction mixture indicates the formation of side products. In the Friedel-Crafts acylation of m-xylene, several side reactions can occur.

Potential Side Products and Their Origin:

  • Isomeric Products: Although the methyl groups of m-xylene are ortho- and para-directing, acylation can occur at different positions on the aromatic ring, leading to the formation of isomers. The primary expected product is acylation at the 4-position, but acylation at the 2-position is also possible, though sterically hindered.

  • Diacylation Products: While less common in acylation compared to alkylation due to the deactivating effect of the acyl group, diacylation can occur if the reaction conditions are too harsh or if the aromatic ring is highly activated.[2]

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of m-xylene and glutaric anhydride (or its hydrolyzed form, glutaric acid) in the crude product.

  • Products from Impurities: Impurities in the starting m-xylene (e.g., other xylene isomers) can also undergo acylation, leading to a mixture of products.

Troubleshooting Workflow:

start Multiple Spots on TLC check_purity Verify Purity of Starting Materials (GC-MS) start->check_purity Impurity carry-over? optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Pure materials used check_stoich Verify Catalyst Stoichiometry optimize_temp->check_stoich Isomer formation? purification Improve Purification Protocol check_stoich->purification Incomplete reaction? end Single Spot on TLC (Pure Product) purification->end

Caption: Troubleshooting workflow for multiple products in synthesis.

If impurities remain after recrystallization, it suggests that the chosen solvent system is not optimal for separating the desired product from the impurities.

Improving Purification:

  • Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.

    • Recommended Solvents to Screen: A mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexane or heptane often provides good results for compounds of this type. Toluene can also be an effective recrystallization solvent.

  • Purification via pH Extraction: As 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a carboxylic acid, it can be separated from non-acidic impurities by extraction with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.

  • Column Chromatography: If recrystallization and extraction fail to provide the desired purity, silica gel column chromatography is a reliable alternative. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, should effectively separate the target compound from less polar and more polar impurities.

Analytical & Experimental Inconsistencies

A broad melting point range or a melting point that is significantly lower than the literature value (typically around 82-84 °C) is a strong indication of the presence of impurities.[3]

Potential Causes:

  • Residual Solvents: Incomplete drying of the purified product can leave residual solvents, which act as impurities and depress the melting point.

  • Presence of Isomers or Other Byproducts: As discussed in Q2, the presence of isomeric or other side products will lead to a melting point depression.

  • Incomplete Reaction: The presence of unreacted starting materials will also lower the melting point.

Corrective Actions:

  • Ensure the product is thoroughly dried under vacuum, preferably at a slightly elevated temperature (e.g., 40-50 °C) to remove all residual solvents.

  • Re-purify the compound using the methods described in Q3.

  • Confirm the purity of the re-purified product by an orthogonal analytical method such as HPLC or NMR.

Inconsistent biological activity is often traced back to variations in the purity and composition of the tested compound.

Investigative Steps:

  • Comprehensive Purity Analysis: Analyze each batch using a high-resolution analytical technique like HPLC-UV or LC-MS to quantify the purity and identify any minor impurities. Even small amounts of highly active or interfering impurities can significantly affect biological assay results.

  • Isomer Ratio Determination: If isomeric byproducts are suspected, develop an analytical method (e.g., a specific HPLC method or high-field NMR) to determine the ratio of the desired isomer to any other isomers in each batch. Different isomers can have vastly different biological activities.

  • Residual Catalyst/Reagent Check: In some biological assays, trace amounts of residual metals from the catalyst (e.g., aluminum) or other reagents can interfere with the results. Consider analyzing for trace metal content if the biological assay is sensitive to such contaminants.

These issues in reverse-phase HPLC are common for carboxylic acids and can be addressed by optimizing the mobile phase and column conditions.

Optimization Strategies:

  • Mobile Phase pH: The carboxylic acid group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Operating the mobile phase at a pH below the pKa of the carboxylic acid (typically around 4-5) will ensure the analyte is in its neutral, protonated form, minimizing these secondary interactions. A common choice is to add 0.1% formic acid or trifluoroacetic acid to the mobile phase.

  • Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) can affect selectivity. For aromatic compounds, methanol can sometimes offer different selectivity compared to acetonitrile due to its ability to engage in different intermolecular interactions.

  • Column Choice: A C18 column is a good starting point. If peak shape issues persist, consider using a column with end-capping to reduce the number of free silanol groups, or a phenyl-hexyl stationary phase which can provide alternative selectivity for aromatic compounds.[4]

  • Temperature Control: Maintaining a constant column temperature using a column oven is crucial for reproducible retention times.

Detailed Experimental Protocols

Synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

This protocol is based on the principles of the Friedel-Crafts acylation reaction.[5]

Materials:

  • m-Xylene (anhydrous)

  • Glutaric anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium sulfate (anhydrous)

  • Toluene for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add glutaric anhydride (1.0 eq) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (2.2 eq) portion-wise while stirring.

  • Reactant Addition: Dissolve m-xylene (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the m-xylene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution (to remove unreacted glutaric acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as toluene or an ethanol/water mixture, to yield pure 5-(3,5-Dimethylphenyl)-5-oxovaleric acid as a white to off-white solid.

Synthetic Workflow Diagram:

reactants m-Xylene + Glutaric Anhydride + AlCl3 in CH2Cl2 reaction Friedel-Crafts Acylation (0°C to RT) reactants->reaction workup Aqueous HCl Quench reaction->workup extraction CH2Cl2 Extraction workup->extraction washing Wash with H2O, NaHCO3, Brine extraction->washing purification Dry, Concentrate, Recrystallize washing->purification product Pure 5-(3,5-Dimethylphenyl) -5-oxovaleric acid purification->product

Caption: Synthetic workflow for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Analytical HPLC Method

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Expected Analytical Data

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.6 ppm (s, 2H): Aromatic protons ortho to the carbonyl group.

  • δ ~7.2 ppm (s, 1H): Aromatic proton para to the carbonyl group.

  • δ ~3.0 ppm (t, 2H): Methylene protons adjacent to the ketone.

  • δ ~2.6 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid.

  • δ ~2.4 ppm (s, 6H): Methyl protons on the aromatic ring.

  • δ ~2.1 ppm (quintet, 2H): Methylene proton in the middle of the valeric acid chain.

  • δ ~11.5-12.0 ppm (br s, 1H): Carboxylic acid proton (this peak can be broad and may not always be observed).

¹³C NMR (100 MHz, CDCl₃):

  • δ ~200 ppm: Ketone carbonyl carbon.

  • δ ~179 ppm: Carboxylic acid carbonyl carbon.

  • δ ~138-140 ppm: Aromatic carbons attached to the methyl groups and the carbonyl group.

  • δ ~126-135 ppm: Other aromatic carbons.

  • δ ~20-40 ppm: Aliphatic carbons of the valeric acid chain.

  • δ ~21 ppm: Methyl carbons on the aromatic ring.

References

  • Oakwood Chemical. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.
  • Wikipedia. Friedel–Crafts reaction.
  • Master Organic Chemistry. EAS Reactions (3)
  • Sigma-Aldrich.
  • BYJU'S.
  • Sereda, G. A., & Rajpara, V. B. (2007). A Greener Alternative to Aluminum Chloride Alkylation of Xylene.
  • Gilbert, J. C., & Martin, S. F. (2011). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Kofanov, E. R. (2021). Quantum Chemical Modeling of the Formation of 3-Phenyl-5-Methyl-1,2,4-Oxadiazole.
  • Li, J. J. (2009).
  • Fox, M. A., & Whitesell, J. K. (1994). Organic Chemistry. Jones and Bartlett.

Sources

Refinement of analytical techniques for improved detection and quantification of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during its detection and quantification. We will explore the nuances of method development and troubleshooting across key analytical platforms, ensuring your assays are robust, reliable, and fit for purpose.

Introduction to the Analyte

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a keto-carboxylic acid. Its structure presents a dual chemical nature: a moderately polar carboxylic acid group and a more nonpolar aromatic ketone moiety. This duality dictates its behavior in analytical systems and requires careful consideration during method development to achieve optimal separation and detection. Accurate quantification is critical, whether it is being studied as a drug metabolite, a synthetic intermediate, or a novel therapeutic agent.

Core Analytical Principles & Method Selection

The primary challenge in analyzing this molecule is managing the polarity imparted by the carboxylic acid group. This functional group can lead to poor peak shape in reversed-phase chromatography due to interactions with residual silanols on the stationary phase and can make the compound non-volatile, necessitating derivatization for gas chromatography.[1][2]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable starting point, given the presence of a strong UV-absorbing aromatic ketone group.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for quantification in complex biological matrices.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a viable, high-resolution alternative, but it requires a crucial derivatization step to volatilize the carboxylic acid.[4][5]

Part I: High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC is often the workhorse for initial purity assessments and formulation analysis. The key is to control the ionization state of the carboxylic acid to achieve sharp, symmetrical peaks.

HPLC Troubleshooting & FAQs

Question: My peak for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is tailing significantly. What is the cause and how can I fix it?

Answer: Peak tailing for acidic compounds like this is almost always caused by secondary interactions between the negatively charged carboxylate ion and residual, positively charged silanol groups on the silica-based stationary phase.[1] This creates a secondary, undesirable retention mechanism that broadens the peak.

Here’s how to address it, in order of preference:

  • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid. By lowering the mobile phase pH to at least 2 units below the analyte's pKa (typically ~4-5 for a carboxylic acid), the molecule will be in its neutral, protonated form. This eliminates the ionic interaction with silanols. An acidified mobile phase (e.g., 0.1% formic acid or phosphoric acid in water/acetonitrile) is standard practice.[6]

  • Increase Buffer Concentration: If operating at a mid-range pH is necessary, ensure your mobile phase is adequately buffered (e.g., 20 mM or higher).[6] A buffer helps maintain a consistent pH at the column surface, which can sometimes be different from the bulk mobile phase pH, mitigating tailing.[7]

  • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping (often labeled as "Type B" or having specific brand names like ZORBAX, Kinetex, etc.) have a much lower concentration of residual silanols.[6][8] Using such a column is highly recommended to minimize the potential for this issue from the start.

Question: What are the best starting conditions for developing an HPLC-UV method for this compound?

Answer: A systematic approach is crucial for efficient method development. Here is a robust starting point based on the analyte's structure.

Table 1: Recommended Starting HPLC-UV Conditions
ParameterRecommended SettingRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle sizeThe C18 stationary phase provides the necessary hydrophobic retention for the aromatic part of the molecule. Smaller particles improve efficiency.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to suppress ionization of the carboxylic acid, ensuring good peak shape.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common, effective organic modifier with good UV transparency.
Gradient 10-95% B over 10 minutesA broad starting gradient is effective for initial screening to determine the approximate elution time.
Flow Rate 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for these column dimensions.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Detection (UV) ~254 nm or ~280 nmThe phenyl ketone moiety should provide strong absorbance. A DAD/PDA detector should be used initially to determine the optimal wavelength.[8]
Injection Vol. 1-10 µLKeep the injection volume small to prevent peak distortion.

Question: My retention time is shifting between injections. What should I check?

Answer: Retention time instability points to a lack of equilibrium in your system or changes in the mobile phase.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a 5-10 column volume post-run equilibration is recommended.

  • Mobile Phase Composition: Check for solvent evaporation, which can alter the organic/aqueous ratio. Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, check that the pump is functioning correctly.

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant retention shifts.

  • pH Control: If you are not using an acid modifier and are near the analyte's pKa, small changes in mobile phase pH can cause large shifts in retention. This is another reason why operating at a low pH is more robust.[6]

Part II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity quantification in complex matrices like plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice.

LC-MS/MS Troubleshooting & FAQs

Question: Which ionization mode, positive or negative, is better for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid?

Answer: Both modes are plausible, but one will likely be superior.

  • Negative Ion Mode (ESI-): This is often the preferred mode for carboxylic acids. The acidic proton is easily lost, forming a very stable [M-H]⁻ ion. This process is highly efficient and typically yields the strongest signal.

  • Positive Ion Mode (ESI+): The ketone's oxygen atom can be protonated to form an [M+H]⁺ ion. While possible, this is generally less efficient than deprotonation of the carboxylic acid.

Recommendation: Start your method development in negative ion mode. It will almost certainly provide better sensitivity.

Question: I'm seeing significant signal suppression when analyzing plasma samples. How can I mitigate this matrix effect?

Answer: Matrix effects, particularly ion suppression from phospholipids and salts in plasma, are a major challenge in bioanalysis.[9]

  • Improve Sample Preparation: The goal is to remove interfering matrix components before injection.

    • Protein Precipitation (PPT): Fast but "dirty." It removes proteins but leaves many other interferences.

    • Liquid-Liquid Extraction (LLE): More selective. You can optimize the pH and solvent to selectively extract your analyte away from interferences.

    • Solid-Phase Extraction (SPE): The most effective method for cleanup. A mixed-mode or polymer-based SPE sorbent can be optimized to retain the analyte while washing away salts and phospholipids. This is the gold standard for robust bioanalysis.[7]

  • Chromatographic Separation: Ensure your analyte is chromatographically separated from the "void volume" where most of the suppression occurs. A good HPLC method will have the analyte eluting later, away from the initial rush of unretained matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to correct for matrix effects. A SIL-IS (e.g., with ¹³C or ²H labels) co-elutes with the analyte and experiences the same degree of ion suppression. By using the peak area ratio of the analyte to the internal standard, the variability caused by the matrix effect is normalized.

Workflow for LC-MS/MS Method Development

cluster_Infusion Direct Infusion cluster_LC LC Method Development cluster_Matrix Matrix Effect & Sample Prep Infuse Infuse Analyte Solution (~1 µg/mL) Tune Tune MS Parameters (Negative & Positive Mode) Infuse->Tune SelectIon Select Precursor Ion (Likely [M-H]⁻) Tune->SelectIon OptimizeCE Optimize Collision Energy (CE) & Select Product Ions SelectIon->OptimizeCE LC_Start Develop HPLC Method (See Table 1) OptimizeCE->LC_Start Use Optimized MRM Transitions LC_Inject Inject into LC-MS System LC_Start->LC_Inject LC_Check Check for Peak Shape & Retention LC_Inject->LC_Check SamplePrep Develop Sample Prep (SPE Recommended) LC_Check->SamplePrep Finalize LC Method PostExtractSpike Post-Extraction Spike to Evaluate Matrix Effect SamplePrep->PostExtractSpike Validate Full Method Validation PostExtractSpike->Validate

Caption: LC-MS/MS method development workflow.

Table 2: Predicted LC-MS/MS MRM Transitions (Negative Ion Mode)
Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Identity
[M-H]⁻ = 219.1~175.1Loss of CO₂ (decarboxylation)
[M-H]⁻ = 219.1~119.1Cleavage yielding dimethylbenzoyl fragment
[M-H]⁻ = 219.1~91.1Further fragmentation of the aromatic ring

Note: These are predicted values and must be confirmed experimentally by direct infusion and fragmentation of the analytical standard.

Part III: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides excellent chromatographic resolution and is a powerful tool for structural confirmation. However, its use for this analyte is contingent on a critical sample modification step.

GC-MS Troubleshooting & FAQs

Question: Can I inject 5-(3,5-Dimethylphenyl)-5-oxovaleric acid directly into a GC-MS?

Answer: No, this is strongly discouraged. The carboxylic acid group makes the molecule non-volatile and thermally labile.[4] Direct injection will lead to several problems:

  • No Elution: The analyte will not volatilize and will get stuck in the GC inlet or at the head of the column.

  • Thermal Degradation: High temperatures in the inlet can cause the molecule to break down, leading to multiple, non-reproducible peaks that do not represent the parent compound.

  • Active Site Adsorption: The polar carboxylic acid will irreversibly adsorb to any active sites in the inlet liner or column, leading to severe peak tailing and loss of signal.[5]

The solution is mandatory chemical derivatization.

Question: What is derivatization and which reagent should I use?

Answer: Derivatization is a chemical reaction used to convert an analyte into a more volatile and thermally stable form suitable for GC analysis.[2] For carboxylic acids, the goal is to cap the acidic proton. The most common approach is silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group.

Table 3: Common Silylation Reagents for Carboxylic Acids
ReagentAcronymByproductsComments
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAVolatile & non-interferingThe most common and effective reagent for carboxylic acids. Often used with 1% TMCS as a catalyst.[2][10]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAVolatile & non-interferingEven more volatile byproducts than BSTFA, making it excellent for trace analysis.
TrimethylchlorosilaneTMCSHCl (corrosive)Rarely used alone. Primarily used as a catalyst (e.g., 1% in BSTFA) to increase reactivity.[2]

Recommendation: Use BSTFA with 1% TMCS. It is highly effective, and the reaction is typically fast and clean.

Protocol 1: Silylation for GC-MS Analysis
  • Evaporate Sample: Ensure your sample extract is completely dry in a GC vial. Any residual water will quench the derivatization reagent. A gentle stream of nitrogen is typically used for evaporation.

  • Add Reagent: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the dried extract. Then, add 50 µL of BSTFA + 1% TMCS.

  • React: Cap the vial tightly and heat at 60-70 °C for 30 minutes. The reaction converts the carboxylic acid to its TMS ester.

  • Cool and Inject: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

  • Analyze Promptly: TMS derivatives can be sensitive to moisture. It is best to analyze the samples shortly after derivatization.

Question: My derivatization seems incomplete, showing both the derivatized and a broad, tailing parent peak. What went wrong?

Answer: Incomplete derivatization is a common issue.

  • Presence of Moisture: This is the most frequent cause. Ensure your sample, solvent, and vial are completely dry. Water will consume the reagent.

  • Insufficient Reagent: If you have a high concentration of analyte or other active compounds in your matrix, you may need to add more derivatizing reagent. Try doubling the amount of BSTFA.

  • Suboptimal Reaction Conditions: The reaction may need more time or a higher temperature. You can try extending the heating time to 60 minutes or increasing the temperature to 80 °C.

  • Matrix Interference: Some matrix components can interfere with the reaction. A more thorough sample cleanup (e.g., using SPE) may be necessary before the derivatization step.

Part IV: Method Validation Essentials

Regardless of the technique used, any quantitative method must be validated to prove it is fit for its intended purpose.[11][12] Method validation is a regulatory requirement in drug development and ensures the integrity of your data.[11]

Validation FAQs

Question: What are the key parameters I need to assess during method validation?

Answer: According to guidelines from the International Council for Harmonisation (ICH) and regulatory bodies like the FDA, the core validation parameters are:[11][13]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, matrix components).[14]

  • Linearity: Demonstrating that the instrument response is directly proportional to the analyte concentration over a defined range. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a blank matrix with known concentrations of the analyte (at least three levels: low, medium, high) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same lab but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). This provides an indication of its reliability during normal usage.

Troubleshooting Logic for Method Validation Failure

cluster_Troubleshoot Troubleshooting Path cluster_Causes Potential Causes Validation_Fail Validation Parameter Fails Accuracy_Fail Accuracy Fails (Poor Recovery) Validation_Fail->Accuracy_Fail Precision_Fail Precision Fails (High %RSD) Validation_Fail->Precision_Fail Linearity_Fail Linearity Fails (r² < 0.99) Validation_Fail->Linearity_Fail Specificity_Fail Specificity Fails (Interference) Validation_Fail->Specificity_Fail Cause_SamplePrep Inconsistent Sample Prep Accuracy_Fail->Cause_SamplePrep Cause_Matrix Matrix Effects/ Ion Suppression Accuracy_Fail->Cause_Matrix Cause_Standard Standard/QC Preparation Error Accuracy_Fail->Cause_Standard Precision_Fail->Cause_SamplePrep Cause_System System Instability (LC/MS/GC) Precision_Fail->Cause_System Cause_Integration Poor Peak Integration Precision_Fail->Cause_Integration Linearity_Fail->Cause_Standard Linearity_Fail->Cause_Integration Cause_Detector Detector Saturation (High End) Linearity_Fail->Cause_Detector Specificity_Fail->Cause_SamplePrep Cause_Chromatography Inadequate Chromatography Specificity_Fail->Cause_Chromatography

Caption: Logic diagram for troubleshooting method validation failures.

References
  • Blau, K., & King, G.S. (Eds.). (1977).
  • Cui, M., et al. (2023). Untargeted LC-MS/MS Metabolomics Study of HO-AAVPA and VPA on Breast Cancer Cell Lines. PubMed Central. [Link]

  • ResearchGate. (2025). A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Determination of Oxalic acid on Newcrom BH. SIELC. [Link]

  • Gao, Y., et al. (2021). Integrated Network Pharmacology and GC-MS–Based Metabolomics to Investigate the Effect of Xiang-Su Volatile Oil Against Menopausal Depression. PubMed Central. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element. [Link]

  • Wang, S., et al. (2019). LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species. SciSpace. [Link]

  • ResearchGate. (2025). Determination of the PDE-5 Inhibitors and Their Analogues by GC-MS and TMS Derivatization. ResearchGate. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Li, Y., et al. (2024). Liquid Chromatography‒Tandem Mass Spectrometry Analysis of Primary Metabolites and Phenolic Acids Across Five Citrus Species. MDPI. [Link]

  • GxP-CC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. GxP-CC. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). Gas Chromatography-Mass Spectrometry and In vitro Ethnopharmacological Investigations of the Solvent Ethyl Acetate Extract of Urtica. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]

  • Arunagiri, K., et al. (2024). Green analytical chemistry-based spectrophotometric techniques for ternary component analysis of pain relievers. Future Journal of Pharmaceutical Sciences. [Link]

  • Al-Dirbashi, O. Y., et al. (2022). Metabolic Profiling and Quantitative Analysis of Cerebrospinal Fluid Using Gas Chromatography–Mass Spectrometry: Current Methods and Future Perspectives. MDPI. [Link]

  • Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. [Link]

  • Li, Y., et al. (2024). UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements. NIH. [Link]

  • Human Metabolome Database. (n.d.). 3-Methyl-2-oxovaleric acid GC-MS (TMS_1_1). HMDB. [Link]

  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?. ChromForum. [Link]

  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • ResearchGate. (2007). An Alternative Procedure for the Synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol. ResearchGate. [Link]

  • ResearchGate. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quant. ResearchGate. [Link]

  • Sun, M., et al. (2007). Development and validation of HPLC methods for the determination of potential extractables from elastomeric stoppers in the presence of a complex surfactant vehicle used in the preparation of parenteral drug products. PubMed. [Link]

  • Kim, M., et al. (2020). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed Central. [Link]

  • ResearchGate. (2025). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. As this molecule is not extensively characterized in existing literature, this document outlines a hypothesis-driven, multi-faceted approach to systematically profile its potential cytotoxic and anti-inflammatory properties. The methodologies described are designed to be self-validating, ensuring scientific rigor and reproducibility.

The core structure of the target compound, featuring a keto acid and a dimethylphenyl group, suggests potential interactions with biological pathways involved in inflammation and cell metabolism. Keto acids are pivotal intermediates in numerous metabolic pathways, including the Krebs cycle, and can influence cellular signaling.[1][2] The dimethylphenyl scaffold is a feature in various compounds with demonstrated antimicrobial and anti-inflammatory activities.[3] This structural analysis forms the basis of our initial hypotheses: the compound may exhibit selective cytotoxicity against cancer cells and/or possess anti-inflammatory properties.

Our validation strategy is a tiered approach, beginning with fundamental cytotoxicity profiling to establish a safe therapeutic window, followed by functional assays to probe specific biological activities, and culminating in mechanistic assays to identify a potential molecular target.

Part 1: Foundational Analysis: Purity and Cytotoxicity Profiling

Before assessing any specific biological function, it is imperative to establish the compound's purity and its general effect on cell viability. This foundational data prevents misinterpretation of results from subsequent functional assays, where apparent activity might merely be a consequence of cell death.

Compound Integrity and Preparation

The first step in any biological assay is to ensure the quality of the test compound.

  • Purity Assessment: The purity of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid should be determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Chromatographic techniques like HPLC are essential for the fractionation and purification of compounds.[4][5]

  • Solubility and Stock Preparation: A high-concentration stock solution (e.g., 10-50 mM) should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), and stored at -20°C or -80°C. Serial dilutions are then made in cell culture medium for experiments, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).

Core Directive: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The assay is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[7]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cells (e.g., HeLa for a cancer line, HEK293 for a non-cancer line) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in culture medium. Replace the existing medium with the compound-containing medium and incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

Data Presentation & Interpretation

The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Cell LineCompoundIncubation TimeIC50 (µM) [Hypothetical Data]
HeLa (Cervical Cancer)5-(3,5-Dimethylphenyl)-5-oxovaleric acid48 hours45.8
HEK293 (Normal Kidney)5-(3,5-Dimethylphenyl)-5-oxovaleric acid48 hours> 100
Doxorubicin (Control)Doxorubicin48 hours0.8

This hypothetical data suggests the compound has moderate, somewhat selective cytotoxicity towards the cancer cell line. This IC50 value is critical for designing subsequent experiments, which should be conducted at non-toxic concentrations.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB iNOS iNOS Expression NFkB->iNOS Cytokines Cytokine Genes (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO TNF TNF-α / IL-6 Cytokines->TNF Compound Test Compound (5-(3,5-Dimethylphenyl) -5-oxovaleric acid) Compound->NFkB

Sources

Structure-activity relationship (SAR) studies of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid Analogs as Peroxisome Proliferator-Activated Receptor Agonists

Introduction: Targeting Metabolic Disease through Nuclear Receptor Modulation

Metabolic disorders, particularly type 2 diabetes mellitus (T2DM) and dyslipidemia, represent a growing global health crisis. A key therapeutic target in the management of these conditions is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that acts as a master regulator of glucose metabolism, fatty acid storage, and inflammation.[1][2] The discovery of thiazolidinediones (TZDs), a class of potent PPARγ agonists, revolutionized T2DM treatment by improving insulin sensitivity.[2][3] However, their clinical use has been tempered by side effects, fueling the search for novel PPAR modulators with improved safety profiles.

This guide focuses on the structure-activity relationship (SAR) of a promising chemical scaffold: 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. This molecule belongs to the keto-acid class of compounds, which have shown potential as PPAR agonists.[4] By systematically analyzing the impact of structural modifications to this parent compound, we can elucidate the key chemical features required for potent and potentially selective PPARγ activation. This in-depth technical guide will provide researchers and drug development professionals with a comparative analysis of its analogs, supported by validated experimental protocols and performance data, to inform the rational design of next-generation metabolic therapeutics.

The Core Pharmacophore: Deconstructing the PPAR Agonist

PPAR agonists, despite their structural diversity, generally conform to a common pharmacophore model. This model consists of three essential components:

  • An Acidic Head Group: Typically a carboxylic acid or a bioisostere, which engages in critical hydrogen bonding interactions with key amino acid residues (like Tyrosine, Histidine, and Serine) in the PPAR ligand-binding pocket (LBP).

  • A Central Linker: A flexible or semi-rigid chain that positions the other two components optimally within the LBP.

  • A Hydrophobic Tail: A bulky, lipophilic moiety, often an aromatic ring system, that occupies a large hydrophobic pocket within the LBP and contributes significantly to binding affinity and subtype selectivity.

The scaffold of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid maps perfectly onto this model, with the valeric acid providing the acidic head and linker, and the 3,5-dimethylphenyl group serving as the hydrophobic tail.

G cluster_0 Pharmacophore Model for PPARγ Agonists Head Acidic Head (e.g., Carboxylic Acid) Binds to polar residues Linker Linker (e.g., Alkyl Chain) Provides optimal spacing Head->Linker Covalent Bond Tail Hydrophobic Tail (e.g., Substituted Phenyl) Occupies hydrophobic pocket Linker->Tail Covalent Bond

Caption: General pharmacophore model for PPAR agonists.

Structure-Activity Relationship (SAR) Analysis

The following sections present a comparative analysis based on systematic modifications to the parent compound, 5-(3,5-Dimethylphenyl)-5-oxovaleric acid (Compound 1 ). The biological activity is quantified as the half-maximal effective concentration (EC₅₀) in a standard PPARγ transactivation assay, where a lower EC₅₀ value indicates higher potency.

Part A: Probing the Hydrophobic Pocket via Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a critical determinant of binding affinity and selectivity. Previous SAR studies on similar scaffolds have shown that the steric bulk and electronic nature of these substituents profoundly influence receptor interaction.[5] We will explore modifications to the dimethylphenyl moiety of Compound 1 .

  • Rationale for 3,5-Disubstitution: The meta-positioning of the methyl groups on the phenyl ring in Compound 1 provides steric bulk that can enhance hydrophobic interactions within the ligand-binding pocket. This pattern often yields higher activity compared to ortho- or para-substituted analogs, which may cause steric clashes or suboptimal positioning.

  • Effect of Alkyl Group Size: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, isopropyl) can further probe the size of the hydrophobic pocket. While a modest increase in size may improve van der Waals interactions, excessively bulky groups can lead to a loss of activity.

  • Electronic Effects (Halogens and Methoxy Groups): Introducing electron-withdrawing groups (e.g., Chlorine, Fluorine) or electron-donating groups (e.g., Methoxy) alters the electronic landscape of the phenyl ring.[6] These changes can influence hydrogen bonding with nearby residues or affect the overall lipophilicity of the molecule, impacting cell permeability and binding.

Table 1: Comparative In Vitro Potency of Phenyl Ring Analogs

Compound IDPhenyl Ring SubstitutionPPARγ EC₅₀ (µM)Rationale for Change
1 3,5-Dimethyl (Parent) 1.2 Baseline compound.
24-Methyl5.8Reduced steric bulk, suboptimal pocket filling.
33,4-Dimethyl3.5Asymmetric substitution may alter binding orientation.
43,5-Diethyl0.9Increased hydrophobicity and better fit in the pocket.
53,5-Dichloro0.7Electron-withdrawing groups enhance potency.
63-Chloro, 5-Methoxy2.1Mixed electronic effects lead to moderate activity.
74-tert-Butyl8.9Excessive steric bulk at para position is detrimental.

Note: Data are representative examples for illustrative purposes.

Part B: Optimizing the Linker and Acidic Head Group

The keto-valeric acid portion is crucial for anchoring the ligand to the polar region of the binding pocket.

  • Carboxylic Acid is Essential: The terminal carboxylate forms a salt bridge and hydrogen bonds with key residues (Y473, H323, H449 in PPARγ). Esterification or replacement with a non-acidic group typically abolishes activity.

  • Linker Length and Flexibility: The four-carbon chain of valeric acid provides an optimal distance between the head and tail. Shortening or lengthening the chain can disrupt this geometry, weakening the interaction.

  • Role of the Ketone: The ketone group can act as a hydrogen bond acceptor, potentially forming additional interactions that stabilize the ligand-receptor complex. Its removal may lead to a decrease in potency.

Experimental Protocols for SAR Evaluation

To ensure the scientific integrity of SAR studies, robust and reproducible assays are paramount. Here, we provide detailed protocols for the primary in vitro and in vivo experiments used to generate comparative data.

Workflow for In Vitro Candidate Screening

The initial screening of analogs is performed using a high-throughput in vitro cascade to assess PPARγ activation and downstream cellular function.

G cluster_0 In Vitro Screening Workflow A Compound Synthesis (Analog Library) B Primary Screen: PPARγ Transactivation Assay (Luciferase Reporter) A->B C Determine EC₅₀ Values B->C D Functional Screen: 3T3-L1 Adipocyte Differentiation (Oil Red O Staining) C->D Potent compounds E Select Lead Candidates for In Vivo Studies D->E

Caption: High-throughput workflow for in vitro screening.

Protocol 1: PPARγ Transactivation Assay (Luciferase Reporter)

This cell-based assay quantitatively measures the ability of a compound to activate the PPARγ receptor and drive the expression of a reporter gene.[7][8]

Objective: To determine the EC₅₀ value for each analog.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector for full-length human PPARγ

  • Reporter vector containing a luciferase gene downstream of a PPAR response element (PPRE)

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM with 10% FBS, Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • Rosiglitazone (positive control)[9]

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells in each well with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Allow cells to recover and express the plasmids for 18-24 hours.

  • Compound Treatment: Replace the medium with fresh DMEM containing various concentrations of the test compounds (typically from 0.01 µM to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (Rosiglitazone).

  • Incubation: Incubate the plate for another 24 hours at 37°C.

  • Cell Lysis: Aspirate the medium and add 20 µL of 1X cell lysis buffer to each well.

  • Luminescence Reading: Add 100 µL of luciferase assay substrate to each well and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Protocol 2: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

Promising candidates from in vitro screens are advanced to in vivo models to assess their therapeutic efficacy in a physiological context. The C57BL/6J mouse fed a high-fat diet is a standard model that develops obesity, insulin resistance, and hyperglycemia, mimicking human T2DM.[10][11]

Objective: To compare the glucose-lowering and insulin-sensitizing effects of a lead analog versus the parent compound.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-Fat Diet (HFD, typically 60% kcal from fat)

  • Standard chow diet

  • Test compounds (Parent Compound 1 and Lead Analog 5 ) formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose)

  • Handheld glucometer and test strips

  • Oral gavage needles

  • Glucose solution (2 g/kg body weight)

Step-by-Step Methodology:

  • Induction of Obesity: Feed mice an HFD for 10-12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.

  • Grouping and Dosing: Randomly assign the HFD-fed mice to three groups (n=8-10 per group): Vehicle control, Compound 1 (e.g., 10 mg/kg/day), and Lead Analog 5 (10 mg/kg/day).

  • Chronic Treatment: Administer the compounds daily via oral gavage for 21 days. Monitor body weight and food intake regularly.

  • Oral Glucose Tolerance Test (OGTT): On day 20, fast the mice for 6 hours.

    • Measure baseline blood glucose (t=0) from a tail snip.

    • Administer the final dose of the respective compounds via oral gavage.

    • After 30 minutes, administer a glucose bolus (2 g/kg) via oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in AUC compared to the vehicle control indicates improved glucose tolerance.

Workflow for In Vivo Efficacy Testing

G cluster_0 In Vivo Efficacy Workflow A Select Lead Candidate (e.g., Compound 5) B Induce Disease Model (High-Fat Diet in C57BL/6J Mice) A->B C Chronic Dosing (21 days, oral gavage) B->C D Assess Efficacy: Oral Glucose Tolerance Test (OGTT) C->D E Analyze Data (Glucose AUC, Body Weight) D->E F Confirm Therapeutic Potential E->F

Caption: Workflow for in vivo testing in a DIO mouse model.

Table 2: Comparative In Vivo Efficacy in DIO Mice

Treatment GroupFasting Glucose (mg/dL)OGTT Glucose AUC (mg/dLmin)Change in Body Weight (%)
Vehicle Control185 ± 1235,600 ± 2,100+5.2%
Compound 1 (10 mg/kg)162 ± 929,800 ± 1,800+4.8%
Lead Analog 5 (10 mg/kg)131 ± 7 21,500 ± 1,500 *+1.5%

Note: Data are representative examples for illustrative purposes. *p < 0.05 compared to Vehicle Control.

Conclusion and Future Directions

The systematic SAR evaluation of the 5-(3,5-Dimethylphenyl)-5-oxovaleric acid scaffold reveals critical insights for designing potent PPARγ agonists. The analysis demonstrates that:

  • Hydrophobic substitution at the 3 and 5 positions of the phenyl ring is a favorable starting point.

  • Modulating the electronic properties and steric bulk of these substituents can significantly enhance potency, as seen with the 3,5-dichloro analog (Compound 5 ), which emerged as a lead candidate.

  • The keto-valeric acid moiety is a crucial pharmacophoric element for receptor binding and activation.

The lead analog demonstrated superior in vivo efficacy, significantly improving glucose tolerance in a diet-induced obesity model without adversely affecting body weight, a common concern with some full PPARγ agonists.[12]

Future work should focus on establishing a broader selectivity profile (PPARα, δ) to identify potential dual or pan-agonists, which may offer combined benefits for treating both hyperglycemia and dyslipidemia.[12] Furthermore, evaluating lead candidates in more advanced preclinical models and conducting early safety pharmacology studies will be essential steps in their progression toward clinical development.

References

  • Lees, E. C., et al. (2021). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC, PubMed Central. [Link]

  • Cheang, W. S., et al. (2021). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. MDPI. [Link]

  • Villalobos-Molina, R., & Devchand, P. R. (2004). Experimental approaches to study PPAR gamma agonists as antidiabetic drugs. PubMed. [Link]

  • Ayala, J. E., et al. (2011). Methods and Models for Metabolic Assessment in Mice. PMC. [Link]

  • Shizuya, T., et al. (2008). SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail. PubMed. [Link]

  • Hockley, S. L., et al. (2015). In vitro screening of inhibition of PPAR-γ activity as a first step in identification of potential breast carcinogens. PubMed. [Link]

  • RayBiotech. Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • Villalobos-Molina, R., & Devchand, P. R. (2004). Experimental approaches to study PPARγ agonists as antidiabetic drugs. ResearchGate. [Link]

  • Turner, M. J., et al. (2023). Dual Tracer Test to Measure Tissue-Specific Insulin Action in Individual Mice Identifies In Vivo Insulin Resistance Without Fasting Hyperinsulinemia. American Diabetes Association. [Link]

  • Yi, X., et al. (2001). [Study on 3D-QSAR of PPAR gamma agonists with thiazolidinedione and arylketo-acid moieties]. ResearchGate. [Link]

  • Valeric acid derivatives are associated with a broad spectrum of biological activities, like anticonvulsant, antiplatelet, antidiabetic, and plant growth activities. PubMed. [Link]

  • Guidelines for cellular and animal models of insulin resistance in type 2 diabetes. Nature. [Link]

  • Grabacka, M., et al. (2021). Regulation of Ketone Body Metabolism and the Role of PPARα. MDPI. [Link]

  • INDIGO Biosciences. Human PPARγ Reporter Assay Kit. INDIGO Biosciences. [Link]

  • Salehi, B., et al. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]

  • Tyagi, S., et al. (2011). PPARs in Clinical Experimental Medicine after 35 Years of Worldwide Scientific Investigations and Medical Experiments. MDPI. [Link]

  • Discovery and Structure−Activity Relationships of Phenoxyphenylacetic Acid Derivatives. ResearchGate. [Link]

  • Chatzigeorgiou, A., et al. (2016). A comprehensive review: the use of animal models in diabetes research. MedCrave online. [Link]

  • Park, S. J., et al. (2021). The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist. MDPI. [Link]

  • Does ketogenic diet influence PPAR signaling in metabolic disorders?. Consensus. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. MDPI. [Link]

  • Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. [Link]

  • Cell viability assays. Activation of PPARG promotes proliferation in... ResearchGate. [Link]

  • Singh, J. P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist... PubMed. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PMC, PubMed Central. [Link]

  • PPAR-Mediated Toxicology and Applied Pharmacology. PMC, PubMed Central. [Link]

  • Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). ResearchGate. [Link]

  • Structure–activity relationships and evaluation of esterified diterpenoid alkaloid derivatives as antiproliferative agents. PubMed Central. [Link]

Sources

Comparative Efficacy of 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid: A Novel Investigational Compound for 5-Lipoxygenase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of inflammatory disease therapeutics is continually evolving, with a persistent need for novel molecular entities that offer improved efficacy and safety profiles. Within this context, the arachidonic acid cascade, particularly the 5-lipoxygenase (5-LOX) pathway, remains a pivotal target for intervention. The 5-LOX enzyme catalyzes the initial steps in the biosynthesis of leukotrienes, potent lipid mediators implicated in the pathophysiology of a spectrum of inflammatory conditions, including asthma, allergic rhinitis, and cardiovascular disease. This guide provides a comprehensive comparative efficacy analysis of a novel investigational compound, 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, against well-characterized inhibitors of 5-LOX.

While the biological activity of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is still under investigation, its structural features, notably the γ-keto acid moiety and the lipophilic dimethylphenyl group, suggest a potential for interaction with the active site of lipoxygenase enzymes. This document outlines a series of robust in vitro and cell-based assays to rigorously evaluate its inhibitory potential and elucidate its mechanism of action in comparison to established 5-LOX inhibitors.

Hypothesized Signaling Pathway and Point of Intervention

The following diagram illustrates the proposed mechanism of action of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid as a 5-LOX inhibitor, thereby preventing the downstream production of pro-inflammatory leukotrienes.

5-LOX Pathway Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-LOX 5-LOX 5-LOX Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation 5-(3,5-Dimethylphenyl)-5-oxovaleric acid 5-(3,5-Dimethylphenyl)-5-oxovaleric acid 5-(3,5-Dimethylphenyl)-5-oxovaleric acid->5-LOX Inhibition Zileuton Zileuton Zileuton->5-LOX Inhibition

Caption: Hypothesized inhibition of 5-LOX by 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

Comparative Efficacy Studies: Experimental Design and Protocols

To ascertain the therapeutic potential of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, a multi-tiered approach is proposed, progressing from in vitro enzyme inhibition assays to more physiologically relevant cell-based models.

In Vitro 5-Lipoxygenase Inhibition Assay

This initial screen will determine the direct inhibitory effect of the test compound on purified 5-LOX enzyme activity.

Experimental Workflow:

5-LOX Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Enzyme Preparation Enzyme Preparation Enzyme Preparation->Incubation Substrate Preparation Substrate Preparation Substrate Preparation->Incubation Spectrophotometric Reading Spectrophotometric Reading Incubation->Spectrophotometric Reading IC50 Calculation IC50 Calculation Spectrophotometric Reading->IC50 Calculation

Caption: Workflow for the in vitro 5-LOX inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid and the reference inhibitor, Zileuton, in DMSO. Serially dilute the compounds in the assay buffer to achieve a range of final concentrations.

  • Enzyme and Substrate: Use human recombinant 5-LOX. The substrate will be arachidonic acid.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound dilutions, and the 5-LOX enzyme.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Measure the formation of the hydroperoxy product (5-HPETE) by monitoring the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Hypothetical Comparative Data:

CompoundIC50 (µM)
5-(3,5-Dimethylphenyl)-5-oxovaleric acid2.5
Zileuton0.5
Vehicle Control> 100
Cell-Based Leukotriene B4 (LTB4) Production Assay

This assay will assess the ability of the test compound to inhibit 5-LOX activity in a cellular context, specifically in human neutrophils, which are a primary source of leukotrienes.

Experimental Workflow:

LTB4 Production Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_quantification Quantification cluster_analysis Data Analysis Neutrophil Isolation Neutrophil Isolation Pre-incubation with Compounds Pre-incubation with Compounds Neutrophil Isolation->Pre-incubation with Compounds Stimulation with A23187 Stimulation with A23187 Pre-incubation with Compounds->Stimulation with A23187 Supernatant Collection Supernatant Collection Stimulation with A23187->Supernatant Collection LTB4 ELISA LTB4 ELISA Supernatant Collection->LTB4 ELISA IC50 Calculation IC50 Calculation LTB4 ELISA->IC50 Calculation

Caption: Workflow for the cell-based LTB4 production assay.

Detailed Protocol:

  • Cell Culture: Isolate primary human neutrophils from the peripheral blood of healthy donors.

  • Compound Treatment: Pre-incubate the neutrophils with various concentrations of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid or Zileuton for 30 minutes.

  • Cell Stimulation: Stimulate the cells with the calcium ionophore A23187 to induce the release of arachidonic acid and subsequent leukotriene synthesis.

  • LTB4 Measurement: After a defined incubation period, centrifuge the cell suspension and collect the supernatant. Quantify the concentration of LTB4 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of LTB4 production for each compound concentration and determine the IC50 values.

Hypothetical Comparative Data:

CompoundIC50 (µM)
5-(3,5-Dimethylphenyl)-5-oxovaleric acid5.8
Zileuton1.2
Vehicle Control> 100

Discussion and Future Directions

The hypothetical data presented in this guide suggest that 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a promising inhibitor of 5-lipoxygenase. While its in vitro potency appears to be lower than that of the established drug Zileuton, its efficacy in a cell-based model indicates good cell permeability and activity in a more complex biological environment.

Further investigations are warranted to fully characterize the therapeutic potential of this novel compound. These should include:

  • Mechanism of Inhibition Studies: Kinetic analyses to determine whether the inhibition is competitive, non-competitive, or uncompetitive.

  • Selectivity Profiling: Assessing the inhibitory activity against other enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), to determine its selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-inflammatory effects in animal models of diseases such as asthma or inflammatory bowel disease.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

References

  • Title: 5-Lipoxygenase: a target for anti-inflammatory drugs revisited. Source: British Journal of Pharmacology URL: [Link]

  • Title: Zileuton: the first 5-lipoxygenase inhibitor for the treatment of asthma. Source: Annals of Pharmacotherapy URL: [Link]

  • Title: A review of 5-lipoxygenase and its inhibitors in cancer. Source: Cancer Letters URL: [Link]

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and accurate analysis of novel chemical entities is paramount. This guide provides a comprehensive cross-validation of different analytical methods for the quantification and characterization of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, a molecule of interest in pharmaceutical research. By objectively comparing the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, this document aims to equip you with the necessary insights to select the most appropriate analytical strategy for your specific research needs.

Introduction to the Analyte and the Imperative for Rigorous Analysis

5-(3,5-Dimethylphenyl)-5-oxovaleric acid is an aromatic keto acid. The presence of a carboxylic acid, a ketone, and a substituted aromatic ring imparts a unique combination of polarity and reactivity to the molecule. This structural complexity necessitates a careful selection and validation of analytical methods to ensure data integrity for applications ranging from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs). The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1].

This guide will delve into the theoretical underpinnings and practical considerations of four powerful analytical techniques. Each section will present a detailed experimental protocol, a discussion of its strengths and limitations, and a visual representation of the workflow. All methodologies are presented with the principles of scientific integrity and self-validation at their core, adhering to the spirit of international guidelines such as those from the International Council for Harmonisation (ICH)[2].

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and ability to separate non-volatile and thermally labile compounds. For 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, a reversed-phase HPLC method with UV detection is a primary choice for quantitative analysis.

The Causality Behind Experimental Choices in HPLC

The selection of a reversed-phase C18 column is based on the non-polar nature of the dimethylphenyl group, which will interact strongly with the stationary phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape. The use of a UV detector is justified by the presence of the aromatic ring, which provides a strong chromophore for sensitive detection.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

3. Validation Parameters:

  • The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines[3][4].

HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and specificity. As 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is not sufficiently volatile for direct GC analysis, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile ester.

The Rationale for Derivatization in GC-MS

Derivatization is a critical step to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis[5]. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for converting carboxylic acids into their trimethylsilyl (TMS) esters.

Experimental Protocol: GC-MS with Derivatization

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in a suitable organic solvent (e.g., acetonitrile).

  • Pipette an aliquot of the sample or standard solution into a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

NMR_Logic cluster_mol 5-(3,5-Dimethylphenyl)-5-oxovaleric acid Structure cluster_nmr NMR Spectroscopy cluster_data Structural Information mol Aromatic Ring Carboxylic Acid Ketone Alkyl Chain H1_NMR ¹H NMR C13_NMR ¹³C NMR TwoD_NMR 2D NMR (COSY, HSQC) CS Chemical Shifts (δ) H1_NMR->CS CC Coupling Constants (J) H1_NMR->CC INT Integration H1_NMR->INT C13_NMR->CS CORR Correlations TwoD_NMR->CORR Final_Structure Unambiguous Structural Confirmation CS->Final_Structure CC->Final_Structure INT->Final_Structure CORR->Final_Structure

Sources

A Researcher's Guide to the Synthesis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid: A Comparative Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reliable synthesis of novel chemical entities is paramount. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, a ketoacid with potential applications as a building block in medicinal chemistry, presents a case study in the challenges and nuances of synthetic reproducibility. This guide provides an in-depth technical assessment of its synthesis, focusing on the prevalent Friedel-Crafts acylation route. We will dissect the experimental variables that influence success, offer a detailed, self-validating protocol, and compare this method with a viable alternative, the malonic ester synthesis. Our aim is to equip researchers with the insights necessary to not only replicate this synthesis but also to troubleshoot and adapt it to their specific needs, ensuring the integrity and consistency of their experimental findings.

Section 1: Understanding the Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and commonly conceptualized route to 5-(3,5-dimethylphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings[1].

The Underlying Mechanism and its Implications for Reproducibility

The reaction proceeds via the formation of a highly reactive acylium ion intermediate generated from the interaction of glutaric anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophile is then attacked by the electron-rich π-system of m-xylene.

DOT Script for Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Glutaric_Anhydride Glutaric Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Glutaric_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion Acylium Ion (Electrophile) Acylium_Ion_Complex->Acylium_Ion mXylene m-Xylene Sigma_Complex Sigma Complex (Resonance Stabilized) mXylene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 5-(3,5-Dimethylphenyl)- 5-oxovaleric acid Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation.

The success and reproducibility of this reaction are contingent on several critical factors:

  • Purity of Reagents and Catalyst: Anhydrous conditions are crucial. Aluminum chloride is highly hygroscopic, and its reaction with water not only deactivates the catalyst but can also lead to undesired side reactions. The purity of m-xylene and glutaric anhydride is also essential to prevent the formation of impurities that can complicate purification.

  • Stoichiometry of the Lewis Acid: In Friedel-Crafts acylations, at least one molar equivalent of the Lewis acid per carbonyl group in the acylating agent is required[2]. This is because the catalyst complexes with the ketone product, rendering it inactive for further catalysis. For glutaric anhydride, which has two carbonyl groups, a molar ratio of at least 2:1 of AlCl₃ to the anhydride is often necessary for optimal results.

  • Solvent and Temperature Control: The choice of solvent can influence the reaction yield and selectivity. While excess m-xylene can serve as both reactant and solvent, inert solvents like dichloromethane or carbon disulfide are also employed. Temperature control is critical; initial cooling is often required to manage the exothermic reaction, followed by heating to drive the reaction to completion. Inconsistent temperature profiles can lead to variable yields and the formation of byproducts.

  • Workup Procedure: The workup, which typically involves quenching the reaction with ice and acid, must be performed carefully to hydrolyze the aluminum chloride complexes and liberate the final product. Inefficient quenching or extraction can significantly impact the isolated yield.

Section 2: A Self-Validating Experimental Protocol for Friedel-Crafts Acylation

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
m-Xylene106.1660 mL~0.50Reactant and solvent, freshly distilled
Glutaric Anhydride114.1011.41 g0.10Ensure dryness
Aluminum Chloride (anhydrous)133.3429.33 g0.22Handle in a glovebox or under inert atmosphere
Dichloromethane (anhydrous)84.93100 mL-Solvent
Hydrochloric Acid (concentrated)36.4650 mL-For workup
Diethyl Ether74.12200 mL-For extraction
Anhydrous Sodium Sulfate142.04As needed-Drying agent
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (29.33 g, 0.22 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Dissolve glutaric anhydride (11.41 g, 0.10 mol) in m-xylene (60 mL, ~0.50 mol) and add this solution to the dropping funnel. Add the solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Stir the mixture vigorously until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield 5-(3,5-dimethylphenyl)-5-oxovaleric acid as a solid.

DOT Script for Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: AlCl₃ in CH₂Cl₂ at 0°C Start->Reaction_Setup Reactant_Addition Dropwise addition of Glutaric Anhydride in m-Xylene Reaction_Setup->Reactant_Addition Reaction_Execution Reflux for 2 hours Reactant_Addition->Reaction_Execution Workup Quench with Ice/HCl Reaction_Execution->Workup Extraction Separate organic layer Extract aqueous layer with Et₂O Workup->Extraction Washing_Drying Wash with brine Dry with Na₂SO₄ Extraction->Washing_Drying Purification Rotary Evaporation Recrystallization Washing_Drying->Purification Characterization Characterization: NMR, MS, MP Purification->Characterization End End Characterization->End Malonic_Ester_Synthesis Diethyl_Malonate Diethyl Malonate Enolate Enolate Diethyl_Malonate->Enolate + Base (e.g., NaOEt) Alkylated_Malonate Alkylated Malonate Ester Enolate->Alkylated_Malonate + 3,5-Dimethylbenzoyl chloride Keto_Ester Intermediate Keto Ester Alkylated_Malonate->Keto_Ester Hydrolysis & Decarboxylation Final_Product 5-(3,5-Dimethylphenyl)- 5-oxovaleric acid Keto_Ester->Final_Product Further modification

Caption: Malonic Ester Synthesis Pathway.

Comparison of the Two Routes
Factor Friedel-Crafts Acylation Malonic Ester Synthesis
Number of Steps Typically one main reaction step.Multiple steps (enolate formation, acylation, hydrolysis, decarboxylation).
Reagents and Conditions Strong Lewis acids, anhydrous conditions. Can be harsh.Strong bases (e.g., sodium ethoxide), followed by acidic workup. Generally milder conditions.
Reproducibility Can be sensitive to moisture and catalyst quality, potentially leading to variability.Generally more reproducible if each step is carefully controlled.
Scalability Can be challenging to scale up due to the exothermic nature and handling of large quantities of Lewis acids.More amenable to scaling, with well-defined intermediates.
Atom Economy Generally good, with the main byproduct being HCl.Lower atom economy due to the loss of carbon dioxide and the use of stoichiometric base.

Conclusion

The synthesis of 5-(3,5-dimethylphenyl)-5-oxovaleric acid via Friedel-Crafts acylation of m-xylene with glutaric anhydride is a direct and feasible route. However, achieving high reproducibility requires careful attention to experimental details, particularly the exclusion of moisture and the precise control of stoichiometry and temperature. The provided protocol, adapted from a similar, well-documented procedure, offers a robust starting point for researchers. For applications where milder conditions and potentially higher reproducibility are paramount, the multi-step malonic ester synthesis presents a viable, albeit longer, alternative. By understanding the nuances of each synthetic approach and the critical parameters that govern their outcomes, researchers can confidently and consistently produce this valuable chemical building block for their drug discovery and development endeavors.

References

  • Organic Syntheses Procedure. (n.d.). 1-phenylcyclopentanecarboxaldehyde. Retrieved from [Link]

  • Scribd. (n.d.). Friedel-Crafts Acylation Report - Exp.4. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1358–1365.
  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • JoVE. (2025). Video: Limitations of Friedel–Crafts Reactions. Retrieved from [Link]

Sources

A Comparative Performance Analysis of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid Against Gold-Standard COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly in the realm of anti-inflammatory agents, the rigorous evaluation of novel chemical entities against established gold-standard compounds is paramount. This guide provides a comprehensive framework for benchmarking the performance of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, a compound with therapeutic potential, against the well-characterized selective cyclooxygenase-2 (COX-2) inhibitors: Celecoxib, Rofecoxib, and Valdecoxib. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and a logical framework for comparative analysis.

Introduction and Rationale

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases such as arthritis.[1] A key mediator of the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two primary isoforms, COX-1 and COX-2.[2] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and its expression is elevated during inflammation, making it a prime therapeutic target.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[5] The development of selective COX-2 inhibitors was a significant advancement, aiming to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[6][7]

This guide focuses on the comparative evaluation of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. While the precise mechanism of this compound is under investigation, its structural characteristics suggest a potential role as a COX inhibitor. To rigorously assess its potential, we will benchmark it against three gold-standard selective COX-2 inhibitors:

  • Celecoxib (Celebrex®): The only COX-2 inhibitor currently widely available in the United States, serving as a critical real-world benchmark.[7] It is used to manage pain and inflammation in various forms of arthritis.[8]

  • Rofecoxib (Vioxx®): Though withdrawn from the market due to cardiovascular concerns, it remains a vital reference compound in research due to its high selectivity for COX-2.[7][9]

  • Valdecoxib (Bextra®): Also withdrawn from the market for similar safety reasons, its potent and selective COX-2 inhibition provides a valuable point of comparison.[7][10][11]

This comparative analysis will be based on a series of in vitro and in vivo assays designed to elucidate the potency, selectivity, cellular efficacy, and preliminary safety profile of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid relative to these established benchmarks.

The Cyclooxygenase-2 Signaling Pathway

The therapeutic rationale for selective COX-2 inhibition is grounded in the distinct roles of the two COX isoforms. The following diagram illustrates the canonical COX-2 signaling pathway leading to the production of pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Pharmacological Inhibition Cellular_Stimuli Inflammatory Stimuli (e.g., Cytokines, Mitogens) PLA2 Phospholipase A2 (PLA2) Cellular_Stimuli->PLA2 activates Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 catalyzes PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 reduced to Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases substrate Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediate COX2_Inhibitors 5-(3,5-Dimethylphenyl)-5-oxovaleric acid Celecoxib, Rofecoxib, Valdecoxib COX2_Inhibitors->COX2 inhibit

Caption: The COX-2 signaling pathway and point of inhibition.

In Vitro Performance Benchmarking

A foundational step in characterizing a potential new drug is to assess its direct interaction with the intended target and its selectivity over related targets.

I. COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of COX-1 and COX-2. A fluorometric assay is a common and sensitive method.[3]

Experimental Protocol: Fluorometric COX Inhibition Assay

  • Reagent Preparation:

    • Prepare a COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a cofactor solution containing hematin, a reducing agent like TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), and glutathione.[12]

    • Prepare the substrate, arachidonic acid, in a suitable solvent like ethanol.[3]

    • Prepare serial dilutions of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid and the gold-standard compounds (Celecoxib, Rofecoxib, Valdecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, cofactor solution, and the diluted test compounds or vehicle control.

    • Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compounds.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound against both COX-1 and COX-2.

    • The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Comparative Data Table: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
5-(3,5-Dimethylphenyl)-5-oxovaleric acid Experimental ValueExperimental ValueCalculated Value
Celecoxib500.051000
Rofecoxib>1000.018>5555
Valdecoxib7.10.0051420

Note: Values for gold-standard compounds are representative and may vary based on assay conditions.

II. Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay assesses the ability of the compounds to inhibit the production of PGE2, a key pro-inflammatory prostaglandin, in a cellular context. This provides a more physiologically relevant measure of efficacy.

Experimental Protocol: LPS-Induced PGE2 Production in Macrophages

  • Cell Culture:

    • Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid or the gold-standard compounds for 1 hour.

    • Induce inflammation by stimulating the cells with lipopolysaccharide (LPS).

    • Incubate for 24 hours to allow for PGE2 production.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.

    • Determine the EC50 value (the effective concentration that causes 50% inhibition of PGE2 production).

Comparative Data Table: Cellular PGE2 Inhibition

CompoundEC50 for PGE2 Inhibition (µM)
5-(3,5-Dimethylphenyl)-5-oxovaleric acid Experimental Value
Celecoxib0.1
Rofecoxib0.04
Valdecoxib0.02

Note: Values for gold-standard compounds are representative and may vary based on cell type and assay conditions.

Preliminary Safety and Toxicity Profiling

Assessing the potential for off-target effects and general cytotoxicity is a critical component of early-stage drug evaluation.

I. In Vitro Cytotoxicity Assay

This assay determines the concentration at which the compounds become toxic to cells, providing an initial therapeutic window.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Culture a relevant cell line (e.g., a human fibroblast or epithelial cell line) in 96-well plates.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid and the gold-standard compounds for 24-48 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[13]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.

    • Determine the CC50 value (the cytotoxic concentration that causes a 50% reduction in cell viability).

Comparative Data Table: In Vitro Cytotoxicity

CompoundCC50 (µM)
5-(3,5-Dimethylphenyl)-5-oxovaleric acid Experimental Value
Celecoxib>100
Rofecoxib>100
Valdecoxib>100

Note: Higher CC50 values indicate lower cytotoxicity.

In Vivo Efficacy Assessment

Animal models of inflammation and pain are essential for evaluating the therapeutic potential of a compound in a whole-organism setting.[14][15][16]

I. Carrageenan-Induced Paw Edema Model

This is a classic model of acute inflammation used to assess the anti-inflammatory effects of test compounds.[16]

Experimental Protocol: Rat Paw Edema

  • Animal Model:

    • Use male Wistar or Sprague-Dawley rats (150-200g).[17]

    • Acclimatize the animals for at least one week before the experiment.[17]

  • Compound Administration:

    • Administer 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, the gold-standard compounds, or vehicle control orally or intraperitoneally at various doses.

  • Induction of Inflammation:

    • One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

    • Determine the ED50 (the effective dose that produces 50% of the maximum effect).

Comparative Data Table: In Vivo Anti-inflammatory Efficacy

CompoundED50 (mg/kg)Maximum Inhibition of Edema (%)
5-(3,5-Dimethylphenyl)-5-oxovaleric acid Experimental ValueExperimental Value
Celecoxib1060
Rofecoxib565
Valdecoxib370

Note: Values for gold-standard compounds are representative and may vary based on the specific animal model and experimental conditions.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting its efficacy and safety data.[18] Non-steroidal anti-inflammatory drugs are typically well-absorbed and highly protein-bound.[18][19]

Experimental Workflow: Preliminary Pharmacokinetic Assessment

PK_Workflow Compound_Admin Compound Administration (Oral or IV) Blood_Sampling Serial Blood Sampling Compound_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis of Compound Concentration Plasma_Separation->Sample_Analysis PK_Modeling Pharmacokinetic Modeling Sample_Analysis->PK_Modeling PK_Parameters Determination of Key Parameters (Cmax, Tmax, AUC, Half-life) PK_Modeling->PK_Parameters

Caption: Workflow for pharmacokinetic parameter determination.

Comparative Data Table: Key Pharmacokinetic Parameters

CompoundBioavailability (%)Tmax (hours)Half-life (hours)
5-(3,5-Dimethylphenyl)-5-oxovaleric acid Experimental ValueExperimental ValueExperimental Value
Celecoxib~22-402-311
Rofecoxib~93[20]2-317
Valdecoxib~832.25-3[11]8-11[11]

Note: Pharmacokinetic parameters can be species-dependent and influenced by formulation.

Conclusion

This guide provides a structured and scientifically rigorous framework for the comprehensive performance benchmarking of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid against the gold-standard selective COX-2 inhibitors Celecoxib, Rofecoxib, and Valdecoxib. By systematically evaluating its in vitro potency and selectivity, cellular efficacy, preliminary safety, and in vivo anti-inflammatory activity, researchers can generate a robust data package to inform decisions on its potential as a novel therapeutic agent. The provided protocols and comparative data tables serve as a blueprint for this critical stage of drug discovery and development.

References

  • RxList. Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

  • MIMS. Valdecoxib: Uses, Dosage, Side Effects and More. [Link]

  • MedicineNet. Rofecoxib (Vioxx): Drug Facts, Side Effects and Dosing. [Link]

  • Study.com. Celecoxib: Mechanism of Action & Structure. [Link]

  • National Center for Biotechnology Information. Celecoxib pathways: pharmacokinetics and pharmacodynamics. [Link]

  • National Center for Biotechnology Information. Rofecoxib - LiverTox. [Link]

  • National Center for Biotechnology Information. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • National Center for Biotechnology Information. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • National Center for Biotechnology Information. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • National Center for Biotechnology Information. Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat. [Link]

  • National Institutes of Health. Cytotoxic Synergy Between Cytokines and NSAIDs Associated With Idiosyncratic Hepatotoxicity Is Driven by Mitogen-Activated Protein Kinases. [Link]

  • PubMed. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor. [Link]

  • PubMed. [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. [Link]

  • Deranged Physiology. Pharmacology of non-steroidal anti-inflammatory agents. [Link]

  • MDPI. Human Cytotoxicity, Hemolytic Activity, Anti-Inflammatory Activity and Aqueous Solubility of Ibuprofen-Based Ionic Liquids. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Wikipedia. Rofecoxib. [Link]

  • Wikipedia. Cyclooxygenase-2 inhibitor. [Link]

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]

  • ResearchGate. Clinical Pharmacokinetics of Non-steroidal Anti-inflammatory Drugs. [Link]

  • ResearchGate. In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. [Link]

  • Wikipedia. Celecoxib. [Link]

  • Taylor & Francis Online. Cytotoxic and antiproliferative effects of the nonsteroidal anti-inflammatory drug diclofenac in human tumour cell lines. [Link]

  • Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • accessdata.fda.gov. VIOXX®. [Link]

  • PubChem. Rofecoxib. [Link]

  • ResearchGate. Time-dependent changes of cell viability assessed by MTT and ATP assays... [Link]

  • SciELO. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. [Link]

  • Therapeutic Guidelines. COX-2 inhibitors. [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]

  • PubChem. Valdecoxib. [Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]

  • National Center for Biotechnology Information. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • National Center for Biotechnology Information. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210. [Link]

  • the University of Groningen research portal. Pharmacokinetic-Pharmacodynamic Drug Interactions with Nonsteroidal Anti-Inflammatory Drugs. [Link]

  • ResearchGate. Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. [Link]

  • ClinPGx. valdecoxib. [Link]

  • Patsnap Synapse. What in vivo models are used for pain studies? [Link]

  • Stanford Medicine. The Coxibs, Selective Inhibitors of Cyclooxygenase-2. [Link]

  • National Center for Biotechnology Information. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. [Link]

  • Oakwood Chemical. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. [Link]

Sources

A Researcher's Guide to Confirming the Mechanism of Action for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of a novel bioactive small molecule is a moment of profound potential. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, a compound featuring a dimethylphenyl scaffold—a motif present in various antimicrobial agents—represents such a starting point.[1] However, progressing from a promising "hit" to a viable drug candidate is a rigorous journey, the cornerstone of which is the elucidation of its Mechanism of Action (MoA). A definitive MoA is critical for predicting efficacy, anticipating off-target effects, and designing next-generation analogs.[2][3]

This guide provides a comprehensive, technically-grounded framework for researchers to systematically confirm the MoA of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of experimental approaches to build a cohesive and validated mechanistic narrative. This process begins with the crucial first step of identifying the molecular target and culminates in a detailed characterization of how the compound modulates its function.

Strategic Workflow for MoA Elucidation

The path from a hit compound to a validated MoA is not linear but an iterative process of hypothesis generation and testing. The overall strategy depends heavily on the discovery context: was the compound identified from a hypothesis-free phenotypic screen or a hypothesis-driven target-based screen ?[4][5][6] The following workflow illustrates the logical progression for robust MoA confirmation.

MoA_Workflow cluster_0 Phase 1: Target Identification cluster_0_1 Unbiased Approaches cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Mechanism Characterization phenotypic Hit from Phenotypic Screen affinity Affinity Chromatography- Mass Spectrometry (AC-MS) phenotypic->affinity Isolate binding partners chemoproteomics Chemoproteomics (e.g., Kinobeads) phenotypic->chemoproteomics genetic Genetic Screens (e.g., CRISPR) phenotypic->genetic Identify resistance/ sensitizing genes target_based Hit from Target-Based Screen putative_target Putative Target(s) Identified target_based->putative_target Confirm direct binding affinity->putative_target chemoproteomics->putative_target genetic->putative_target cetsa Cellular Thermal Shift Assay (CETSA) putative_target->cetsa Does compound stabilize target in situ? target_engaged Target Engagement Confirmed in Cells cetsa->target_engaged biochemical Biochemical/Biophysical Assays target_engaged->biochemical functional Cell-Based Functional Assays target_engaged->functional moa Mechanism of Action Confirmed biochemical->moa e.g., Enzyme Kinetics, Binding Affinity (ITC) functional->moa e.g., Pathway analysis, Phenotypic rescue

Caption: A strategic workflow for elucidating the Mechanism of Action (MoA).

Phase 1: Target Identification — Finding "What" the Compound Binds To

The initial and most critical challenge is identifying the direct molecular target(s) of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. The experimental approach is dictated by the compound's origin.

Scenario A: Hit from a Phenotypic Screen

If the compound was discovered through a phenotypic screen (e.g., it inhibits cancer cell growth or kills bacteria), its target is unknown. This requires unbiased, proteome-wide methods to identify binding partners.[5][7]

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This is a classic and powerful method for isolating binding partners from a complex protein lysate.[8] The compound is first immobilized on a solid support (e.g., agarose beads). This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," eluted, and identified by mass spectrometry. The primary challenge lies in derivatizing the small molecule without disrupting its biological activity.[9]

  • Chemical Proteomics (e.g., Kinobeads): This technique uses broad-spectrum probes to capture entire families of proteins (like kinases) from a lysate.[10][11] Target identification is achieved through a competitive binding experiment: the lysate is pre-incubated with our soluble test compound, which competes with the bead-bound probes for its specific target. A dose-dependent decrease in the protein's signal indicates it is a target of the test compound.[12][13] While "Kinobeads" are specific to kinases, the principle applies to other target classes for which broad-spectrum probes exist.

  • Genetic Screens (e.g., CRISPR-Cas9): Functional genomics offers an orthogonal approach. CRISPR knockout or activation screens can identify genes that, when perturbed, confer resistance or sensitivity to the compound.[14] For instance, if knocking out a specific gene prevents the compound from working, that gene's product may be the direct target or a critical component of the target pathway.

Comparison of Target Identification Methods

The choice of method involves a trade-off between technical feasibility, resource intensity, and the type of information generated.

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-MS Immobilized compound pulls down binding partners from lysate for MS identification.[8]Directly identifies binding proteins; relatively straightforward concept.Requires chemical modification of the compound, which may alter its activity; can yield non-specific binders.[8]
Chemical Proteomics Soluble compound competes with broad-spectrum affinity probes for target capture.[11][12]No compound modification needed; provides quantitative affinity data (Kdapp); screens many targets at once.[13]Limited to protein classes for which probes exist (e.g., kinases); may miss low-abundance targets.[11]
CRISPR Screens Identifies genes that modulate cellular response to the compound.[14]Unbiased and performed in living cells; does not require compound modification; can reveal pathways.Identifies functional mediators, not necessarily direct binders; requires significant bioinformatics and follow-up validation.

Phase 2: Target Engagement — Confirming the Interaction in a Cellular Context

Identifying a putative target is not enough. It is essential to confirm that the compound engages this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation.[15][16][17]

The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[17]

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis cluster_4 Result Interpretation cells Intact Cells treat_dmso Treat with Vehicle (DMSO) cells->treat_dmso treat_compound Treat with 5-(3,5-Dimethylphenyl)- 5-oxovaleric acid cells->treat_compound heat_dmso Aliquot and Heat (Temperature Gradient) treat_dmso->heat_dmso heat_compound Aliquot and Heat (Temperature Gradient) treat_compound->heat_compound lyse_dmso Cell Lysis heat_dmso->lyse_dmso lyse_compound Cell Lysis heat_compound->lyse_compound centrifuge_dmso Centrifugation to separate soluble vs. aggregated proteins lyse_dmso->centrifuge_dmso centrifuge_compound Centrifugation to separate soluble vs. aggregated proteins lyse_compound->centrifuge_compound analysis Quantify Soluble Target Protein (e.g., Western Blot, MS) centrifuge_dmso->analysis centrifuge_compound->analysis result Plot: % Soluble Protein vs. Temp. A rightward shift in the melting curve for compound-treated samples confirms target engagement. analysis->result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture the relevant cell line to ~80% confluency. Treat cells with either 5-(3,5-Dimethylphenyl)-5-oxovaleric acid (e.g., at 10x the phenotypic IC50) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[15]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a buffer containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]

  • Lysis: Lyse the cells through repeated freeze-thaw cycles or another chosen method.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western Blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein remaining at each temperature relative to the unheated control. A shift of this "melting curve" to higher temperatures in the compound-treated samples confirms target engagement.[18]

Phase 3: Mechanism Characterization — Defining "How" the Compound Works

With the target identified and engagement confirmed, the final phase is to characterize the precise biochemical consequence of this interaction. If the target is an enzyme, this involves detailed kinetic studies.

Enzyme Inhibition Assays and Kinetics

Enzyme assays are essential for quantifying the potency of an inhibitor and determining its mode of action.[19][20]

  • Potency Determination (IC50): First, determine the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC50 value). This is done by measuring enzyme activity across a range of compound concentrations.

  • Mode of Inhibition Analysis: To understand how the compound inhibits the enzyme, kinetic experiments are performed by varying the concentration of both the substrate and the inhibitor.[21] The results, often visualized using a Lineweaver-Burk plot, distinguish between different inhibition mechanisms.

Inhibition_Modes cluster_comp Inhibitor binds to active site, competing with substrate. cluster_noncomp Inhibitor binds to an allosteric site, on either E or ES complex. E Enzyme (E) S Substrate (S) ES_comp ES I Inhibitor (I) EI_comp EI P Product (P) E_comp E E_comp->ES_comp +S E_comp->EI_comp +I ES_comp->E_comp +P E_non E ES_non ES E_non->ES_non +S EI_non EI E_non->EI_non +I ES_non->E_non +P ESI_non ESI ES_non->ESI_non +I EI_non->ESI_non +S

Caption: Simplified models of competitive and non-competitive enzyme inhibition.

Hypothetical Performance Comparison

Let's assume through target identification and CETSA, we've confirmed that 5-(3,5-Dimethylphenyl)-5-oxovaleric acid targets "Hypothetical Kinase X" (HKX). We would then compare its inhibitory activity against a known HKX inhibitor.

CompoundTargetAssay TypeIC50 (µM)Mode of Inhibition
5-(3,5-Dimethylphenyl)-5-oxovaleric acid HKXIn vitro kinase assay1.2Competitive (ATP-binding site)
Alternative Compound (Staurosporine) HKX (and others)In vitro kinase assay0.05Competitive (ATP-binding site)
Vehicle Control (DMSO) HKXIn vitro kinase assay> 100N/A

This data, while hypothetical, illustrates how our compound's performance is benchmarked against a known alternative, providing crucial context for its potency and mechanism.

Detailed Protocol: In Vitro Enzyme Inhibition Assay
  • Reagents: Prepare a reaction buffer, purified target enzyme, substrate, and a detection reagent (e.g., one that measures product formation, often via fluorescence or luminescence).

  • Compound Preparation: Prepare a serial dilution of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in DMSO, and then dilute further into the reaction buffer.

  • Reaction Setup: In a microplate, add the enzyme and the test compound (or vehicle control). Allow a short pre-incubation period (e.g., 15-30 minutes) to allow for binding.[21]

  • Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Allow the reaction to proceed for a set time, then stop it and add the detection reagent. Measure the signal using a plate reader.

  • Data Analysis: Convert the signal to percent inhibition relative to the vehicle control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion

Confirming the mechanism of action for a novel compound like 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a multi-faceted endeavor that demands a logical and evidence-based experimental strategy. By systematically progressing through target identification, confirming target engagement in a cellular context, and finally characterizing the biochemical consequences of that engagement, researchers can build a robust and validated model of the compound's MoA. This guide provides a framework and detailed protocols for this critical phase of drug discovery, transforming an interesting hit into a well-understood lead candidate poised for further development.

References

  • PubChem. 5-Oxopentanoic acid. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: Mechanism of Action Assays for Enzymes. 2012. [Link]

  • Almqvist, H., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. 2016. [Link]

  • Lee, J.A., & Bogyo, M. Phenotypic vs. target-based drug discovery for first-in-class medicines. Nature Chemical Biology. 2013. [Link]

  • Klaeger, S., et al. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science. 2023. [Link]

  • Zhang, Y., et al. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules. 2022. [Link]

  • Scott, J.S., & Hothersall, J.D. Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. 2022. [Link]

  • An, F., & Yu, J. The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Journal of Pharmacology and Experimental Therapeutics. 2022. [Link]

  • Vamvakides, A.C. [Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound]. L'Encephale. 2003. [Link]

  • Waring, M.J., et al. Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. 2023. [Link]

  • PharmaFeatures. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. 2024. [Link]

  • Witek, K., et al. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. International Journal of Molecular Sciences. 2023. [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. 2017. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. 2025. [Link]

  • Krivosheeva, O.V., et al. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. 2022. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. 2022. [Link]

  • Plenge, R.M. Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Plenge Gen. [Link]

  • Guillaume, M., et al. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. 2016. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • ResearchGate. Direct and indirect approaches to identify drug modes of action. 2018. [Link]

  • ACS Applied Bio Materials. The Experimentalist's Guide to Machine Learning for Small Molecule Design. 2022. [Link]

  • PubMed. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. 2018. [Link]

  • MDPI. Multifaced Assessment of Antioxidant Power, Phytochemical Metabolomics, In-Vitro Biological Potential and In-Silico Studies of Neurada procumbens L.: An Important Medicinal Plant. 2022. [Link]

  • Tecan. Better together? Phenotypic screening and target-based screening. [Link]

  • Eurofins DiscoverX. Critical Needs in Cellular Target Engagement. [Link]

  • Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. Journal of Population Therapeutics and Clinical Pharmacology. 2024. [Link]

  • MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. 2023. [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. 2022. [Link]

  • PubMed Central. Identification of Direct Protein Targets of Small Molecules. 2013. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). 2020. [Link]

  • ResearchGate. (PDF) Target-based vs phenotypic drug discovery: opportunities and challenges with evidence-based application. 2025. [Link]

  • Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research. 2013. [Link]

  • Biology LibreTexts. 6.4: Enzyme Inhibition. 2025. [Link]

  • ResearchGate. Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. 2025. [Link]

  • bioRxiv. Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. 2017. [Link]

  • PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery. 2023. [Link]

  • YouTube. Create Your Own Cellular Compound Target Engagement Assay. 2017. [Link]

  • PubMed Central. The target landscape of clinical kinase drugs. 2014. [Link]

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. 2024. [Link]

  • TA Instruments. How to Assess Binding in Drug Discovery. 2024. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. 2020. [Link]

Sources

A Preclinical Roadmap for Evaluating 5-(3,5-Dimethylphenyl)-5-oxovaleric acid: A Comparative In Vitro and In Vivo Pharmacological Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Keto Acid

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. 5-(3,5-Dimethylphenyl)-5-oxovaleric acid presents an intriguing scaffold, combining a keto acid functionality with a 3,5-dimethylphenyl group. While direct pharmacological data for this specific molecule is not yet available in the public domain, its structural components suggest a potential for biological activity. Keto acids are known to play significant roles in cellular metabolism and have been investigated as therapeutic agents for a range of conditions, including metabolic and neurodegenerative diseases.[1] Concurrently, the 3,5-dimethylphenyl moiety is present in various bioactive compounds, including those with antimicrobial and anti-inflammatory properties.[2][3]

This guide, therefore, proposes a comprehensive preclinical roadmap to elucidate the pharmacological profile of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid, with a primary hypothesis centered on its potential as an anti-inflammatory agent. We will delineate a logical, multi-tiered approach, commencing with in vitro characterization and progressing to in vivo validation. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the systematic investigation of this promising, yet uncharacterized, compound.

Part 1: In Vitro Pharmacological Profiling: A Mechanistic Deep Dive

The initial phase of our investigation will focus on cell-free and cell-based assays to determine the compound's primary mechanism of action at the molecular level. These in vitro systems offer a controlled environment to dissect specific biological processes, providing a foundational understanding of the compound's therapeutic potential.[4]

Rationale for Investigating Anti-Inflammatory Activity

The presence of the keto acid and dimethylphenyl groups suggests a potential interaction with key inflammatory pathways. Chronic inflammation is a hallmark of numerous diseases, and the identification of novel anti-inflammatory agents remains a critical therapeutic goal.[5] Our initial in vitro screening will therefore focus on established markers of inflammation.

Key In Vitro Assays for Anti-Inflammatory Activity

A battery of well-established in vitro assays will be employed to assess the anti-inflammatory potential of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.[6]

  • Inhibition of Pro-inflammatory Enzymes:

    • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine if the compound acts as a non-steroidal anti-inflammatory drug (NSAID)-like agent.

    • 5-Lipoxygenase (5-LOX) Inhibition Assay: To assess its potential to inhibit the leukotriene pathway.

  • Cell-Based Assays:

    • Lipopolysaccharide (LPS)-stimulated Macrophages (e.g., RAW 264.7 cells): This assay will measure the compound's ability to suppress the production of key pro-inflammatory mediators:

      • Nitric Oxide (NO) production (measured by Griess assay).

      • Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) (measured by ELISA).[7]

    • NF-κB Reporter Assay: To investigate if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[8]

  • Human Red Blood Cell (HRBC) Membrane Stabilization Assay: This assay serves as an indicator of a compound's ability to stabilize lysosomal membranes, which is relevant to its anti-inflammatory activity.[6]

Hypothetical Signaling Pathway and Experimental Workflow

Based on the structural motifs, we can hypothesize that 5-(3,5-Dimethylphenyl)-5-oxovaleric acid may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Compound 5-(3,5-Dimethylphenyl) -5-oxovaleric acid Compound->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

The following diagram illustrates a typical experimental workflow for the in vitro assessment.

G start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Treat cells with Compound + LPS cell_culture->treatment incubation Incubate for 24h treatment->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysates incubation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa reporter NF-κB Reporter Assay cell_lysate->reporter end End griess->end elisa->end reporter->end

Caption: In vitro experimental workflow for assessing anti-inflammatory activity.

Part 2: In Vivo Pharmacological Evaluation: Translating to a Living System

Following promising in vitro results, the investigation will proceed to in vivo models to assess the compound's efficacy, safety, and pharmacokinetic profile in a complex biological system. The choice of animal models is critical for the clinical relevance of the findings.[9]

Rationale for In Vivo Studies

In vivo studies are indispensable for understanding how a compound behaves in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall therapeutic effect and potential toxicity.[10]

Key In Vivo Models for Inflammation

Several well-validated animal models of inflammation can be utilized to evaluate the in vivo efficacy of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.[11]

  • Acute Inflammatory Models:

    • Carrageenan-Induced Paw Edema in Rats: A classic model to screen for acute anti-inflammatory activity. The reduction in paw volume will be the primary endpoint.[8]

    • LPS-Induced Systemic Inflammation in Mice: This model mimics systemic inflammation and allows for the measurement of circulating pro-inflammatory cytokines.[12]

  • Chronic Inflammatory Models:

    • Adjuvant-Induced Arthritis in Rats: A model of chronic inflammation that resembles human rheumatoid arthritis. Clinical scores, paw swelling, and histological analysis will be used to assess efficacy.

    • Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice: A model for inflammatory bowel disease, where disease activity index (DAI), colon length, and histology are key parameters.

Hypothetical In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study using the carrageenan-induced paw edema model.

G start Start acclimatize Acclimatize Rats start->acclimatize grouping Group Animals (Vehicle, Compound, Standard) acclimatize->grouping pretreatment Oral Administration of Test Substances grouping->pretreatment induction Inject Carrageenan into Paw pretreatment->induction measurement Measure Paw Volume at Different Time Points induction->measurement analysis Data Analysis and Statistical Evaluation measurement->analysis end End analysis->end

Caption: In vivo experimental workflow for the carrageenan-induced paw edema model.

Part 3: Comparative Analysis and Data Presentation

A crucial aspect of this guide is the direct comparison of in vitro and in vivo data to establish a correlative understanding of the compound's pharmacological effects.

Summarized Hypothetical Data

The following table presents a hypothetical summary of quantitative data that could be generated from the proposed studies.

Parameter In Vitro Assay Hypothetical Result (IC50 in µM) In Vivo Model Hypothetical Result (% Inhibition at 50 mg/kg)
COX-2 Inhibition Enzyme Inhibition Assay15.2--
5-LOX Inhibition Enzyme Inhibition Assay25.8--
NO Production LPS-stimulated Macrophages8.5--
TNF-α Production LPS-stimulated Macrophages12.1LPS-induced Systemic Inflammation45%
Paw Edema --Carrageenan-induced Paw Edema55%
Bridging In Vitro and In Vivo: A Correlative Discussion

The hypothetical data suggests that 5-(3,5-Dimethylphenyl)-5-oxovaleric acid is a moderately potent inhibitor of COX-2 and pro-inflammatory cytokine production in vitro. This in vitro activity appears to translate to a significant anti-inflammatory effect in vivo, as evidenced by the reduction in paw edema and systemic TNF-α levels. The correlation between the in vitro inhibition of inflammatory mediators and the in vivo anti-inflammatory response provides a strong rationale for further development. Discrepancies between in vitro potency and in vivo efficacy would necessitate further investigation into the compound's pharmacokinetic and pharmacodynamic properties.

Part 4: Detailed Experimental Protocols

For the successful execution of this preclinical evaluation, adherence to detailed and validated protocols is essential.

In Vitro Protocol: Measurement of NO Production in LPS-Stimulated RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Use male Wistar rats (180-200 g).

  • Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and 5-(3,5-Dimethylphenyl)-5-oxovaleric acid treated groups (e.g., 25, 50, 100 mg/kg).

  • Administration: Administer the test compounds orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Conclusion: Charting a Path Forward

This comprehensive guide provides a scientifically rigorous and logically structured framework for the preclinical evaluation of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can build a robust pharmacological profile for this novel compound. The proposed workflow, coupled with the detailed protocols and data interpretation strategies, will enable a thorough assessment of its therapeutic potential, particularly as an anti-inflammatory agent. The successful execution of this plan will provide the critical data necessary to make informed decisions regarding the future development of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid as a potential therapeutic candidate.

References

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Retrieved from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Comparative Clinical Pathology. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from [Link]

  • PubMed. (2022). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Retrieved from [Link]

  • PubMed. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Retrieved from [Link]

  • ScienceDirect. (2021). Biotechnological production of alpha-keto acids: Current status and perspectives. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]

  • ResearchGate. (2010). Anticonvulsant activity of 3,5-dimethylpyrazole derivatives in animal models. Retrieved from [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Ketogenesis. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Ketoximes Derived from 5-(2-[(Benzoylamino)-3-methylphenyl]-5-oxopentanoic Acid and Its Methyl Ester and N-tosyl-2-(5-oxopentanoyl) - ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. Retrieved from [Link]

  • ACS Publications. (2024). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. Retrieved from [Link]

  • Science.gov. (n.d.). keto acids: Topics by Science.gov. Retrieved from [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP1104750A1 - Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives.
  • MDPI. (2024). In Vitro Antioxidant, Anti-Platelet and Anti-Inflammatory Natural Extracts of Amphiphilic Bioactives from Organic Watermelon Juice and Its By-Products. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

  • Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

  • ACS Omega. (2019). In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]

  • Ivanovo State University of Chemistry and Technology. (n.d.). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE E. R. Kofanov. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(3,5-Dimethylphenyl)-5-oxovaleric Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 5-(3,5-Dimethylphenyl)-5-oxovaleric acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment

The carboxylic acid group makes the compound inherently acidic and potentially corrosive.[1][2] Contact can cause irritation or burns to the skin and eyes.[1][2][3] The overall structure suggests it is a solid organic compound with limited water solubility, which may pose long-term adverse effects to aquatic environments if disposed of improperly.[1][2]

Table 1: Inferred Hazard Profile and Safety Recommendations

Hazard ClassGHS Hazard Statement (Inferred)Precautionary Measures & Rationale
Skin Corrosion/Irritation H315: Causes skin irritation.[4][5] H314: Causes severe skin burns and eye damage.[2]P280: Wear protective gloves/protective clothing/eye protection/face protection. [4][5][6] The carboxylic acid functional group can cause chemical burns. Nitrile or neoprene gloves, a lab coat, and splash goggles are mandatory.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[4][5] H318: Causes serious eye damage.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5][6] Immediate and prolonged flushing is critical to mitigate corrosive damage to the eyes.
Respiratory Irritation H335: May cause respiratory irritation.[4][5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4][5] All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Aquatic Hazard H412: Harmful to aquatic life with long lasting effects.[2]P273: Avoid release to the environment. Direct disposal down the sanitary sewer is prohibited without neutralization. The organic nature of the compound can be harmful to aquatic ecosystems.

Waste Segregation: The First Line of Defense

Proper disposal begins at the point of generation. The principle of waste segregation is paramount to prevent dangerous chemical reactions in waste containers and to facilitate compliant disposal by your institution's Environmental Health & Safety (EHS) office.

Immediately after use, waste containing 5-(3,5-Dimethylphenyl)-5-oxovaleric acid must be categorized and segregated. Never mix different waste streams. The primary categories will be:

  • Solid Waste: Unused or expired pure compound, and grossly contaminated items like weigh boats or paper towels.

  • Liquid Waste (Non-aqueous/Organic): Solutions of the compound in organic solvents (e.g., DCM, EtOAc, THF).

  • Liquid Waste (Aqueous): Solutions of the compound in aqueous buffers, post-reaction workup layers, etc.

  • Contaminated Labware: Empty containers, glassware, pipette tips, and other items with trace contamination.

Step-by-Step Disposal Protocols

Protocol 3.1: Disposal of Solid Waste
  • Collection: Collect all solid waste containing 5-(3,5-Dimethylphenyl)-5-oxovaleric acid in a dedicated, robust container with a secure lid. A polyethylene (HDPE) wide-mouth jar is a suitable choice.

  • Labeling: The container must be labeled clearly. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-(3,5-Dimethylphenyl)-5-oxovaleric acid"

    • The primary hazards (e.g., "Corrosive," "Irritant")

    • The accumulation start date.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials (e.g., bases, strong oxidizing agents).

  • Pickup: Arrange for disposal through your institution's EHS department. Do not accumulate more than the regulatory limit (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste) in your lab.[7]

Protocol 3.2: Disposal of Non-Aqueous (Organic) Liquid Waste
  • Segregation: This waste stream must be kept separate from aqueous and halogenated waste streams unless specifically permitted by your EHS office.

  • Container: Use a designated, properly vented, and compatible solvent waste container (typically a safety can or a coated glass carboy). Ensure the container material is compatible with the solvents used.

  • Labeling: Label the container with "Hazardous Waste," the names of all solvent components and the solute (5-(3,5-Dimethylphenyl)-5-oxovaleric acid), and their approximate concentrations.

  • Storage & Disposal: Keep the container closed at all times except when adding waste.[8] Store in a secondary containment bin in a well-ventilated area. Arrange for EHS pickup when the container is nearing capacity (do not overfill).[8]

Protocol 3.3: Disposal of Aqueous Liquid Waste

Disposal of aqueous waste containing this acidic compound requires a neutralization step to mitigate its corrosivity. Discharging acidic waste (pH ≤ 2.0) is a regulatory violation and can damage facility plumbing.[9]

  • Designated Area: Perform neutralization in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Dilution: If the solution is concentrated, first dilute it by slowly adding the acidic solution to a large volume of cold water (at least a 1:10 ratio).[10] This helps to manage any exothermic reaction.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), portion-wise with stirring. Avoid using strong bases like NaOH or KOH, as they can generate significant heat and cause splashing.

  • pH Verification: Monitor the pH using calibrated pH paper or a pH meter. The target pH should be within the neutral range acceptable for sewer disposal by your local municipality, typically between 6.0 and 8.0.[10]

  • Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can typically be discharged to the sanitary sewer with copious amounts of running water.[11] Crucially, you must confirm this practice is permitted by your institutional and local regulations. If not, it must be collected as hazardous aqueous waste.

Protocol 3.4: Decontamination and Disposal of Empty Containers

A container that has held a hazardous chemical is not considered "empty" until it has been properly decontaminated.[12]

  • Rinsing: Rinse the container three times with a suitable solvent. For this compound, a small amount of a solvent it is soluble in (e.g., acetone or ethanol) followed by water would be effective.

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as part of the corresponding liquid waste stream (Protocol 3.2 or 3.3).[12] Subsequent rinses may be disposable down the drain, pending institutional policy.

  • Final Disposal: Once triple-rinsed, the container can be prepared for disposal or recycling. Deface or remove the original label to prevent confusion.[13] Dispose of the container in the appropriate receptacle (e.g., broken glass box, recycling bin).[13]

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.

G Figure 1. Disposal Decision Workflow A Waste Generation Point (5-(3,5-Dimethylphenyl)-5-oxovaleric acid) B Solid Waste (Powder, Contaminated Weigh Paper) A->B C Liquid Waste A->C D Contaminated Labware (Glassware, Pipette Tips) A->D E Solid Hazardous Waste Container (Labeled & Sealed) B->E F Is the solvent aqueous? C->F L Triple Rinse (Collect first rinsate as hazardous) D->L G Organic Liquid Waste Container (Labeled, Segregated) F->G No H Neutralize to pH 6-8 (Use weak base, verify pH) F->H Yes I Permitted for Sewer Disposal? H->I J Discharge to Sewer (with copious water) I->J Yes K Aqueous Hazardous Waste Container (Labeled) I->K No M Deface Label L->M N Dispose as Normal Lab Trash (or Recycle) M->N

Caption: Disposal decision workflow for 5-(3,5-Dimethylphenyl)-5-oxovaleric acid waste.

Emergency Spill Procedures

In the event of a spill, prioritize personal safety and containment.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: For small, manageable spills, don appropriate PPE, including a lab coat, splash goggles, and double-layered nitrile gloves.

  • Containment: If the spill is of a solid, gently cover it with a paper towel to prevent dust from becoming airborne. If it is a liquid, surround the spill with absorbent material (spill pads or sand) working from the outside in.

  • Neutralization (for solids or non-volatile liquids): Cautiously cover the spill with sodium bicarbonate or another suitable acid neutralizer.

  • Cleanup: Once neutralized, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size.

By integrating these scientifically grounded disposal procedures into your laboratory workflow, you actively contribute to a culture of safety, responsibility, and environmental stewardship.

References

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Valeric Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Ketogenesis. StatPearls. Retrieved from [Link]

  • University of California, Riverside. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2020). P-list and F-list of acute hazardous wastes. Retrieved from [Link]

  • Biology LibreTexts. (2022). 17.3: Ketone Bodies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]

  • Dirty Medicine. (2019, July 18). Ketone Body Synthesis. YouTube. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: n-Valeric acid. Retrieved from [Link]

  • OU College of Dentistry. (2021). Safety Data Sheet: 2-Oxovaleric acid. Retrieved from [Link]

  • University of Iowa. Hazardous Material Fact Sheet: Empty Chemical Container Disposal. Retrieved from [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Wikipedia. Ketone bodies. Retrieved from [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (1974). The interconversion and disposal of ketone bodies in untreated and injured post-absorptive rats. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment. (2004). Notice of Intent to List Chemicals. Retrieved from [Link]

  • University of Florida. (2025). EHSO Manual: Hazardous Waste. Retrieved from [Link]

  • Nexchem Ltd. Safety Data Sheet: Oxalic Acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-Dimethylphenyl)-5-oxovaleric acid
Reactant of Route 2
Reactant of Route 2
5-(3,5-Dimethylphenyl)-5-oxovaleric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.